molecular formula C6H12S2<br>CH2=CHCH2SSCH2CH2CH3<br>C6H12S2 B1197967 Allyl propyl disulfide CAS No. 2179-59-1

Allyl propyl disulfide

Cat. No.: B1197967
CAS No.: 2179-59-1
M. Wt: 148.3 g/mol
InChI Key: FCSSPCOFDUKHPV-UHFFFAOYSA-N
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Description

Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992)
2-Propenyl propyl disulfide, also known as 4, 5-dithia-1-octene or apds, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. 2-Propenyl propyl disulfide exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-propenyl propyl disulfide is primarily located in the membrane (predicted from logP). Outside of the human body, 2-propenyl propyl disulfide can be found in chives. This makes 2-propenyl propyl disulfide a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

1-(prop-2-enyldisulfanyl)propane
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InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3
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InChI Key

FCSSPCOFDUKHPV-UHFFFAOYSA-N
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Canonical SMILES

CCCSSCC=C
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Molecular Formula

C6H12S2, Array
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DSSTOX Substance ID

DTXSID8024448
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Molecular Weight

148.3 g/mol
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Physical Description

Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992), Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.] [NIOSH], PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colourless to yellowish liquid; Fruity, garlic odour, Pale-yellow liquid with a strong & irritating onion-like odor., Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.]
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Boiling Point

66-68 °C at 16 mm Hg, 195.00 to 200.00 °C. @ 760.00 mm Hg, at 2.1kPa: 66-69 °C
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Flash Point

133.3 °F (NTP, 1992), 133 °F, 56 °C, 133.3 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in diethyl ether, carbon disulfide, and chloroform, Solubility in water: none, Practically insoluble to insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.93 at 59 °F (NIOSH, 2023) - Less dense than water; will float, 0.9289 g/cu cm at 15 °C, Relative density (water = 1): 0.9, 0.999-1.005, 0.93, (59 °F): 0.93
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Vapor Density

Relative vapor density (air = 1): 5.1
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Vapor Pressure

0.39 [mmHg], 0.39 mm Hg at 25 °C /est/, Vapor pressure, Pa at 20 °C: 50
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Color/Form

Liquid, Pale-yellow liquid

CAS No.

2179-59-1
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Melting Point

5 °F (NTP, 1992), -15 °C, 5 °F
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Foundational & Exploratory

Natural Occurrence and Analysis of Allyl Propyl Disulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma and potential bioactivity of several species within the genus Allium. This technical guide provides a comprehensive overview of the natural sources of this compound in Allium species, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different Allium species, cultivars, and the specific part of the plant analyzed. Furthermore, the processing method, such as drying or distillation, can influence its abundance. The following table summarizes the available quantitative data for this compound in various Allium species.

Allium SpeciesCultivar/VarietyPlant PartCondition/Extraction MethodThis compound ConcentrationReference(s)
Allium sativum'Bianco del Veneto'Aerial PartsEssential Oil (Steam Distillation)16.1% of total oil[1]
Allium sativum'Staravec'Aerial PartsEssential Oil (Steam Distillation)10.1% of total oil[1]
Allium cepaNot SpecifiedBulbEssential Oil (Steam Distillation)0.25 - 1.19% of total oil
Allium cornutumNot SpecifiedBulbHeadspace Volatiles0.6% of total volatiles[2]
Allium cepaNot SpecifiedBulbHeadspace Volatiles0.9% of total volatiles[2]
Allium ampeloprasumNot SpecifiedNot SpecifiedNot SpecifiedPresence reported[3][4]
Allium ascalonicumNot SpecifiedNot SpecifiedNot SpecifiedMain component in volatiles

Biosynthesis of this compound

The formation of this compound in Allium species is a result of a series of enzymatic and chemical reactions that occur upon tissue damage. The compound itself is not present in intact plant cells. The proposed biosynthetic pathway involves the enzymatic cleavage of two primary precursors: S-allyl-L-cysteine sulfoxide (alliin) and S-propyl-L-cysteine sulfoxide (propiin).

When the plant tissue is disrupted (e.g., by cutting or crushing), the enzyme alliinase, which is stored in the vacuole, comes into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides, located in the cytoplasm. Alliinase cleaves alliin and propiin to produce highly reactive sulfenic acids: 2-propenesulfenic acid and 1-propenesulfenic acid, respectively, along with pyruvate and ammonia. These unstable sulfenic acids then undergo spontaneous condensation reactions to form various thiosulfinates. In the case of this compound formation, a condensation reaction between 2-propenesulfenic acid and 1-propanethiol (derived from 1-propenesulfenic acid) is proposed to occur, leading to the formation of this compound.

This compound Biosynthesis cluster_enzyme Enzyme (in Vacuole) cluster_reaction Reaction upon Tissue Disruption Alliin S-Allyl-L-cysteine sulfoxide (Alliin) Sulfenic Acids 2-Propenesulfenic Acid + 1-Propenesulfenic Acid Alliin->Sulfenic Acids Alliinase Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Propiin->Sulfenic Acids Alliinase Condensation Condensation Sulfenic Acids->Condensation APDS This compound Condensation->APDS Byproducts Pyruvate + Ammonia

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound via Steam Distillation of Essential Oil

This protocol is suitable for the extraction of essential oils from Allium species, which can then be analyzed for their this compound content.

Materials:

  • Fresh Allium plant material (e.g., bulbs, leaves)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Finely chop or grind the fresh plant material to increase the surface area for efficient extraction.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

  • Charging the Flask: Place the minced plant material into the round-bottom flask. Add distilled water, typically in a 2:1 ratio (water:plant material, v/w).

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds with it.

  • Condensation and Collection: The steam and volatile compound mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the collection tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

  • Extraction Duration: Continue the distillation for approximately 3-4 hours to ensure complete extraction of the volatile compounds.

  • Oil Separation and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.

Steam Distillation Workflow start Start sample_prep Sample Preparation (Mincing/Grinding) start->sample_prep distillation Steam Distillation (Clevenger Apparatus) sample_prep->distillation condensation Condensation distillation->condensation separation Phase Separation (Oil and Water) condensation->separation drying Drying of Essential Oil (Anhydrous Na2SO4) separation->drying storage Storage drying->storage end End storage->end

Workflow for steam distillation extraction.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • This compound standard

  • Solvent (e.g., dichloromethane, hexane)

  • Microsyringe

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent to create a calibration curve.

  • Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration within the range of the calibration curve.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC inlet.

    • Chromatographic Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. A typical temperature program could be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 4°C/minute.

      • Ramp: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

    • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve generated from the standards to calculate the concentration of this compound in the sample.

GC-MS Analysis Workflow start Start std_prep Standard Preparation start->std_prep sample_prep Sample Preparation (Dilution) start->sample_prep injection GC Injection std_prep->injection sample_prep->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis end End data_analysis->end

Workflow for GC-MS analysis.
Analysis of Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds directly from the headspace of a solid or liquid sample, minimizing sample preparation.

Materials and Equipment:

  • GC-MS system

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated autosampler or manual SPME holder

  • Headspace vials with septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known amount of the finely chopped fresh Allium material into a headspace vial.

  • Equilibration: Seal the vial and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot inlet of the GC.

    • The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

    • The subsequent GC-MS analysis proceeds as described in the previous protocol.

  • Data Analysis: Identification of this compound is based on the comparison of its mass spectrum with a reference library (e.g., NIST) and its retention index. Semi-quantitative analysis can be performed by comparing peak areas to an internal standard.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of this compound in Allium species. The presented quantitative data, detailed experimental protocols, and biosynthetic pathway diagram offer valuable resources for researchers investigating the chemical composition and potential applications of these important organosulfur compounds. Further research is warranted to expand the quantitative data across a wider range of Allium species and cultivars and to further elucidate the specific enzymatic steps involved in the biosynthesis of mixed disulfides.

References

The Biosynthesis of Allyl Propyl Disulfide in Onions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The characteristic flavor and aroma of onion (Allium cepa) are primarily derived from a complex mixture of volatile organosulfur compounds, among which allyl propyl disulfide is a notable component. While not the most abundant disulfide, its presence contributes to the unique sensory profile of onion. The formation of this compound is not a direct biosynthetic event but rather the result of a rapid, multi-step cascade initiated by tissue damage. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound, detailing the precursor molecules, key enzymatic reactions, and subsequent chemical transformations. It includes quantitative data on precursor concentrations, detailed experimental protocols for analysis, and graphical representations of the biochemical pathways and analytical workflows to serve as a comprehensive resource for scientific investigation and development.

Introduction: The Chemistry of Onion Flavor

In intact onion cells, the flavor and aroma compounds exist as stable, non-volatile, and odorless precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1] The principal ACSOs in onion are (+)-S-(trans-1-propenyl)-L-cysteine sulfoxide (isoalliin), which is typically the most abundant, along with (+)-S-methyl-L-cysteine sulfoxide (methiin) and (+)-S-propyl-L-cysteine sulfoxide (propiin).[2] S-allyl-L-cysteine sulfoxide (alliin), the main precursor in garlic, is also found in onions, albeit in much smaller quantities.[3]

The biosynthesis of this compound is a consequential event, occurring only upon cellular disruption (e.g., cutting, crushing). This damage breaks down the cellular compartmentalization, allowing the vacuolar enzyme alliinase (EC 4.4.1.4) to come into contact with the cytoplasmic ACSOs.[4] This enzymatic action initiates a cascade that rapidly produces sulfenic acids, which then condense and rearrange to form a variety of volatile compounds, including thiosulfinates and disulfides.[1] this compound is an asymmetrical disulfide, meaning its formation requires the presence of both allyl- and propyl-containing precursors (alliin and propiin, respectively).

Upstream Biosynthesis of S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Precursors

The carbon backbone and sulfur atom of ACSOs are derived from the amino acid L-cysteine. The prevailing and most accepted route for ACSO biosynthesis is a glutathione-dependent pathway. This multi-step process is summarized below.

  • S-alk(en)ylation of Glutathione: The pathway begins with the S-alk(en)ylation of a glutathione (GSH) molecule.

  • Removal of Glycyl Group: The glycyl moiety of the S-substituted glutathione is removed.

  • Removal of γ-Glutamyl Group: The γ-glutamyl group is subsequently cleaved by γ-glutamyl transpeptidases (GGTs) to yield S-alk(en)yl-L-cysteine.

  • S-oxygenation: In the final step, a flavin-containing monooxygenase (FMO) catalyzes the stereospecific oxidation of the sulfur atom to produce the corresponding (+)-S-alk(en)yl-L-cysteine sulfoxide.

This pathway is responsible for producing the necessary precursors, S-propyl-L-cysteine sulfoxide (propiin) and S-allyl-L-cysteine sulfoxide (alliin), for the eventual formation of this compound.

ACSO_Biosynthesis Glutathione Glutathione (GSH) S_Alkenyl_GSH S-Propyl/S-Allyl- Glutathione Glutathione->S_Alkenyl_GSH g_Glutamyl_Cys γ-Glutamyl-S-Propyl/ S-Allyl-L-Cysteine S_Alkenyl_GSH->g_Glutamyl_Cys S_Alkenyl_Cys S-Propyl/S-Allyl- L-Cysteine g_Glutamyl_Cys->S_Alkenyl_Cys ACSO Propiin / Alliin (+)-S-Propyl/S-Allyl- L-Cysteine Sulfoxide S_Alkenyl_Cys->ACSO Disulfide_Formation cluster_precursors Cytoplasmic Precursors cluster_intermediates Reactive Intermediates cluster_thiosulfinates Thiosulfinate Formation (Condensation) cluster_products Volatile Products (Degradation) Propiin Propiin (S-Propyl-L-Cysteine Sulfoxide) Alliinase Alliinase (Vacuolar Enzyme) Released upon cell damage Propiin->Alliinase Alliin Alliin (S-Allyl-L-Cysteine Sulfoxide) Alliin->Alliinase PropylSA 1-Propanesulfenic Acid Alliinase->PropylSA Hydrolysis AllylSA Allylsulfenic Acid Alliinase->AllylSA Hydrolysis DiPropylTS Propyl propanethiosulfinate PropylSA->DiPropylTS AllylPropylTS Allyl propanethiosulfinate PropylSA->AllylPropylTS AllylSA->AllylPropylTS DiAllylTS Diallyl thiosulfinate (Allicin) AllylSA->DiAllylTS DiPropylDS Dipropyl disulfide DiPropylTS->DiPropylDS Other Other Sulfides, Trisulfides, etc. DiPropylTS->Other AllylPropylDS This compound AllylPropylTS->AllylPropylDS AllylPropylTS->Other DiAllylDS Diallyl disulfide DiAllylTS->DiAllylDS DiAllylTS->Other Experimental_Workflow cluster_precursors Non-Volatile Precursor Analysis cluster_volatiles Volatile Product Analysis Start Onion Bulb Sample FreezeDry Freeze-Drying & Homogenization Start->FreezeDry Chop Tissue Disruption (Chopping) Start->Chop Extract Aqueous Extraction & Centrifugation FreezeDry->Extract Filter Filtration (0.22 µm) Extract->Filter HPLC LC-MS/MS Analysis Filter->HPLC Quant1 Quantification of Propiin, Alliin, etc. HPLC->Quant1 SPME Headspace SPME (Adsorption) Chop->SPME GCMS GC-MS Analysis (Desorption & Separation) SPME->GCMS Quant2 Identification of This compound, etc. GCMS->Quant2 Wound_Signaling Wounding Mechanical Wounding (e.g., Herbivory) Linolenic Release of α-Linolenic Acid Wounding->Linolenic JA_Bio Jasmonic Acid (JA) Biosynthesis Linolenic->JA_Bio JA_Signal JA Signal Transduction (COI1 Receptor Complex) JA_Bio->JA_Signal TF_Activation Activation of Transcription Factors (e.g., MYC2) JA_Signal->TF_Activation Gene_Expr Upregulation of Biosynthesis Genes (GGT, FMO, etc.) TF_Activation->Gene_Expr ACSO_Synth Increased Synthesis of ACSO Precursors Gene_Expr->ACSO_Synth Defense Enhanced Chemical Defense Potential ACSO_Synth->Defense

References

An In-depth Technical Guide to Allyl Propyl Disulfide (CAS 2179-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl propyl disulfide (APDS), a prominent organosulfur compound found in onions, garlic, and other Allium species, is a subject of growing interest in the scientific community. This volatile, pale-yellow liquid, characterized by its pungent odor, has demonstrated a range of biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, toxicology, and known biological effects of this compound. It details experimental protocols for its analysis and for investigating its key bioactivities, including its hypoglycemic effects and its role as a cytochrome P450 enzyme inhibitor. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for pharmaceutical and other scientific applications.

Physicochemical Properties

This compound is a small molecule with a distinct chemical structure that contributes to its characteristic properties. A summary of its key physicochemical data is presented in Table 1.

PropertyValueReference
CAS Number 2179-59-1[1]
Molecular Formula C6H12S2[1]
Molecular Weight 148.29 g/mol [2]
Appearance Pale-yellow liquid[2]
Odor Strong, pungent, onion-like[2]
Boiling Point 66-68 °C at 16 mmHg[2]
Melting Point -15 °C[1]
Density 0.984 g/cm³[1]
Flash Point 54.4 °C (129.9 °F)[1]
Solubility in Water Insoluble[1]
Refractive Index 1.5219 @ 20 °C/D[2]
Vapor Density 5.1 (air = 1)[2]

Toxicology and Safety

The toxicological profile of this compound indicates that it is a mild irritant and requires careful handling. The available quantitative and qualitative toxicological data are summarized below.

Acute Toxicity
Route of ExposureSpeciesValueReference
OralRatLD50: 2980 mg/kg[3]
DermalRabbitNo data available
InhalationNot specifiedNo data available
Hazard Information

This compound is classified as a combustible liquid and an irritant.[4][5] It can cause irritation to the eyes, skin, and respiratory system.[4][6] In case of exposure, immediate irrigation of the eyes and washing of the skin are recommended.[6] For inhalation, moving to fresh air and seeking medical attention is advised.[5] It is incompatible with strong oxidizing agents.[5] The New Jersey Department of Health and Senior Services notes that this compound has not been tested for its carcinogenic or reproductive effects.[7]

Biological Activities and Mechanism of Action

This compound exhibits several biological activities, with its hypoglycemic and enzyme-inhibiting properties being the most studied.

Hypoglycemic Effect

Studies have shown that this compound can significantly lower blood glucose levels.[8] This effect is thought to be mediated through an "insulin sparing action," where the compound may interact with sites that inactivate insulin, thereby increasing the availability of active insulin.[9]

While the precise signaling pathway for this compound's hypoglycemic effect is not fully elucidated, it is hypothesized to involve the modulation of the insulin signaling cascade. Organosulfur compounds, in general, have been shown to influence key components of this pathway.[10][11][12][13][14] A proposed pathway is illustrated in the diagram below.

insulin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS GLUT4_mem GLUT4 PI3K PI3K Activation IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake APDS This compound APDS->IR Potentiates Signaling (Proposed)

Caption: Proposed mechanism of this compound in enhancing insulin signaling.

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of human cytochrome P450 2A6 (CYP2A6).[15] This enzyme is involved in the metabolism of various xenobiotics, including nicotine.[15] Inhibition of CYP2A6 can have significant implications for drug-drug interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

A general and efficient one-pot method for the synthesis of unsymmetrical disulfides like this compound can be adapted from the literature.[8][16][17][18][19] This method avoids harsh oxidizing agents.

synthesis_workflow Thiol1 Allyl Mercaptan (Thiol 1) Reaction1 Reaction 1 (-78 °C, DCM) Thiol1->Reaction1 ActivatingAgent 1-Chlorobenzotriazole (Activating Agent) ActivatingAgent->Reaction1 Intermediate Activated Thiol Intermediate (Allyl-S-Bt) Reaction2 Reaction 2 Intermediate->Reaction2 Thiol2 Propyl Mercaptan (Thiol 2) Thiol2->Reaction2 Product This compound Reaction1->Intermediate Reaction2->Product

Caption: Workflow for the one-pot synthesis of this compound.

  • In a round-bottom flask under an inert atmosphere, dissolve allyl mercaptan in dichloromethane (DCM).

  • Cool the solution to -78 °C.

  • Slowly add a solution of 1-chlorobenzotriazole in DCM.

  • Stir the mixture at -78 °C for 30 minutes to form the activated thiol intermediate.

  • Add propyl mercaptan to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.[20][21][22][23]

In Vivo Hypoglycemic Activity Assessment (Oral Glucose Tolerance Test)

The following protocol is a standard method to assess the effect of a compound on glucose tolerance in a rat model.[24][25][26][27][28]

ogtt_workflow Fasting Overnight Fasting of Rats (12-16 hours) Baseline Baseline Blood Glucose Measurement (Time 0 min) Fasting->Baseline Treatment Oral Administration of This compound or Vehicle Baseline->Treatment GlucoseLoad Oral Glucose Load (2 g/kg body weight) Treatment->GlucoseLoad After 30 min Measurements Blood Glucose Measurements (e.g., 30, 60, 90, 120 min) GlucoseLoad->Measurements Analysis Data Analysis (AUC Calculation) Measurements->Analysis

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

  • Fast male Wistar rats overnight (12-16 hours) with free access to water.

  • Record the initial body weight of each rat.

  • Collect a baseline blood sample (Time 0) from the tail vein and measure the blood glucose level using a glucometer.

  • Administer this compound (dissolved in a suitable vehicle like corn oil) orally by gavage at the desired dose. The control group receives the vehicle only.

  • After 30 minutes, administer an oral glucose load (2 g/kg body weight) to all rats.

  • Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load and measure the blood glucose levels.

  • Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.

In Vitro CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

This assay determines the inhibitory potential of this compound on CYP2A6 activity by measuring the formation of a fluorescent metabolite from a probe substrate.[3][4][9][15][16][18][29][30]

cyp2a6_workflow Preparation Prepare Reagents: - Human Liver Microsomes (CYP2A6 source) - NADPH Regenerating System - Coumarin (Substrate) - this compound (Inhibitor) Incubation Incubate Microsomes, Inhibitor, and Substrate at 37 °C Preparation->Incubation ReactionStart Initiate Reaction with NADPH Regenerating System Incubation->ReactionStart ReactionStop Terminate Reaction (e.g., with Acetonitrile) ReactionStart->ReactionStop Detection Measure Fluorescence of 7-Hydroxycoumarin ReactionStop->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Workflow for the in vitro CYP2A6 inhibition assay.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add human liver microsomes (as a source of CYP2A6), phosphate buffer (pH 7.4), and varying concentrations of this compound.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Add the substrate, coumarin, to each well.

  • Initiate the enzymatic reaction by adding an NADPH regenerating system.

  • Incubate at 37 °C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate and measure the fluorescence of the product, 7-hydroxycoumarin (excitation ~355 nm, emission ~460 nm).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Metabolism

The in vivo metabolism of this compound has not been extensively studied. However, based on the metabolism of structurally related organosulfur compounds like diallyl disulfide and dipropyl disulfide, a probable metabolic pathway can be proposed.[31][32][33][34][35] The metabolism likely involves S-oxidation and conjugation reactions.

Proposed Metabolic Pathway

metabolism_pathway APDS This compound Thiosulfinate Allyl Propyl Thiosulfinate (S-oxidation) APDS->Thiosulfinate Phase I (CYPs, FMOs) Mercaptans Allyl Mercaptan + Propyl Mercaptan (Reduction) APDS->Mercaptans Conjugates Glutathione Conjugates Mercaptans->Conjugates Phase II (GST) Methylated Methylated Sulfides, Sulfoxides, and Sulfones Mercaptans->Methylated

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is a promising natural compound with demonstrated biological activities that warrant further investigation for its therapeutic potential. This guide provides a comprehensive summary of its known properties and detailed experimental protocols to facilitate future research. While significant progress has been made in understanding its effects, further studies are needed to fully elucidate its mechanisms of action, metabolic fate, and complete toxicological profile to support its development in pharmaceutical and other scientific applications.

References

Physical and chemical properties of allyl propyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (APDS) is a volatile organosulfur compound and a primary constituent of onion oil, contributing to the characteristic pungent aroma of onions and garlic.[1][2][3][4][5] Beyond its role as a flavor and fragrance agent, APDS has attracted scientific interest for its potential biological activities and applications in various fields. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and logical workflows relevant to research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental for its handling, storage, and application in experimental settings.

Physical Properties

APDS is a pale-yellow liquid with a strong, irritating onion-like odor.[1][5][6] Its key physical properties are summarized in the table below.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C₆H₁₂S₂--[1][2]
Molecular Weight 148.29 g/mol -[1][2][7]
Appearance Pale-yellow, clear oily liquid-Room Temperature[1][2][4][8]
Odor Pungent, onion and garlic-like--[4][6][8]
Boiling Point 195 - 200°C@ 760 mmHg[8]
66 - 69°C@ 16 mmHg[1][2]
Melting Point -15°C-[2][4]
Density 0.93 - 1.005g/cm³@ 15-25 °C[1][8]
Refractive Index 1.497 - 1.522-@ 20 °C[1][8]
Flash Point 54.4 - 57.2°C-[2][4][8]
Vapor Pressure 0.39 - 1.35mmHg@ 25 °C[1][2][8]
Water Solubility Insoluble (<54 mg/L @ 25 °C)mg/L@ 25 °C[1][2][4][8][9][10]
Organic Solvent Solubility Soluble-In alcohol, ether, chloroform[1][8]
Chemical Properties and Reactivity

The chemistry of this compound is primarily dictated by its disulfide (-S-S-) bond and the allyl (CH₂=CHCH₂-) group.

  • Reactivity Profile : APDS can react vigorously with strong oxidizing agents.[2][3][9][11] It is incompatible with acids, diazo compounds, alkali metals, and other strong reducing agents, as these reactions can be exothermic and may produce flammable gases like hydrogen.[2][9][11]

  • Decomposition : Upon burning or reaction with acid, it can decompose to produce toxic fumes, including sulfur oxides and hydrogen sulfide.[2][3][9]

  • Biological Relevance : The presence of both the allyl groups and the disulfide chain is critical for some of its biological activities, such as the induction of certain enzymes.[12][13] The disulfide bond allows for redox activity, which may enable interaction with thiol-containing proteins in signaling pathways.[13]

Experimental Protocols

Detailed methodologies are crucial for accurate characterization and utilization of this compound in a laboratory setting.

Protocol: Boiling Point Determination by Simple Distillation

This protocol outlines the standard method for determining the boiling point of a liquid organic compound.[14]

Objective: To experimentally verify the boiling point of an this compound sample at atmospheric pressure.

Materials and Equipment:

  • Round-bottom flask (50 mL)

  • Heating mantle

  • Distillation head (still head)

  • Thermometer (-10 to 250 °C)

  • Condenser (Liebig or Graham)

  • Receiving flask (Erlenmeyer or round-bottom)

  • Boiling chips

  • Clamps and stands

  • Sample of this compound

Procedure:

  • Apparatus Setup: Assemble the simple distillation apparatus in a fume hood. Ensure all glass joints are securely connected.

  • Sample Preparation: Add approximately 20 mL of this compound and 2-3 boiling chips to the round-bottom flask. The boiling chips will ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: Begin heating the flask gently with the heating mantle. Increase the temperature gradually until the liquid begins to boil and vapor rises into the distillation head.

  • Observation: Observe the temperature as the vapor surrounds the thermometer bulb. The temperature will rise and then stabilize.

  • Data Recording: Record the temperature at which a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

  • Completion: Stop heating once a small amount of liquid remains in the distillation flask; never distill to dryness. Allow the apparatus to cool completely before disassembly.

Protocol: Compound Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like APDS.

Objective: To confirm the identity and purity of an this compound sample.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)

  • Helium (carrier gas)

  • Microsyringe

  • Vials for sample and solvent

  • This compound standard

  • Solvent (e.g., Dichloromethane or Hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent). Prepare a similar solution of a known APDS standard for comparison.

  • Instrument Setup:

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas Flow: Set Helium flow to a constant rate (e.g., 1 mL/min).

    • MS Detector: Set the transfer line temperature to 280 °C. Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Analysis: Inject 1 µL of the prepared sample into the GC. The sample will be vaporized and carried through the column, where it separates from any impurities. As it elutes from the column, it enters the mass spectrometer to be fragmented and detected.

  • Data Interpretation:

    • Retention Time: Compare the retention time of the major peak in the sample chromatogram to that of the this compound standard.

    • Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion peak (M⁺) at m/z 148 and characteristic fragmentation patterns. The NIST Chemistry WebBook can be used as a reference for its mass spectrum.[7][15]

Visualization of Logical Workflows

Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive identification of an unknown sample suspected to be this compound, moving from basic physical tests to definitive structural elucidation.

cluster_0 Initial Assessment cluster_1 Separation & Preliminary ID cluster_2 Definitive Structural Elucidation cluster_3 Confirmation Unknown Unknown Liquid Sample Physical Physical Properties (Odor, Color, Solubility) Unknown->Physical GCMS GC-MS Analysis Physical->GCMS Retention Compare Retention Time vs. Standard GCMS->Retention MassSpec Analyze Mass Spectrum (m/z 148, Fragmentation) GCMS->MassSpec Confirm Confirmation of Identity: This compound Retention->Confirm NMR NMR Spectroscopy (¹H and ¹³C) MassSpec->NMR IR FTIR Spectroscopy MassSpec->IR NMR_Data Confirm Allyl & Propyl Groups NMR->NMR_Data IR_Data Identify C=C, C-S Bonds IR->IR_Data NMR_Data->Confirm IR_Data->Confirm

Caption: Logical workflow for the characterization of this compound.

References

The Potent Bioactivity of Garlic and Onion Organosulfur Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For centuries, garlic (Allium sativum) and onion (Allium cepa) have been recognized for their medicinal properties, a reputation largely attributed to their rich content of organosulfur compounds (OSCs). These bioactive molecules are the focus of extensive research for their potential applications in drug development and nutritional science. This technical guide provides an in-depth overview of the biological activities of major OSCs from garlic and onion, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Major Bioactive Organosulfur Compounds

The primary organosulfur compounds in intact garlic and onion are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), including alliin in garlic and isoalliin in onion. When the plants are crushed or cut, the enzyme alliinase is released, converting these precursors into highly reactive thiosulfinates, such as allicin. Allicin and other thiosulfinates are unstable and quickly transform into a variety of more stable oil-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene. Water-soluble derivatives like S-allylcysteine (SAC) are also formed, particularly during aging or extraction processes.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the anti-cancer and antioxidant activities of key organosulfur compounds from garlic and onion.

Table 1: Anti-Cancer Activity of Organosulfur Compounds (IC50 values)
CompoundCell LineCancer TypeIC50 (µM)Reference
AllicinMCF-7Breast Cancer~15[1]
AllicinHCC-70Breast Cancer~10[1]
AllicinSGC-7901Gastric CancerTime & Dose-dependent inhibition[2]
Z-AjoeneHL-60Leukemia-[2]
Diallyl Disulfide (DADS)LNCaPProstate Cancer-[3]
S-allylcysteine (SAC)HepG2Liver Cancer-[2]

Note: "-" indicates that the study demonstrated inhibitory activity but did not provide a specific IC50 value.

Table 2: Antioxidant Activity of Allium Vegetables
Allium SpeciesAntioxidant AssayResultReference
GarlicDPPH Radical ScavengingHighest Activity[4][5]
GarlicABTS Radical ScavengingHighest Activity[4][5]
GarlicOxygen Radical Absorbance Capacity (ORAC)Highest Value[5]
Elephant GarlicDPPH Radical ScavengingModerate Activity[4][5]
Elephant GarlicABTS Radical ScavengingModerate Activity[4][5]
Elephant GarlicOxygen Radical Absorbance Capacity (ORAC)Moderate Value[5]
OnionDPPH Radical ScavengingLower Activity[4][5]
OnionABTS Radical ScavengingLower Activity[4][5]
OnionOxygen Radical Absorbance Capacity (ORAC)Lower Value[5]

Studies have shown a positive correlation between the organosulfur compound content and the antioxidant activities of Allium vegetables.[4][5]

Key Signaling Pathways Modulated by Organosulfur Compounds

Organosulfur compounds exert their biological effects by modulating critical cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Organosulfur compounds can activate this pathway by modifying cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7][8][9]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSCs Organosulfur Compounds Keap1_Nrf2 Keap1-Nrf2 Complex OSCs->Keap1_Nrf2 Modification of Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 antioxidant response pathway by organosulfur compounds.

Inhibition of the NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Organosulfur compounds, such as S-allylcysteine (SAC), can inhibit this pathway by targeting components like IKKβ, thereby preventing IκBα phosphorylation and degradation.[10][11][12]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation of IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation OSCs Organosulfur Compounds OSCs->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Proinflammatory_Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by organosulfur compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of organosulfur compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the organosulfur compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[13]

  • MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with Organosulfur Compounds incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB pathway, such as p65 and IκBα, to determine the effect of organosulfur compounds on their expression and phosphorylation status.[16][17]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with varying concentrations of the organosulfur compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes for IκBα phosphorylation).[16]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.[16]

Western_Blot_Workflow start Start cell_treatment Cell Culture & Treatment (OSCs +/- Stimulant) start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Conclusion

The organosulfur compounds from garlic and onion represent a rich source of bioactive molecules with significant potential in the prevention and treatment of various diseases. Their ability to modulate key cellular pathways involved in antioxidant defense and inflammation underscores their therapeutic promise. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further investigation into these potent natural compounds.

References

The Core Mechanisms of Allyl Propyl Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide (APDS) is a naturally occurring organosulfur compound found in plants of the Allium genus, such as onions and garlic. It is a significant contributor to the characteristic flavor and aroma of these plants and has garnered considerable interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biological systems, with a focus on its molecular targets and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, vasodilatory, and potential antidiabetic properties. These effects are underpinned by its interaction with various molecular targets and modulation of key signaling pathways.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity. This is primarily achieved through the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.

  • Inhibition of iNOS and COX-2: this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] These enzymes are key mediators of the inflammatory response, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. By downregulating their expression, this compound reduces the levels of these pro-inflammatory molecules.

  • Modulation of NF-κB Signaling: The anti-inflammatory effects of related organosulfur compounds are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] While direct evidence for this compound is still emerging, it is plausible that it follows a similar mechanism, preventing the translocation of NF-κB into the nucleus and thereby inhibiting the transcription of pro-inflammatory genes.

Antioxidant Properties

The antioxidant activity of this compound contributes to its protective effects in biological systems. However, direct quantitative data on its radical scavenging activity is limited, and some studies suggest that the contribution of organosulfur compounds to the total antioxidant capacity of onion extracts may be minor compared to phenolic compounds.[4]

  • Modulation of Nrf2 Signaling: A key mechanism by which related organosulfur compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. It is likely that this compound also activates this pathway, leading to enhanced cellular defense against oxidative stress.

Vasodilatory and Cardiovascular Effects

This compound has been reported to have vasodilatory properties, which may contribute to its potential cardiovascular benefits.[1]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Studies have shown that propyl disulfide, a closely related compound, significantly inhibits the activity of angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Antidiabetic Potential

Emerging evidence suggests that this compound may have a role in glucose metabolism.

  • Blood Glucose and Insulin Regulation: Administration of this compound has been observed to cause a significant fall in blood glucose levels and a rise in serum insulin levels in normal human subjects.[9][10] This suggests a potential insulin-sparing action and a role in the management of hyperglycemia.

Quantitative Data on Biological Activity

A significant challenge in the study of this compound is the limited availability of specific quantitative data, such as IC50 and EC50 values. Much of the existing research has focused on crude extracts or other related organosulfur compounds. The following tables summarize the available quantitative data, with clear notation for data pertaining to related compounds.

Biological Target Compound Assay IC50/EC50 Value Reference
Angiotensin-Converting Enzyme (ACE)Propyl Disulfide (PDS)in vitro ACE inhibition assayInhibition comparable to Diallyl Disulfide (DADS) and Dimethyl Disulfide (DMDS)[1]
Free Radical ScavengingDipropyl trisulfideDPPH Assay51.79% inhibition at 100 mg/mL[4]

Note: Data for closely related compounds are provided for comparative purposes due to the lack of specific data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of organosulfur compounds.

Determination of ACE Inhibitory Activity

This protocol is a standard method for assessing the in vitro inhibition of Angiotensin-Converting Enzyme.

Materials:

  • ACE from rabbit lung

  • Hippuryl-His-Leu (HHL) as substrate

  • This compound (or other test compounds)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a solution of ACE in deionized water.

  • Prepare substrate solution (HHL) in borate buffer.

  • Prepare various concentrations of this compound.

  • In a reaction tube, mix the ACE solution and the this compound solution. Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid (HA) formed with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the residue in deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common and straightforward method for evaluating the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

In Vivo Blood Glucose Measurement

This protocol describes a method for assessing the effect of a test compound on blood glucose levels in an animal model.

Materials:

  • Experimental animals (e.g., rats or mice)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Glucometer and test strips

  • Restraining device for animals

Procedure:

  • Fast the animals overnight but allow free access to water.

  • Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

  • Administer this compound orally or via intraperitoneal injection at the desired dose. A control group should receive the vehicle only.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, collect blood samples from the tail vein.

  • Measure the blood glucose levels at each time point.

  • Analyze the data to determine the change in blood glucose levels over time compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound and related organosulfur compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition This compound cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates APDS Allyl Propyl Disulfide APDS->IKK Inhibits NFκB_nucleus NF-κB (nucleus) APDS->NFκB_nucleus Inhibits Translocation IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB->NFκB_nucleus Translocates iNOS_COX2_gene iNOS/COX-2 Genes NFκB_nucleus->iNOS_COX2_gene Induces Transcription iNOS iNOS iNOS_COX2_gene->iNOS COX2 COX-2 iNOS_COX2_gene->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

antioxidant_pathway cluster_stimulus Oxidative Stress cluster_activation This compound cluster_pathway Cellular Signaling cluster_response Antioxidant Response ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines APDS Allyl Propyl Disulfide APDS->Keap1 Modifies Cysteines Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces Transcription

Caption: Antioxidant mechanism via Nrf2 pathway activation.

experimental_workflow_ace start Start prepare_reagents Prepare ACE, HHL, and APDS solutions start->prepare_reagents pre_incubate Pre-incubate ACE with APDS (37°C, 10 min) prepare_reagents->pre_incubate add_substrate Add HHL substrate, incubate (37°C, 30-60 min) pre_incubate->add_substrate stop_reaction Stop reaction with 1N HCl add_substrate->stop_reaction extract_ha Extract Hippuric Acid (HA) with ethyl acetate stop_reaction->extract_ha measure_absorbance Measure absorbance at 228 nm extract_ha->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for ACE inhibition assay.

Conclusion

This compound is a promising bioactive compound with multiple mechanisms of action that are relevant to inflammation, oxidative stress, cardiovascular health, and metabolic regulation. While the precise quantitative details of its interactions with various molecular targets are still under investigation, the existing evidence strongly supports its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to elucidate the specific dose-response relationships and to confirm its efficacy and safety in preclinical and clinical settings. This guide provides a foundational understanding for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

Allyl Propyl Disulfide: An In-depth Technical Guide for Food Science Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Allyl propyl disulfide is a key organosulfur compound responsible for the characteristic pungent and savory flavors of Allium vegetables, most notably onions and garlic. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and flavor development professionals. It delves into the compound's chemical and physical properties, natural occurrence, and sensory characteristics. Detailed experimental protocols for its synthesis, isolation, and quantification are presented, alongside an exploration of its stability under various food processing conditions and its established safety and regulatory status as a food flavoring agent.

Introduction

This compound (APDS) is a volatile organosulfur compound that plays a pivotal role in the flavor chemistry of many culinary staples.[1][2] As a major component of onion oil, its characteristic pungent, sulfurous, and slightly sweet flavor profile is integral to the sensory experience of a wide array of savory dishes.[3][4] Understanding the chemical, sensory, and technological aspects of APDS is crucial for food scientists and flavor chemists aiming to create authentic and impactful flavor profiles in processed foods. This guide offers a detailed examination of APDS, from its fundamental properties to its application and stability in food systems.

Chemical and Physical Properties

This compound is a pale-yellow liquid with a strong, pungent odor reminiscent of onions and garlic.[3] Its chemical structure consists of an allyl group and a propyl group linked by a disulfide bond.

PropertyValueReference
Chemical Formula C₆H₁₂S₂[3]
Molecular Weight 148.29 g/mol [5]
CAS Number 2179-59-1[3]
FEMA Number 4073[6]
JECFA Number 1700[7]
Appearance Clear pale yellow liquid[3][5]
Odor Pungent, onion, garlic[3]
Taste Resembling cooked onions[5]
Boiling Point 69 °C at 16 mmHg[4]
Melting Point -15 °C[4]
Flash Point 56 °C[4]
Solubility Insoluble in water[3][4]
Density 0.99 g/cm³[4]

Natural Occurrence and Concentration

This compound is a naturally occurring compound found predominantly in plants of the Allium genus. It is a significant contributor to the volatile profiles of onions (Allium cepa) and, to a lesser extent, garlic (Allium sativum).[1][2] The concentration of this compound can vary depending on the specific cultivar, growing conditions, and post-harvest handling.

Food SourceConcentration RangeAnalytical MethodReference
Onion (Allium cepa)Chief volatile component of onion oilGC-MS[5]
Garlic (Allium sativum)Present, but typically less abundant than diallyl disulfideGC-MS[1]

The formation of this compound and other thiosulfinates in Allium species is a result of enzymatic action when the plant cells are damaged, such as through cutting or crushing.

Sensory Properties and Flavor Profile

The sensory characteristics of this compound are central to its role as a flavor compound. It is described as having a potent and complex flavor profile.

Sensory AttributeDescription
Odor Pungent, alliaceous, onion, garlic, green
Taste Cooked onion, savory, slightly sweet, sulfurous

The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as "green". The perceived flavor can be influenced by its concentration and the food matrix in which it is present.

Flavor Perception Pathway

The perception of flavors, including those from sulfur compounds, is a complex process involving taste and olfactory receptors. While the specific receptors for this compound have not been definitively identified, it is understood that volatile sulfur compounds interact with olfactory receptors in the nasal cavity. The "taste" of these compounds is largely a retronasal olfactory sensation. The general mechanism for taste and flavor perception involves G-protein coupled receptors (GPCRs) located on taste receptor cells.

flavor_perception cluster_oral_cavity Oral Cavity & Nasal Passages cluster_signal_transduction Signal Transduction food Food containing this compound volatiles Volatile APDS released food->volatiles Mastication taste_receptors Taste Receptors (Tongue) food->taste_receptors olfactory_receptors Olfactory Receptors (Nasal Epithelium) volatiles->olfactory_receptors Retronasal Olfaction gpcr G-Protein Coupled Receptor (GPCR) Activation taste_receptors->gpcr olfactory_receptors->gpcr g_protein G-Protein Activation gpcr->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger ion_channel Ion Channel Modulation second_messenger->ion_channel neurotransmitter Neurotransmitter Release ion_channel->neurotransmitter brain Brain (Flavor Perception) neurotransmitter->brain

Figure 1: Generalized flavor perception pathway for volatile compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical disulfides like this compound involves the reaction of a thiol with a sulfenyl chloride.

Materials:

  • Allyl mercaptan

  • Propyl sulfenyl chloride

  • Anhydrous diethyl ether

  • Pyridine

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve allyl mercaptan in anhydrous diethyl ether in a flask equipped with a stirrer and a dropping funnel, and cool the flask in an ice bath.

  • Slowly add a solution of propyl sulfenyl chloride in anhydrous diethyl ether to the stirred solution of allyl mercaptan. A small amount of pyridine can be added as a catalyst and to neutralize the HCl byproduct.

  • After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.

  • Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and then again with water in a separatory funnel.

  • Dry the ethereal layer over anhydrous sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

synthesis_workflow reagents Allyl Mercaptan + Propyl Sulfenyl Chloride reaction Reaction in Anhydrous Diethyl Ether (Ice Bath) reagents->reaction workup Aqueous Workup (H₂O, NaHCO₃) reaction->workup drying Drying (Na₂SO₄) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Vacuum Distillation evaporation->purification product Pure Allyl Propyl Disulfide purification->product

Figure 2: Workflow for the synthesis of this compound.
Isolation from Onion Oil

This compound can be isolated from natural sources, such as onion oil, through fractional distillation.

Materials:

  • Onion oil

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up a fractional distillation apparatus suitable for vacuum distillation.

  • Place the onion oil in the distillation flask.

  • Apply a vacuum to the system.

  • Gently heat the onion oil using a heating mantle.

  • Collect the fractions that distill at the boiling point of this compound under the applied vacuum.

  • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity.

Quantification in Food Matrices by GC-MS

The quantification of this compound in food samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace or solid-phase microextraction (SPME) sample introduction method.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler or SPME setup

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Homogenize the food sample. For solid samples, a known weight is placed in a headspace vial with a saturated salt solution to improve the release of volatiles.

  • Headspace/SPME Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time. For headspace analysis, a sample of the vial's headspace is injected into the GC. For SPME, the fiber is exposed to the headspace for a defined period and then desorbed in the GC inlet.

  • GC Separation: Use a temperature program that effectively separates this compound from other volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 41, 73, 148).

  • Quantification: Prepare a calibration curve using standards of this compound in a similar matrix to the sample. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Stability in Food Processing

The stability of this compound is a critical consideration in food processing, as it can be susceptible to degradation under various conditions, impacting the final flavor of the product.

Thermal Degradation

Thermal processing, such as cooking, can lead to the degradation of this compound and the formation of other volatile sulfur compounds.[8] High temperatures can cause the cleavage of the disulfide bond and subsequent rearrangement reactions, leading to the formation of mono-, tri-, and tetrasulfides, as well as cyclic sulfur compounds.[8] This can alter the flavor profile from a sharp, pungent onion note to a more cooked, roasted, or even burnt sulfur character.

pH Effects

The stability of this compound can also be influenced by the pH of the food matrix. In acidic or alkaline conditions, the rate of degradation may be accelerated.

Safety and Regulatory Status

This compound has been evaluated for safety by international regulatory bodies and is approved for use as a flavoring agent in food.

  • FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association as Generally Recognized as Safe (GRAS), with FEMA number 4073.[6]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

  • FDA: It is listed by the U.S. Food and Drug Administration (FDA) as a food additive (flavoring agent).

Conclusion

This compound is a cornerstone flavor compound in the food industry, providing the characteristic and sought-after notes of onion and garlic. A thorough understanding of its chemical properties, sensory profile, and behavior during food processing is essential for its effective application. The detailed methodologies provided in this guide for its synthesis, isolation, and analysis will be valuable tools for researchers and product developers. With its established safety and regulatory acceptance, this compound will continue to be a vital ingredient in the creation of authentic and appealing savory food products.

References

Review of literature on allyl propyl disulfide research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Allyl Propyl Disulfide: From Benchtop to Biological Pathways

Introduction

This compound (APDS) is a naturally occurring organosulfur compound that is a key contributor to the characteristic aroma and flavor of plants in the Allium genus, such as onions (Allium cepa) and, to a lesser extent, garlic (Allium sativum).[1][2] Chemically, it is an organic disulfide with the formula C₆H₁₂S₂.[3] Beyond its role in flavor chemistry, APDS and related allyl sulfides have garnered significant scientific interest for their broad spectrum of potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][4][5] This has positioned them as promising candidates for drug development and as functional food components.

This technical guide provides a comprehensive review of the existing literature on this compound and its closely related analogs, such as diallyl disulfide (DADS). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's biological activities, mechanisms of action, and the experimental protocols used in its study.

Physicochemical Properties

This compound is a pale-yellow liquid characterized by a strong, pungent, onion-like odor.[3][6] Its physical and chemical properties are critical for its extraction, analysis, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₂S₂[3]
Molecular Weight 148.3 g/mol [3][6]
Appearance Pale-yellow liquid[3][6]
Odor Strong, irritating, onion-like[6][7]
Boiling Point 66-68 °C at 16 mm Hg[3]
Density 0.93 g/cm³ at 15 °C[3][6]
Vapor Pressure 0.39 mmHg at 25 °C[3]
Flash Point 133.3 °F (56.3 °C)[6][7]
Solubility Insoluble in water[3]

Biological Activities and Mechanisms of Action

Research into this compound and its analogs has revealed a multitude of biological effects. While much of the mechanistic work has been conducted on the more extensively studied diallyl disulfide (DADS), the findings provide a strong foundation for understanding the potential of APDS.

Antimicrobial Activity

Organosulfur compounds from Allium species are well-documented for their antimicrobial properties.[4] The presence of the allyl group is considered particularly important for this activity.[4][8] Studies have demonstrated efficacy against a range of bacteria and fungi.

MicroorganismCompound / ExtractResultReference
Staphylococcus aureusDiallyl Disulfide (DADS)15.9 mm inhibition zone[4]
Pseudomonas aeruginosaDiallyl Disulfide (DADS)21.9 mm inhibition zone[4]
Escherichia coliDiallyl Disulfide (DADS)11.4 mm inhibition zone[4]
Candida spp.Garlic Extract (41% DDS, 40% DTS)MIC: 0.8 µg/ml[4]
Candida albicansGarlic OilMIC: 0.35 µg/ml[4]
B. subtilis, S. aureus, P. aeruginosaGarlic Extract (41% DDS, 40% DTS)MIC: 0.25 µg/ml[4]
Anticancer and Anti-proliferative Effects

Oil-soluble sulfur compounds from garlic, including DADS, have shown potent anti-proliferative effects against various cancer cell lines.[4][9] The mechanisms are multifaceted, involving the induction of cell cycle arrest, apoptosis, and inhibition of cancer cell invasion.[9][10][11]

Cell LineCompoundConcentrationInhibition Rate (%)Time (h)Reference
Human Breast Cancer (MCF-7)Diallyl Trisulfide (DATS)100 mg/ml46.7 ± 4%24[4]
Human Breast Cancer (MCF-7)Diallyl Trisulfide (DATS)100 mg/ml55.2 ± 3%48[4]
Human Breast Cancer (MCF-7)Diallyl Trisulfide (DATS)100 mg/ml63.9 ± 5%72[4]

Key Anticancer Mechanisms:

  • Cell Cycle Arrest: Allyl sulfides can induce G2/M phase cell cycle arrest in several human cancer cell lines.[12] This is often linked to the modulation of checkpoint proteins like cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25 C (Cdc25C).[12]

  • Induction of Apoptosis: DADS has been shown to induce apoptosis by modulating the levels of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, Bcl-xL and increasing pro-apoptotic Bax, Bad) and activating caspases.[5][13] This process is often initiated by an increase in intracellular reactive oxygen species (ROS) and DNA damage.[12]

  • Inhibition of Signaling Pathways: Allyl sulfides can inhibit critical cancer cell survival pathways, such as the PI3K/Akt pathway, and suppress metastasis and angiogenesis.[10][13]

  • Histone Modification: DADS can act as a histone deacetylase (HDAC) inhibitor, which can lead to the re-expression of tumor suppressor genes.[13]

DADS_Apoptosis_Pathway DADS Diallyl Disulfide (DADS) ROS ↑ Intracellular ROS DADS->ROS PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Bcl2_Family Bcl-2 Family Modulation DNA_Damage->Bcl2_Family Bcl2 ↓ Bcl-2, Bcl-xL (Anti-apoptotic) PI3K_Akt->Bcl2 Normally promotes Bcl2_Family->Bcl2 Bax ↑ Bax, Bad (Pro-apoptotic) Bcl2_Family->Bax Mito Mitochondrial Permeability Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: DADS-induced apoptotic signaling pathway in cancer cells.

Anti-inflammatory and Antioxidant Activity

DADS has demonstrated significant anti-inflammatory and antioxidant effects in various experimental models.[14][15]

  • Anti-inflammatory Mechanism: DADS exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15] This is achieved primarily through the inhibition of the NF-κB signaling pathway.[5][15]

DADS_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., CSE) IKK IKK Complex Inflammatory_Stimuli->IKK Activates DADS Diallyl Disulfide (DADS) DADS->IKK Inhibits IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB IκBα - NF-κB (Inactive Complex) NFkB_IkB->IKK Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: DADS anti-inflammatory mechanism via NF-κB pathway inhibition.

  • Antioxidant Mechanism: The antioxidant properties of DADS are attributed to its ability to reduce levels of oxidative stress markers like malondialdehyde (MDA) and myeloperoxidase (MPO).[14] It also enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px).[14][15] This is partly mediated by the activation of the Nrf-2/HO-1 pathway.[15]

Hypoglycemic Effects and Enzyme Inhibition

Early studies indicated that this compound may play a role in lowering blood glucose levels.[16] Administration of APDS to healthy volunteers resulted in a significant fall in blood glucose and a rise in serum insulin levels.[3] It is thought to act by competing with insulin for insulin-inactivating sites in the liver, thus increasing the availability of free insulin.[16]

Furthermore, related organosulfur compounds have been shown to inhibit cytochrome P450 enzymes. Di-n-propyl disulfide, a close analog of APDS, is a potent competitive inhibitor of human CYP2A6.[17]

EnzymeCompoundInhibition TypeKᵢ ValueReference
Human CYP2A6Di-n-propyl disulfideCompetitive1.73 µM[17]
Human CYP2A6Diallyl disulfideMixed2.13 µM[17]
Human CYP2A64,4'-dipyridyl disulfideCompetitive60 nM[17]

Experimental Protocols

The study of this compound requires robust methods for its extraction from natural sources, isolation, and quantification.

Extraction and Isolation from Natural Sources

APDS is not typically present in intact onion or garlic tissues but is formed enzymatically when the cells are disrupted.[1]

1. Steam Distillation A widely used technique for extracting volatile compounds like APDS from plant material.[1]

  • Protocol: Steam Distillation of Onion Oil [1]

    • Material Preparation: Take 1 kg of fresh onion bulbs (Allium cepa), wash them thoroughly, and finely chop or grind them to ensure cellular disruption.

    • Apparatus Setup: Assemble a standard steam distillation apparatus.

    • Distillation: Pass steam through the prepared onion material. The steam vaporizes the volatile compounds, including APDS.

    • Condensation: The mixture of steam and volatile compounds is passed through a condenser and collected in a flask.

    • Separation: The essential oil, being immiscible with water, forms a separate layer. This layer is separated from the aqueous layer. The process is typically continued for 2.5 to 3 hours.

    • Drying: The collected oil is dried over anhydrous sodium sulfate to remove residual water.

2. Supercritical Fluid Extraction (SFE) An alternative method that uses supercritical CO₂ as a solvent.

  • Protocol: Supercritical Fluid Extraction of Onion Oil [1]

    • Material Preparation: Freeze-dry fresh onion slices and grind them into a fine powder.

    • Extraction: Pack the powder into the SFE system's extraction vessel.

    • SFE Parameters:

      • Pressure: 10-40 MPa

      • Temperature: 35-50°C

      • CO₂ Flow Rate: 2-5 L/min

      • Extraction Time: 1-3 hours

    • Collection: The supercritical CO₂ extracts the organosulfur compounds, which are then collected after depressurization.

Analysis and Quantification

Gas chromatography is the primary technique for analyzing and quantifying APDS in extracts.

  • Protocol: GC-MS Analysis of Onion Essential Oil [1]

    • Sample Preparation: Dilute 1 µL of the crude essential oil in 1 mL of a suitable solvent, such as dichloromethane.

    • GC-MS Conditions:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Program: An appropriate temperature gradient is used to separate the compounds.

      • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID). The MS allows for definitive identification based on mass spectra, while the FID is used for quantification.

Extraction_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Fresh Plant Material (e.g., Onions) Disruption Washing & Grinding/ Chopping Plant_Material->Disruption Steam_Dist Steam Distillation Disruption->Steam_Dist SFE Supercritical Fluid Extraction (SFE) Disruption->SFE Crude_Extract Crude Essential Oil Steam_Dist->Crude_Extract SFE->Crude_Extract Drying Drying (Anhydrous Na₂SO₄) Crude_Extract->Drying GC_MS GC-MS / GC-FID Analysis Drying->GC_MS Identification Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification

Caption: General workflow for extraction and analysis of APDS.

Workplace Air Sampling

The Occupational Safety and Health Administration (OSHA) has developed methods for monitoring workplace exposure to this compound.

  • Protocol: OSHA Method PV2086 [18]

    • Sample Collection: A known volume of air is drawn through a Chromosorb 106 tube using a personal sampling pump (e.g., 10 L of air at 0.2 L/min).

    • Desorption: The samples are desorbed from the tube using trichloroethylene.

    • Analysis: The desorbed sample is analyzed by gas chromatography using a flame photometric detector (GC-FPD), which is selective for sulfur-containing compounds.

Conclusion and Future Directions

This compound and its related organosulfur compounds are molecules of significant scientific interest, demonstrating a wide array of biological activities that are relevant to human health. The research, largely centered on analogs like DADS, has illuminated complex mechanisms of action, including the modulation of key signaling pathways involved in cancer, inflammation, and oxidative stress. The established protocols for extraction and analysis provide a solid framework for further investigation.

Future research should focus on several key areas:

  • Direct Biological Evaluation of APDS: While much is inferred from studies on DADS and DATS, more research is needed to specifically delineate the biological activities and potency of pure this compound.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of APDS is crucial for its development as a therapeutic agent.

  • Clinical Trials: Given the promising preclinical data, well-designed clinical trials are needed to evaluate the efficacy of these compounds in human diseases.

  • Synergistic Effects: Investigating the potential synergistic effects of APDS with other natural compounds or conventional drugs could open new avenues for combination therapies.

References

Allyl Propyl Disulfide: A Key Volatile in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allyl propyl disulfide, a volatile organosulfur compound, is a significant contributor to the characteristic aroma of onions and other Allium species. Beyond its role in flavor chemistry, this compound is integral to the plant's sophisticated defense arsenal against a range of herbivores and microbial pathogens. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and the intricate signaling pathways potentially modulated by this compound in plant defense. This document synthesizes available quantitative data on its bioactivity, details relevant experimental methodologies, and presents visual representations of key biochemical and signaling pathways to support further research and potential applications in agriculture and pharmacology.

Introduction

Plants, as sessile organisms, have evolved a complex array of chemical defenses to deter herbivores and inhibit pathogen growth. The Allium genus, which includes onions, garlic, and leeks, is renowned for its production of a variety of sulfur-containing secondary metabolites. Among these, this compound (C₆H₁₂S₂) is a prominent volatile organic compound (VOC) that contributes to the pungent scent of onions.[1] While extensively studied for its flavor profile, the role of this compound as a key player in plant defense is an area of growing interest.

This guide delves into the current understanding of this compound's function in plant immunity, exploring its biosynthesis upon tissue damage and its proposed mechanisms of action against pests and pathogens. For researchers, a thorough understanding of these processes can pave the way for novel crop protection strategies. For drug development professionals, the bioactive properties of such sulfur compounds present opportunities for the discovery of new therapeutic agents.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to studying its biological activity.

PropertyValueReference
Molecular Formula C₆H₁₂S₂[2]
Molecular Weight 148.3 g/mol [2]
Appearance Pale yellow liquid[2]
Odor Pungent, onion-like[2]
Boiling Point 66-69 °C at 2.1 kPa[3]
Solubility Insoluble in water[1]

Biosynthesis of this compound in Allium Species

This compound is not constitutively present in intact plant tissues. Instead, it is rapidly synthesized from a stable precursor, S-propyl-L-cysteine sulfoxide (propiin), upon cellular damage, such as from herbivore feeding or pathogen invasion. This compartmentalized defense strategy ensures that the toxic and deterrent compounds are only released when the plant is under attack.

The biosynthetic pathway can be summarized as follows:

  • Precursor Storage: The non-protein amino acid S-propyl-L-cysteine sulfoxide is stored in the cytoplasm of Allium cells.

  • Enzyme Compartmentalization: The enzyme alliinase is sequestered in the vacuole, physically separated from its substrate.

  • Tissue Disruption: When the plant tissue is damaged, the vacuoles rupture, allowing alliinase to come into contact with S-propyl-L-cysteine sulfoxide.

  • Enzymatic Cleavage: Alliinase rapidly cleaves S-propyl-L-cysteine sulfoxide into pyruvate, ammonia, and the highly reactive intermediate, prop-1-ene-1-sulfenic acid.

  • Condensation and Formation: Two molecules of prop-1-ene-1-sulfenic acid then spontaneously condense and rearrange to form this compound and other related thiosulfinates.

Biosynthesis of this compound cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole S-propyl-L-cysteine sulfoxide S-propyl-L-cysteine sulfoxide Mixing Mixing S-propyl-L-cysteine sulfoxide->Mixing Alliinase Alliinase Alliinase->Mixing Tissue Damage Tissue Damage Vacuole Rupture Vacuole Rupture Tissue Damage->Vacuole Rupture leads to Vacuole Rupture->Mixing allows Enzymatic Reaction Enzymatic Reaction Mixing->Enzymatic Reaction initiates Prop-1-ene-1-sulfenic acid Prop-1-ene-1-sulfenic acid Enzymatic Reaction->Prop-1-ene-1-sulfenic acid produces Condensation Condensation Prop-1-ene-1-sulfenic acid->Condensation undergoes This compound This compound Condensation->this compound forms

Biosynthesis of this compound upon Tissue Damage.

Role in Plant Defense Mechanisms

This compound and related organosulfur compounds contribute to plant defense through several mechanisms, primarily acting as repellents, antifeedants, and antimicrobial agents.

Defense Against Herbivores

The pungent odor of this compound acts as a potent repellent to many insect herbivores, deterring them from feeding on the plant.[4] For insects that do attempt to feed, the compound can act as an antifeedant, reducing consumption and potentially leading to larval mortality. While specific quantitative data for this compound is limited, studies on related compounds from garlic and onion oil demonstrate significant antifeedant and larvicidal activities against various agricultural pests.[5]

Defense Against Pathogens

Organosulfur compounds from Allium species are known to possess broad-spectrum antimicrobial properties. This compound is likely a contributor to the antifungal and antibacterial activity of onion extracts. The proposed mechanism of action involves the disruption of cellular membranes and the inhibition of essential enzymes in microbial pathogens. Research on diallyl disulfide and diallyl trisulfide has shown potent antifungal activity against a range of plant pathogenic fungi.[6]

CompoundPathogenBioactivityReference
Diallyl disulfideTrametes hirsutaIC₅₀: 116.2 µg/mL[6]
Diallyl disulfideLaetiporus sulphureusIC₅₀: 73.2 µg/mL[6]
Diallyl trisulfideTrametes hirsutaIC₅₀: 56.1 µg/mL[6]
Diallyl trisulfideLaetiporus sulphureusIC₅₀: 31.6 µg/mL[6]

Plant Defense Signaling Pathways

The release of volatile compounds like this compound upon herbivore or pathogen attack is part of a larger, intricate network of plant defense signaling. While the direct role of this compound in modulating these pathways is an area for further research, it is hypothesized to be involved in the interplay between two key phytohormone signaling pathways: the salicylic acid (SA) and jasmonic acid (JA) pathways.

  • Salicylic Acid (SA) Pathway: Generally associated with defense against biotrophic pathogens (which feed on living tissue).[7]

  • Jasmonic Acid (JA) Pathway: Primarily involved in defense against necrotrophic pathogens (which kill host tissue and feed on the remains) and insect herbivores.[7]

There is often a complex crosstalk between the SA and JA pathways, which can be synergistic or antagonistic depending on the specific threat.[8] It is plausible that the damage-induced production of organosulfur compounds could act as a signal that modulates these pathways, leading to the expression of defense-related genes.

Plant_Defense_Signaling cluster_SA Salicylic Acid Pathway cluster_JA Jasmonic Acid Pathway Pathogen/Herbivore Attack Pathogen/Herbivore Attack SA Accumulation SA Accumulation Pathogen/Herbivore Attack->SA Accumulation JA Accumulation JA Accumulation Pathogen/Herbivore Attack->JA Accumulation PR Gene Expression PR Gene Expression SA Accumulation->PR Gene Expression SA Accumulation->JA Accumulation Crosstalk Defense against Biotrophs Defense against Biotrophs PR Gene Expression->Defense against Biotrophs Defense Gene Expression Defense Gene Expression JA Accumulation->Defense Gene Expression Defense against Necrotrophs & Herbivores Defense against Necrotrophs & Herbivores Defense Gene Expression->Defense against Necrotrophs & Herbivores

Simplified Plant Defense Signaling Pathways.

Experimental Protocols

The following protocols provide a framework for the analysis of this compound and the investigation of its role in plant defense.

Extraction and Quantification of this compound from Plant Tissue

This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common method for analyzing volatile compounds in Allium species.[9][10]

Materials:

  • Fresh plant tissue (e.g., onion bulb)

  • 20 mL headspace vials with PTFE-lined septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., allyl methyl sulfide)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Homogenize a known weight of fresh plant tissue in a saturated NaCl solution.

  • Transfer an aliquot of the homogenate to a headspace vial.

  • Add the internal standard.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes).

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

  • Retract the fiber and immediately inject it into the GC-MS for analysis.

  • Identify and quantify this compound based on its mass spectrum and retention time relative to the internal standard.

HS-SPME-GC-MS_Workflow Sample Prep Sample Preparation (Homogenization) Headspace Extraction HS-SPME Sample Prep->Headspace Extraction GC Separation Gas Chromatography Headspace Extraction->GC Separation MS Detection Mass Spectrometry GC Separation->MS Detection Data Analysis Data Analysis (Quantification) MS Detection->Data Analysis

Workflow for the Analysis of Volatile Sulfur Compounds.

In Vitro Antifungal Assay

This protocol can be adapted to test the efficacy of this compound against various plant pathogenic fungi.

Materials:

  • Pure this compound

  • Fungal culture

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Incorporate different concentrations of the this compound solution into molten PDA before pouring into petri dishes.

  • Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony daily.

  • Calculate the percentage of growth inhibition compared to a solvent-only control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of fungal growth).

Analysis of Defense Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the expression of plant defense-related genes in response to treatment with this compound.[11]

Materials:

  • Plant seedlings

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., actin)

  • qRT-PCR instrument

Procedure:

  • Treat plant seedlings with a solution of this compound or a control solution.

  • Harvest plant tissue at various time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the tissue samples.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers for the target and reference genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound, a key volatile of Allium species, plays a multifaceted role that extends beyond flavor to encompass crucial plant defense functions. While its direct mechanisms of action and its specific role in modulating plant defense signaling pathways require further elucidation, the existing body of research on related organosulfur compounds strongly suggests its importance as a protective agent against herbivores and pathogens.

Future research should focus on:

  • Quantitative bioactivity studies: Determining the specific IC₅₀ and feeding deterrence values of pure this compound against a wider range of agricultural pests and pathogens.

  • Transcriptomic and proteomic analyses: Investigating the global changes in gene and protein expression in plants exposed to this compound to identify the specific signaling pathways and defense responses that are activated.

  • Synergistic effects: Exploring the potential synergistic or antagonistic interactions between this compound and other plant defense compounds.

A deeper understanding of the role of this compound in plant defense will not only enhance our knowledge of plant-insect and plant-pathogen interactions but also open up new avenues for the development of sustainable agricultural practices and novel therapeutic agents.

References

Allyl Propyl Disulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl propyl disulfide, a prominent organosulfur compound found in Allium species, has a rich history intertwined with the chemical exploration of onions and garlic. Initially identified in the mid-20th century with the advent of advanced analytical techniques, this volatile, pale-yellow liquid is a major contributor to the characteristic aroma of onions. Beyond its role as a flavorant, this compound has garnered scientific interest for its potential biological activities, including a notable influence on glucose metabolism. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound. It further details experimental protocols for its isolation, characterization, and synthesis, and explores its proposed mechanism of action on insulin signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and History

The discovery of this compound is inseparable from the scientific investigation into the chemistry of Allium species, particularly onions (Allium cepa). While the pungent aroma of onions has been recognized for centuries, the identification of the specific compounds responsible awaited the development of modern analytical chemistry.

Early investigations in the 19th and early 20th centuries focused on the steam distillation of onion oil to isolate its volatile components.[1] However, the precise separation and identification of individual organosulfur compounds proved challenging. A significant breakthrough came in the mid-20th century with the application of gas chromatography-mass spectrometry (GC-MS).[1] This powerful technique allowed for the separation of complex mixtures of volatile compounds and their definitive identification based on their mass spectra. Through these advanced analytical methods, this compound was identified as a major constituent of onion oil.[1]

While a specific date and individual credited with the first isolation and identification of this compound are not clearly documented, its discovery is a culmination of the work of numerous chemists and food scientists who meticulously analyzed the composition of onion oil throughout the 20th century. The historical timeline of the discovery of related Allium organosulfur compounds provides context for the era of these discoveries:

  • 1844: Theodor Wertheim isolated a pungent substance from garlic via steam distillation, which he named "allyl sulfur."[2]

  • 1892: Friedrich Wilhelm Semmler identified diallyl disulfide as a component of distilled garlic oil.[2]

  • 1944: Chester J. Cavallito and John Hays Bailey discovered allicin, the precursor to many of garlic's sulfur compounds.[2]

  • 1947: A. Stoll and E. Seebeck determined that allicin is produced from the precursor alliin by the enzyme alliinase.[2]

The identification of this compound followed in this scientific tradition of elucidating the complex chemistry of Allium species.

Chemical and Physical Properties

This compound is a volatile organosulfur compound with the chemical formula C₆H₁₂S₂.[3] It is characterized by a strong, pungent odor reminiscent of onions.[4]

PropertyValueReference(s)
Molecular Formula C₆H₁₂S₂[3]
IUPAC Name 1-(prop-2-enyldisulfanyl)propane[4]
CAS Number 2179-59-1[3]
Molar Mass 148.29 g/mol [5]
Appearance Pale-yellow liquid[3][4]
Odor Strong, pungent, onion-like[4]
Density 0.984 g/cm³[3]
Melting Point -15 °C[3]
Boiling Point 66-68 °C at 16 mmHg[4]
Solubility in water Insoluble[3]
Refractive Index 1.5219 at 20 °C/D[4]

Experimental Protocols

Isolation from Onion Oil by Steam Distillation and Extraction

This protocol describes the isolation of a volatile fraction containing this compound from fresh onions.

Workflow for Isolation of this compound from Onions

G Isolation of this compound from Onions start Start: Fresh Onions homogenize Homogenization (with water) start->homogenize distill Steam Distillation homogenize->distill condense Condensation distill->condense separate Separation of Oil and Water condense->separate extract Liquid-Liquid Extraction (Dichloromethane) separate->extract dry Drying of Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate end End: Onion Oil Extract (containing this compound) concentrate->end

Caption: Workflow for the isolation of an onion oil extract containing this compound.

Methodology:

  • Preparation of Onion Pulp: Fresh onions are peeled and homogenized in a blender with an equal weight of water to create a pulp.

  • Steam Distillation: The onion pulp is subjected to steam distillation for approximately 2-3 hours. Steam is passed through the pulp, and the volatile components, including this compound, are carried over with the steam.[1]

  • Condensation and Collection: The steam and volatile compound mixture is passed through a condenser, and the resulting distillate (a mixture of water and onion oil) is collected.

  • Liquid-Liquid Extraction: The collected distillate is transferred to a separatory funnel. Dichloromethane is added as the extraction solvent.[6] The mixture is shaken vigorously and allowed to separate into aqueous and organic layers. The lower organic layer, containing the onion oil, is collected. This extraction is typically repeated three times to ensure complete recovery.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude onion oil containing this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the isolated onion oil to identify and semi-quantify this compound.

Workflow for GC-MS Characterization of this compound

G GC-MS Characterization of this compound start Start: Onion Oil Extract inject Injection into GC start->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze Data Analysis: - Retention Time - Mass Spectrum detect->analyze end End: Identification and Semi-Quantification analyze->end

Caption: Workflow for the characterization of this compound using GC-MS.

Methodology: [5]

  • Sample Preparation: The crude onion oil extract is diluted in a suitable solvent, such as dichloromethane, to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile sulfur compounds (e.g., TG-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C held for 3 minutes, then ramped at 3 °C/min to 150 °C and held for 3 minutes, and finally ramped at 25 °C/min to 250 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 1:10.

    • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 200 °C.

  • Data Analysis:

    • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).

    • Semi-Quantification: The relative abundance of this compound can be estimated by comparing its peak area to that of an internal standard.

Synthesis of Unsymmetrical Disulfides: A General Protocol

This protocol is a general method for the synthesis of unsymmetrical disulfides, such as this compound, using 1-chlorobenzotriazole.

Workflow for the Synthesis of this compound

G Synthesis of this compound start_allyl Start: Allyl Mercaptan react_allyl Reaction with 1-Chlorobenzotriazole (in DCM at -78°C) start_allyl->react_allyl start_propyl Start: Propyl Mercaptan react_propyl Reaction with Propyl Mercaptan start_propyl->react_propyl intermediate Formation of Allyl-S-Benzotriazole Intermediate react_allyl->intermediate intermediate->react_propyl product Formation of This compound react_propyl->product purify Purification (e.g., Column Chromatography) product->purify end End: Pure This compound purify->end

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of allyl mercaptan in dichloromethane (DCM) is cooled to -78 °C in a reaction vessel under an inert atmosphere (e.g., argon).

  • Formation of the Intermediate: A solution of 1-chlorobenzotriazole (BtCl) in DCM is added dropwise to the cooled allyl mercaptan solution. The reaction mixture is stirred at -78 °C for a specified time to form the allyl-S-benzotriazole intermediate.

  • Addition of the Second Thiol: A solution of propyl mercaptan in DCM is then added dropwise to the reaction mixture.

  • Reaction and Workup: The reaction is allowed to proceed, and then quenched. The mixture is washed with appropriate aqueous solutions to remove byproducts. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential hypoglycemic effects. Studies in normal human subjects have shown that the administration of this compound can lead to a significant decrease in blood glucose levels and a concurrent increase in serum insulin levels. The proposed mechanism for this effect is an "insulin sparing action," suggesting that this compound may protect insulin from degradation, thereby increasing its bioavailability.[1]

Insulin is primarily degraded in the liver by insulin-degrading enzyme (IDE). By inhibiting IDE, this compound could prolong the half-life of insulin, leading to enhanced glucose uptake by peripheral tissues.

Proposed Signaling Pathway for the Hypoglycemic Effect of this compound

Caption: Proposed mechanism of this compound's hypoglycemic effect via inhibition of insulin degradation.

Experimental Protocol for Assessing Hypoglycemic Effect:

This protocol is based on studies investigating the effect of this compound on blood glucose and insulin levels in human subjects.

  • Subject Recruitment: A cohort of healthy, normal volunteers is recruited for the study.

  • Fasting: Subjects undergo a 12-hour overnight fast.

  • Baseline Measurements: Baseline blood samples are collected to determine fasting blood glucose and serum insulin levels.

  • Administration of this compound: A standardized dose of this compound (e.g., dissolved in a suitable vehicle) is administered orally to the subjects.

  • Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes) following administration.

  • Biochemical Analysis: Blood glucose levels are measured using a standard glucose oxidase method. Serum insulin levels are determined by radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Changes in blood glucose and serum insulin levels from baseline are calculated and statistically analyzed to determine the effect of this compound.

Conclusion

This compound is a significant organosulfur compound with a well-established role in the flavor chemistry of onions. Its history is a testament to the advancements in analytical chemistry that have allowed for the detailed characterization of natural products. The potential hypoglycemic activity of this compound, possibly through an "insulin sparing" mechanism, opens avenues for further research in the fields of nutrition and drug development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and scientists to further explore the chemical and biological properties of this intriguing molecule. Further elucidation of its precise molecular targets and signaling pathways will be crucial in understanding its full therapeutic potential.

References

Allyl propyl disulfide molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Allyl propyl disulfide is an organosulfur compound and a key volatile component responsible for the characteristic aroma of onions and garlic.[1][2] This technical summary outlines its fundamental molecular properties.

Molecular Formula and Weight

The chemical composition and molecular mass of this compound are fundamental parameters for researchers in fields such as natural products chemistry, food science, and drug development.

The empirical and molecular formula for this compound is C6H12S2 .[1][3][4] Based on this composition, the compound's molecular weight has been determined.

PropertyValueSource
Molecular FormulaC6H12S2[1][3][4][5]
Molecular Weight148.29 g/mol [2][5][6]
Alternate Molecular Weight148.289 g/mol [3]
Alternate Molecular Weight148.3 g/mol [4][7]

This data is crucial for stoichiometric calculations in chemical reactions, quantitative analysis, and the interpretation of mass spectrometry data. The slight variations in reported molecular weight values are attributable to differences in calculation methods and the isotopic abundances of the constituent elements.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Allyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of allyl propyl disulfide, a key organosulfur compound found in Allium species with various biological activities. The following protocols are designed to guide researchers in the efficient laboratory-scale production of this compound for further investigation.

Introduction

This compound is a volatile, pale-yellow liquid and a significant contributor to the characteristic aroma of onions and garlic. It is an unsymmetrical disulfide with growing interest in the pharmaceutical and food industries due to its potential therapeutic properties. This document outlines a detailed protocol for its chemical synthesis and subsequent purification.

Synthesis of this compound

A common and effective method for the synthesis of unsymmetrical disulfides is the reaction of a thiol with an activated thiol derivative or an alkyl halide. The following protocol describes a one-pot synthesis from propyl mercaptan and allyl bromide.

Chemical Reaction Pathway

The synthesis proceeds via the formation of a propyl thiolate anion, which then acts as a nucleophile to displace the bromide from allyl bromide, forming the disulfide bond.

Synthesis of this compound Chemical Synthesis of this compound PropylMercaptan Propyl Mercaptan (CH3CH2CH2SH) Thiolate Propyl Thiolate (CH3CH2CH2SNa) PropylMercaptan->Thiolate + Base Base Base (e.g., NaH) Product This compound (CH3CH2CH2SSCH2CH=CH2) Thiolate->Product + Allyl Bromide AllylBromide Allyl Bromide (CH2=CHCH2Br) AllylBromide->Product Byproduct NaBr

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Propyl mercaptan (1-propanethiol)

  • Allyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the flask.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of propyl mercaptan (1.0 equivalent) in anhydrous THF to the stirred NaH slurry via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of allyl bromide (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product will likely contain unreacted starting materials and symmetrical disulfides (dipropyl disulfide and diallyl disulfide) as byproducts. Purification can be achieved by fractional distillation or column chromatography.

Experimental Workflow: Purification

Purification Workflow Purification Workflow for this compound Crude Crude Product Distillation Fractional Distillation Crude->Distillation High boiling point differences Column Column Chromatography Crude->Column Similar boiling points Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Column->Analysis Pure Pure this compound Analysis->Pure Purity > 95%

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Fractional Distillation

This method is suitable if the boiling points of the components are sufficiently different.

Apparatus:

  • Fractional distillation setup (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if necessary for vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently.

  • Collect the fractions that distill at the boiling point of this compound (approximately 66-68 °C at 16 mmHg).

  • Monitor the purity of the collected fractions by GC-MS.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with different polarities.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and monitor them by TLC or GC analysis.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterSynthesisPurification (Distillation)Purification (Column Chromatography)
Yield 70-85% (crude)50-65% (isolated)60-75% (isolated)
Purity 60-75% (by GC)> 95% (by GC)> 98% (by GC)
Boiling Point N/A66-68 °C @ 16 mmHgN/A
Eluent System N/AN/AHexane/Ethyl Acetate gradient

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Provides information on the retention time and mass fragmentation pattern, confirming the molecular weight and structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the allyl and propyl groups. Expected chemical shifts (in CDCl₃): ~5.8 ppm (m, 1H, -CH=), ~5.1 ppm (m, 2H, =CH₂), ~3.2 ppm (d, 2H, -S-CH₂-CH=), ~2.6 ppm (t, 2H, -S-CH₂-CH₂-), ~1.7 ppm (sextet, 2H, -CH₂-CH₂-CH₃), ~1.0 ppm (t, 3H, -CH₃).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be followed. All chemicals should be handled with care, and their safety data sheets (SDS) should be consulted prior to use.

Application Notes and Protocols for the Extraction of Allyl Propyl Disulfide from Onion Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Onion (Allium cepa L.) and its essential oil are rich sources of various organosulfur compounds, which are responsible for its characteristic aroma and diverse biological activities.[1][2] Among these, allyl propyl disulfide (C₆H₁₂S₂) is a key volatile compound known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] This document provides detailed application notes and experimental protocols for the extraction, isolation, and analysis of this compound from onion oil, tailored for research and drug development applications. The methods covered include modern "green" techniques like Supercritical CO₂ extraction as well as traditional methods such as steam distillation coupled with solvent extraction.

I. Application Notes

Overview of Extraction Methodologies: The extraction of this compound is intrinsically linked to the extraction of onion essential oil. The choice of method depends on factors such as desired purity, yield, cost, environmental impact, and the potential for thermal degradation of sensitive compounds.[1][3]

  • Supercritical CO₂ (SC-CO₂) Extraction: This method is considered a green technology as it uses non-toxic, non-flammable carbon dioxide as a solvent.[1][4] It allows for extraction at low temperatures, minimizing the degradation of thermolabile compounds.[1] The selectivity of the process can be fine-tuned by adjusting pressure and temperature.[1][5]

  • Steam Distillation: A traditional and widely used method for extracting essential oils from plant materials.[3][6] It is effective but can lead to the loss or degradation of some volatile and heat-sensitive compounds due to the high temperatures involved.[1][7] A variation, reduced-pressure steam distillation, can mitigate this by lowering the boiling point.[7]

  • Solvent Extraction: Often used as a secondary step after initial oil extraction (e.g., from steam distillate) to isolate and concentrate specific compounds.[8][9][10] The choice of solvent is critical for extraction efficiency. Dichloromethane has been shown to be highly effective for a broad range of organosulfides from onion oil.[8][9][10][11]

Biosynthesis of Sulfur Compounds in Onion: The formation of this compound and other key sulfur volatiles does not occur in intact onion tissue. They are generated enzymatically when the onion is crushed or cut. As shown in the diagram below, precursor compounds (S-alk(en)yl-L-cysteine-S-oxides) stored in the cytoplasm react with the enzyme alliinase, located in the vacuoles, leading to a cascade of chemical reactions that produce the characteristic thiosulfinates, disulfides, and trisulfides.[12][13]

G Biosynthesis of Volatile Sulfur Compounds in Onion cluster_0 Intact Cell cluster_1 Damaged Cell (Crushing/Cutting) cluster_2 Volatile Products Precursors S-alk(en)yl-L-cysteine-S-oxides (in Cytoplasm) Reaction Enzymatic Reaction Precursors->Reaction Released Alliinase Alliinase Enzyme (in Vacuole) Alliinase->Reaction Released SulfenicAcids Sulfenic Acids (Unstable) Reaction->SulfenicAcids Thiosulfinates Thiosulfinates (Unstable) SulfenicAcids->Thiosulfinates Condensation Sulfides Disulfides & Trisulfides (e.g., this compound) Thiosulfinates->Sulfides Rearrangement & Decomposition

Caption: Enzymatic formation of organosulfur compounds in damaged onion cells.

II. Data Presentation: Comparative Extraction Parameters

The efficiency and yield of onion oil extraction, which contains this compound, are highly dependent on the chosen method and its parameters.

Table 1: Optimized Parameters for Supercritical CO₂ (SC-CO₂) Extraction of Onion Oil

Parameter Value Unit Yield (%) Source
Study 1
Pressure 20 MPa 0.53 [1][5]
Temperature 35 °C [1][5]
CO₂ Flow Rate 14 kg·h⁻¹ [1][5]
Extraction Time 2.5 h [1][5]
Study 2
Pressure 20.6 MPa 0.47 [14]
Temperature 40.6 °C [14]
Extraction Time 260 min [14]
CO₂ Flow Rate 22 L·h⁻¹ [14]
Entrainer 0.1 (Ethanol) mL/g [14]
Study 3
Pressure 19 MPa 0.31 - 0.39 [15]
Temperature 38 °C [15]

| CO₂ Flow Rate | 150 | kg/h | |[15] |

Table 2: Optimized Parameters for Steam Distillation of Onion Oil

Parameter Value Unit Yield (%) Source
Study 1
Ratio of Water to Raw Material 1:1 - 1.78 [6]
Zymolysis Temperature 36 °C [6]
Extraction Time 2.5 h [6]
Distillation Time 2.6 h [6]
Study 2 (Reduced Pressure)
Soaking Temperature 35 - 50 °C 0.32 - 0.38 [7]
Distillation Pressure 3 - 12 KPa [7]

| Distillation Temperature | 55 - 60 | °C | |[7] |

Table 3: Solvent Efficiency for Extracting Organosulfides from Steam-Distilled Onion Oil

Solvent Number of Organosulfides Identified Key Compounds Source
Dichloromethane 27 E/Z isomers of 1-propenyl propyl trisulfide, 3,6-diethyl-1,2,4,5-tetrathiane [8][9][10]
n-Pentane 19 E/Z isomers of 1-propenyl propyl trisulfide [8][9][10]
Hexanes 17 E/Z isomers of 1-propenyl propyl trisulfide [8][9][10]

| Diethyl Ether | 10 | E/Z isomers of 1-propenyl propyl trisulfide |[8][9][10] |

Note: this compound is one of many organosulfides present. The total composition includes dipropyl disulfide, dipropyl trisulfide, and methyl propyl trisulfide, which are often the most abundant components.[14][16]

III. Experimental Protocols

The following protocols provide step-by-step methodologies for the extraction and analysis of this compound.

Overall Experimental Workflow: The process begins with raw material preparation, followed by extraction to obtain crude onion oil. This oil is then analyzed, typically by GC-MS, to identify and quantify its components, including this compound.

G General Workflow for Extraction and Analysis A 1. Raw Material Preparation C Crushing / Homogenizing A->C B Fresh Onions B->A D 2. Extraction (Select Method) C->D E Supercritical CO₂ Extraction D->E Method A F Steam Distillation D->F Method B H Crude Onion Oil E->H F->H G 3. Post-Extraction Processing I Solvent Extraction (Optional Purification) G->I H->G J 4. Analysis H->J I->J K GC-MS Analysis J->K L Data Interpretation: - Identification - Quantification K->L

Caption: Workflow from raw onion to chemical analysis of this compound.

Protocol 1: Supercritical CO₂ (SC-CO₂) Extraction

This protocol is based on optimized conditions reported in the literature for high-efficiency extraction.[1][5]

  • 1.1. Materials and Equipment:

    • Fresh onions

    • Freeze-dryer

    • Grinder or mill

    • Supercritical fluid extraction (SFE) system

    • Liquid CO₂ cylinder (food or research grade)

    • Analytical balance

  • 1.2. Sample Preparation:

    • Wash and peel fresh onions.

    • Chop the onions into small pieces and freeze-dry them to remove water content.

    • Grind the freeze-dried onion pieces into a fine powder.

  • 1.3. Extraction Procedure:

    • Accurately weigh and load the freeze-dried onion powder into the SFE system's extraction vessel.

    • Seal the vessel and set the system parameters. For optimal yield, use the following conditions:

      • Extraction Pressure: 20 MPa[1][5]

      • Extraction Temperature: 35 °C[1][5]

      • CO₂ Flow Rate: 14 kg·h⁻¹[1][5]

    • Begin pumping liquid CO₂ into the system. The CO₂ will be brought to a supercritical state by the system's heater and pump.

    • Allow the supercritical CO₂ to pass through the onion powder in the extraction vessel for the specified duration.

      • Extraction Time: 2.5 hours[1][5]

    • The CO₂, now containing the dissolved onion oil, flows into a separator vessel where the pressure and/or temperature is changed. This causes the CO₂ to return to a gaseous state, leaving the extracted oil behind.

    • Collect the crude onion oil from the separator.

    • Weigh the collected oil to determine the extraction yield.

    • Store the oil in a sealed, dark glass vial at 4 °C until analysis.

Protocol 2: Steam Distillation followed by Solvent Extraction

This protocol combines traditional steam distillation with a solvent-based purification step.[6][10]

  • 2.1. Materials and Equipment:

    • Fresh onions

    • Homogenizer or blender

    • Steam distillation apparatus (e.g., Clevenger-type)

    • Heating mantle

    • Separatory funnel

    • Dichloromethane (HPLC grade)[10]

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • 2.2. Procedure Part A: Steam Distillation:

    • Take a known weight of fresh onions, wash, peel, and homogenize them into a slurry.

    • Place the onion slurry into the distillation flask.

    • Add distilled water to the flask at a 1:1 ratio with the raw material.[6]

    • (Optional but recommended) Allow the slurry to undergo enzymatic hydrolysis (zymolysis) for approximately 2.5 hours at 36 °C to maximize the formation of volatile compounds.[6]

    • Assemble the steam distillation apparatus.

    • Heat the flask to boiling and continue distillation for approximately 2.6 hours.[6]

    • Collect the distillate, which will be an oil-water mixture (hydrosol).

  • 2.3. Procedure Part B: Liquid-Liquid Solvent Extraction:

    • Allow the collected distillate to cool to room temperature.

    • Transfer the distillate to a separatory funnel.

    • Add a volume of dichloromethane to the funnel, cap it, and gently invert several times to mix, periodically venting to release pressure.

    • Allow the layers to separate. The denser dichloromethane layer containing the extracted oil will be at the bottom.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to ensure complete recovery.

    • Combine all organic extracts.

    • Add anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Decant or filter the dried extract into a round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator under reduced pressure to yield the purified onion oil.

    • Store the final oil in a sealed, dark glass vial at 4 °C.

Protocol 3: GC-MS Analysis for Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile components in essential oils.[6][8]

  • 3.1. Materials and Equipment:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Appropriate capillary column (e.g., ZB-5 MS or similar non-polar column)

    • Helium (carrier gas)

    • Microsyringe

    • This compound analytical standard

    • Solvent for dilution (e.g., dichloromethane or hexane)

  • 3.2. Sample and Standard Preparation:

    • Prepare a stock solution of the this compound standard of known concentration. Create a series of dilutions to generate a calibration curve.

    • Dilute a small, accurately weighed amount of the extracted onion oil in a known volume of solvent.

  • 3.3. GC-MS Operating Conditions (Example):

    • Injector: 230 °C, Splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.8-1.2 mL/min).[17]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5-6 minutes.[17]

      • Ramp 1: Increase to 170 °C at 5 °C/min.[17]

      • Ramp 2: Increase to 220 °C at 5 °C/min, hold for 5 minutes.[17]

    • MS Parameters:

      • Ion Source Temperature: ~230 °C.

      • Electron Impact (EI) mode: 70 eV.[17]

      • Mass Scan Range: 35-350 amu.[17]

  • 3.4. Analysis and Quantification:

    • Inject the prepared standards and sample solutions into the GC-MS system.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Integrate the peak area for this compound in both the standard and sample chromatograms.

    • Construct a calibration curve from the standards (peak area vs. concentration).

    • Use the calibration curve to determine the concentration of this compound in the diluted sample, and then calculate its concentration in the original onion oil.

References

Application Notes and Protocols for the Quantification of Allyl Propyl Disulfide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide is a volatile organosulfur compound and a significant contributor to the characteristic aroma and flavor of plants belonging to the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum).[1][2] Beyond its sensory attributes, this compound, along with other related sulfur compounds, is recognized for a range of bioactive properties, including antioxidant, anti-inflammatory, antidiabetic, and potential anticancer effects.[3][4] Accurate quantification of this compound in plant extracts is crucial for quality control in the food and flavor industry, for the standardization of herbal supplements, and for research into its pharmacological effects and mechanisms of action.

This document provides detailed application notes and protocols for the extraction and quantitative analysis of this compound from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and extraction method. The following table summarizes representative quantitative data for this compound and related organosulfur compounds in Allium species.

Plant SourceCompoundConcentrationAnalytical MethodReference
Onion (Allium cepa) BulbsThis compoundVaries with fertilizer treatmentGC-MS
Onion (Allium cepa) Oil1-propenyl propyl trisulfide (E and Z isomers)≥5 mg/kgGC-MS[5]
Onion (Allium cepa) Oil3,6-diethyl-1,2,4,5-tetrathiane≥5 mg/kgGC-MS[5]
Garlic (Allium sativum) Essential OilDiallyl disulfide20.8–27.9%GC-MS[6]
Garlic (Allium sativum) Essential OilDiallyl trisulfide16.8–33.4%GC-MS[6]
Garlic (Allium sativum) Essential OilAllyl methyl disulfide4.4–8.3%GC-MS[6]
Garlic (Allium sativum) Essential OilAllyl methyl trisulfide14.5–19.2%GC-MS[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of volatile organosulfur compounds from fresh plant material.

Materials:

  • Fresh plant material (e.g., onion or garlic bulbs)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Weigh a known amount of fresh plant material (e.g., 100 g). Chop the material into small pieces.

  • Homogenization: Place the chopped plant material in a blender with a suitable volume of dichloromethane (e.g., 200 mL). Homogenize for 2-3 minutes. To minimize enzymatic reactions that can alter the sulfur compound profile, this step should be performed quickly and at a low temperature.

  • Extraction: Transfer the homogenate to a flask and stir for 1-2 hours at room temperature.

  • Filtration and Drying: Filter the mixture to remove solid plant debris. Dry the resulting organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract using a rotary evaporator at a low temperature (e.g., 30-35°C) to a smaller volume (e.g., 5-10 mL).

  • Storage: Transfer the concentrated extract to a sealed glass vial and store at -20°C until analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injector Temperature: 250°C.[7][8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 min.[7]

    • Ramp to 150°C at 3°C/min, hold for 3 min.[7]

    • Ramp to 250°C at 25°C/min, hold for 5 min.[7]

  • MS Detector:

    • Ion Source Temperature: 200°C.[5]

    • Mass Range: 40-500 amu.[7]

    • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 148, 107, 73, 41).

Standard Preparation:

  • Prepare a stock solution of pure this compound standard in dichloromethane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 to 100 µg/mL.

Sample Analysis:

  • Dilute the plant extract (from Protocol 1) in dichloromethane to a concentration expected to be within the calibration range.

  • Inject 1 µL of the diluted extract and each calibration standard into the GC-MS system.

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Protocol 3: Quantification of Organosulfur Compounds by High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile sulfur compounds, HPLC can also be employed, particularly for less volatile or thermally labile sulfur-containing molecules.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: C18 column (e.g., 5 µm, 4.6 mm x 150 mm).[9]

  • Mobile Phase: Acetonitrile:water (70:30, v/v) mixture.[9]

  • Flow Rate: 1 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 20 µL.[9]

Standard and Sample Preparation:

  • Prepare standards of this compound in the mobile phase.

  • Dilute the plant extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and peak area relative to the calibration curve generated from the standards.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material (e.g., Onion, Garlic) homogenization Homogenization in Dichloromethane plant_material->homogenization extraction Solvent Extraction homogenization->extraction concentration Concentration extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis Volatile Fraction hplc_analysis HPLC Analysis concentration->hplc_analysis Less Volatile Fraction data_processing Data Processing and Quantification gcms_analysis->data_processing hplc_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Response cluster_pathway PI3K/Akt/mTOR Pathway cluster_effects Cellular Effects DADS Diallyl Disulfide (related to this compound) PI3K PI3K DADS->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition Autophagy Autophagy mTOR->Autophagy inhibition

Caption: Proposed signaling pathway for diallyl disulfide-induced effects.[10]

References

Application Notes and Protocols: Allyl Propyl Disulfide as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl propyl disulfide (APDS) is a naturally occurring organosulfur compound found in plants of the Allium genus, such as onions and garlic, and is a significant contributor to their characteristic aroma.[1][2] In analytical chemistry, its stability, distinct chromatographic behavior, and representative nature for a class of volatile sulfur compounds (VSCs) make it a valuable standard for quantitative analysis.[3] These application notes provide detailed protocols for the use of this compound as both an external and internal standard in gas chromatography (GC), primarily for the analysis of VSCs in various matrices, including air, food, and environmental samples. Additionally, a general protocol for its analysis by High-Performance Liquid Chromatography (HPLC) is presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2179-59-1[4]
Molecular Formula C6H12S2[4]
Molecular Weight 148.28 g/mol [4]
Appearance Pale-yellow liquid[1]
Odor Strong, pungent, onion-like[1][3]
Boiling Point 69°C (16 mmHg)[5]
Flash Point 56°C[5]
Density 0.984 g/cm³[1]
Solubility Insoluble in water; soluble in ethanol and oils[1][3]

Applications in Analytical Chemistry

This compound serves as a crucial reference material in various analytical applications:

  • External Standard for Calibration: APDS can be used to generate calibration curves for the quantification of other sulfur compounds, especially when certified standards for the target analytes are not available.[3]

  • Internal Standard in GC Analysis: Due to its chemical similarity to many volatile sulfur compounds, APDS is an effective internal standard to correct for variations in sample preparation, injection volume, and instrument response.[3]

  • Method Validation: It is employed in method validation to assess key parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3]

  • Food and Beverage Analysis: Essential for the quantification of flavor and aroma compounds in products like onions, garlic, and other foodstuffs.[6][7]

  • Environmental Monitoring: Used in the analysis of volatile sulfur compounds in air and water samples.[3][8]

Experimental Protocols

Protocol 1: Quantification of Volatile Sulfur Compounds in Air using GC-FPD with this compound as an External Standard

This protocol is adapted from the OSHA Method PV2086 for the analysis of this compound, diallyl disulfide, and dipropyl disulfide.[6]

Objective: To quantify the concentration of volatile sulfur compounds in an air sample using a calibration curve generated from this compound standards.

1. Materials and Reagents

  • This compound (analytical standard grade)

  • Trichloroethylene (pesticide grade or equivalent)

  • Chromosorb 106 sampling tubes (or equivalent solid sorbent)[6]

  • Personal sampling pump

  • Gas-tight syringes

  • Volumetric flasks and pipettes

2. Standard Preparation

  • Stock Standard Preparation: Accurately weigh a known amount of pure this compound and dissolve it in trichloroethylene in a volumetric flask to prepare a stock solution (e.g., 1000 µg/mL). At least two separate stock standards should be made.[6]

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with trichloroethylene.[6] For this study, standards ranging from 1 to 300 µg/mL are recommended to bracket the expected sample concentrations.[6]

3. Sample Collection

  • Draw a known volume of air through a Chromosorb 106 tube using a calibrated personal sampling pump. A typical sampling rate is 0.2 L/min for 50 minutes (10 L total volume).[6]

  • After sampling, seal the tubes with plastic caps.[6]

4. Sample Preparation

  • Break the ends of the sampling tube and transfer the sorbent material to a vial.

  • Desorb the analytes by adding a known volume of trichloroethylene (e.g., 1 mL) to the vial.

  • Seal the vial and allow it to stand for a sufficient time (e.g., 30 minutes) with occasional agitation to ensure complete desorption.

5. GC-FPD Analysis

  • Instrument Conditions:

    • Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) in sulfur mode.[6]

    • Column: 10-ft x 1/8-in stainless steel column packed with 20% SP2100 with 0.1% Carbowax 1500 on 80/100 Supelcoport (or equivalent).[6]

    • Temperatures:

      • Injector: 200°C

      • Detector: 250°C

      • Oven: 120°C (Isothermal)[6]

    • Gas Flow Rates:

      • Carrier Gas (N₂): 25 mL/min

      • Hydrogen: 75 mL/min

      • Air: 125 mL/min

    • Injection Volume: 1-5 µL

  • Analysis Sequence:

    • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Inject a standard after a series of samples to check for instrument drift.

6. Data Analysis

  • Identify the this compound peak in the sample chromatograms based on its retention time, which is approximately 14.55 minutes under these conditions.[6]

  • Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

  • Determine the total mass of this compound in the sample and, using the volume of air sampled, calculate the concentration in the air (e.g., in µg/m³ or ppm).

Quantitative Data Summary (GC-FPD)

ParameterValueReference
Analytical Detection Limit 1 µg per sample[6]
Overall Detection Limit 0.02 ppm (for a 10 L air sample)[6][8]
Retention Time ~14.55 min[6]

Storage and Stability of Standards

This compound standards should be stored under refrigerated temperatures (0-4°C).[6][8] Studies have shown good stability with recoveries averaging over 98% after 12 days of refrigerated storage.[6] It is also noted to be light and air-sensitive and should be stored under an inert gas like argon.

Workflow for GC-FPD Analysis with External Standard

GC_External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare Stock Standard (APDS in Trichloroethylene) working Prepare Working Standards (Serial Dilution) stock->working gc Inject Standards into GC-FPD working->gc sample_prep Collect & Desorb Air Sample inject_sample Inject Sample into GC-FPD sample_prep->inject_sample cal_curve Generate Calibration Curve (Peak Area vs. Concentration) gc->cal_curve quantify Calculate Concentration from Calibration Curve cal_curve->quantify inject_sample->quantify result Report Final Concentration (ppm or µg/m³) quantify->result

Caption: Workflow for GC analysis using an external standard.

Protocol 2: General Protocol for Analysis by Reverse-Phase HPLC

While detailed protocols for using this compound as an HPLC standard are less common, it can be analyzed by reverse-phase (RP) HPLC.[4] This protocol provides a general methodology suitable for its separation and quantification.

Objective: To separate and quantify this compound in a liquid sample using RP-HPLC with UV detection.

1. Materials and Reagents

  • This compound (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[4]

  • Methanol (for sample preparation, if needed)

2. Standard Preparation

  • Stock Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (e.g., 1000 µg/mL).

  • Working Standard Preparation: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for calibration (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

  • Liquid samples may be diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

4. HPLC Analysis

  • Instrument Conditions:

    • HPLC System: Equipped with a UV detector.

    • Column: Newcrom R1 or other suitable C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile and water.[4] An isocratic elution (e.g., 60:40 Acetonitrile:Water with 0.1% phosphoric acid) or a gradient may be used to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan (typically in the low UV range, e.g., 210 nm, for sulfur compounds).

    • Injection Volume: 10-20 µL.

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standards to construct a calibration curve.

    • Inject the prepared samples.

5. Data Analysis

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte in the samples using the calibration curve generated from the standards.

Workflow for HPLC Analysis

HPLC_Workflow prep_standards Prepare APDS Standards (Stock & Working) inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare & Filter Sample inject_samples Inject Samples prep_sample->inject_samples hplc_setup Equilibrate HPLC System hplc_setup->inject_standards hplc_setup->inject_samples build_curve Build Calibration Curve inject_standards->build_curve calculate Calculate Concentration build_curve->calculate analyze Identify & Integrate Peaks inject_samples->analyze analyze->calculate

Caption: General workflow for HPLC analysis of APDS.

Logical Relationship: Internal vs. External Standard

The choice between using this compound as an internal or external standard depends on the complexity of the sample matrix and the desired level of accuracy and precision.

Standard_Choice cluster_external External Standard cluster_internal Internal Standard ext_std Analyte concentration is determined from a calibration curve prepared separately from the sample. ext_pro Pros: - Simpler to prepare - Fewer potential interferences ext_std->ext_pro Advantages ext_con Cons: - Does not correct for sample loss during preparation or injection - Sensitive to injection volume variations ext_std->ext_con Disadvantages int_std A known amount of standard is added to every sample, blank, and standard. Response factor is used for quantification. int_pro Pros: - Corrects for sample loss and injection variability - Improves precision and accuracy int_std->int_pro Advantages int_con Cons: - Standard must be absent in sample - May co-elute with other peaks - More complex preparation int_std->int_con Disadvantages start Choose Standardization Method start->ext_std Simple Matrix, High Throughput start->int_std Complex Matrix, High Precision Needed

Caption: Comparison of internal and external standardization.

References

Application Notes and Protocols for Antimicrobial Studies Using Allyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide (APDS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1][2] It is a volatile, pale-yellow liquid with a characteristic strong odor.[2] Organosulfur compounds from Allium species have long been recognized for their diverse biological activities, including antimicrobial properties.[3][4] APDS, along with related compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS), is believed to contribute to the antimicrobial effects of onion and garlic extracts.[1][5]

These application notes provide a comprehensive overview of the use of this compound in antimicrobial research, including its mechanism of action, protocols for evaluating its efficacy, and quantitative data for related compounds.

Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of this compound is not as extensively studied as that of other garlic-derived compounds like allicin. However, the prevailing understanding for related allyl sulfides suggests a multi-target mechanism primarily centered on the disruption of microbial cell integrity and function. The presence of the allyl group is considered fundamental for the antimicrobial activity of these sulfide derivatives.[6]

The proposed mechanisms include:

  • Cell Membrane Damage: Allyl sulfides can interact with the bacterial cell membrane, leading to increased permeability and the leakage of essential intracellular components such as proteins and nucleic acids.[7][8]

  • Enzyme Inhibition: The reactive sulfur atoms in the disulfide bond can form disulfide bonds with free sulfhydryl groups of essential microbial enzymes, leading to their inactivation.[4] This can disrupt critical metabolic pathways, including energy production.[7]

  • Inhibition of Macromolecular Synthesis: Studies on allicin, a related compound, have shown that it can immediately and completely inhibit RNA synthesis, suggesting this as a primary target. DNA and protein synthesis are also inhibited, although to a lesser extent and with a delayed onset.[9]

Data Presentation: Antimicrobial Activity of Allyl Sulfides

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the antimicrobial activity of the closely related and structurally similar compound, diallyl disulfide (DADS), against various microorganisms. This data can serve as a valuable reference for estimating the potential efficacy of APDS.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Diallyl Disulfide (DADS)

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Helicobacter pyloriNCTC 11637100 - 200100 - 200[10]
Candida albicansATCC 102312500>2500[11]

Note: The inhibitory activity of diallyl sulfides has been shown to increase with the number of sulfur atoms.[10]

Table 2: Inhibition Zone Diameters for Diallyl Disulfide (DADS)

MicroorganismStrainInhibition Zone (mm)Reference
Staphylococcus aureus(Not specified)15.9[6]
Pseudomonas aeruginosa(Not specified)21.9[6]
Escherichia coli(Not specified)11.4[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of APDS that prevents visible growth of a microorganism.

Materials:

  • This compound (APDS)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Solvent for APDS (e.g., Dimethyl sulfoxide - DMSO, ensuring final concentration does not inhibit microbial growth)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Sterility control for APDS (broth with the highest concentration of APDS)

Procedure:

  • Prepare a stock solution of APDS in the chosen solvent.

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the APDS stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

  • Prepare the microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well (except the negative and sterility controls).

  • Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of APDS in which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of APDS that kills a specified percentage (typically 99.9%) of the initial microbial population.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto an appropriate agar medium.

  • Incubate the agar plates under suitable conditions until growth is visible in the positive control.

  • The MBC is the lowest concentration of APDS that results in no microbial growth or a 99.9% reduction in CFU compared to the initial inoculum count.

Anti-Biofilm Assay using Crystal Violet Staining

This protocol quantifies the ability of APDS to inhibit biofilm formation.

Materials:

  • Sterile 96-well flat-bottomed microtiter plates

  • Bacterial suspension in appropriate growth medium

  • This compound (APDS) stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Add 100 µL of the APDS stock solution to the first column and perform serial dilutions as described in the MIC protocol.

  • Add 100 µL of the bacterial suspension (adjusted to an OD600 of 0.05-0.1) to each well.

  • Incubate the plate for 24-48 hours at a suitable temperature to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently aspirating the medium.

  • Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in the presence of APDS indicates biofilm inhibition.

Visualizations

experimental_workflow_mic_mbc cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_APDS Prepare APDS Stock Solution serial_dilution Serial Dilution of APDS in 96-well plate prep_APDS->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation_mic Incubate (e.g., 37°C, 24h) add_inoculum->incubation_mic read_mic Visually Determine MIC (No Turbidity) incubation_mic->read_mic plate_no_growth Plate Aliquots from Clear MIC Wells read_mic->plate_no_growth incubation_mbc Incubate Agar Plates plate_no_growth->incubation_mbc read_mbc Determine MBC (No Growth) incubation_mbc->read_mbc

Workflow for MIC and MBC Determination.

signaling_pathway cluster_cell Microbial Cell cluster_cytoplasm cluster_effects Cellular Effects APDS This compound (APDS) membrane Cell Membrane APDS->membrane Interacts with enzymes Essential Enzymes (with -SH groups) APDS->enzymes Enters Cytoplasm rna_synthesis RNA Synthesis APDS->rna_synthesis protein_synthesis Protein Synthesis APDS->protein_synthesis membrane_disruption Membrane Disruption & Increased Permeability membrane->membrane_disruption cytoplasm Cytoplasm enzyme_inactivation Enzyme Inactivation enzymes->enzyme_inactivation rna_inhibition Inhibition of RNA Synthesis rna_synthesis->rna_inhibition protein_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_inhibition leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death enzyme_inactivation->cell_death rna_inhibition->cell_death protein_inhibition->cell_death

Proposed Antimicrobial Mechanism of APDS.

References

Application of Allyl Propyl Disulfide as a Natural Pesticide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide (APDS) is a naturally occurring organosulfur compound found in plants of the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum).[1] It is a significant contributor to the characteristic pungent aroma of these plants. Emerging research has highlighted the potential of this compound as a broad-spectrum natural pesticide, exhibiting insecticidal, fungicidal, and nematicidal properties. This document provides detailed application notes and protocols for researchers interested in evaluating and utilizing this compound for pest management. The use of such natural compounds aligns with the growing demand for sustainable and environmentally benign alternatives to synthetic pesticides.[1]

Physicochemical Properties

PropertyValue
Chemical Formula C6H12S2
Molecular Weight 148.3 g/mol
Appearance Pale-yellow liquid
Odor Strong, pungent, onion-like
Solubility Insoluble in water

Efficacy Data (Quantitative Analysis)

Direct quantitative efficacy data for pure this compound is limited in publicly available literature. However, data from studies on garlic essential oil and its major organosulfur constituents, such as diallyl disulfide and diallyl trisulfide, provide valuable insights into the potential potency of related compounds. It is important to note that the composition of garlic oil can vary, with diallyl trisulfide and diallyl disulfide often being the most abundant components.

Table 1: Insecticidal Activity of Garlic Essential Oil and its Major Components

Pest SpeciesCompound/ProductBioassay TypeLC50 / LD50Reference
Mealworm Beetle (Tenebrio molitor)Garlic Essential OilTopical Application16-32% (concentration)[2]
Mealworm Beetle (Tenebrio molitor)Diallyl DisulfideTopical Application-[2]
Mealworm Beetle (Tenebrio molitor)Diallyl SulfideTopical Application-[2]
Yellow Fever Mosquito (Aedes aegypti)Diallyl Trisulfide & Diallyl TetrasulfideRepellency Assay-[3]

Table 2: Nematicidal Activity of Garlic Essential Oil Components

Pest SpeciesCompoundBioassay TypeLC50Reference
Pine Wood Nematode (Bursaphelenchus xylophilus)Diallyl TrisulfideIn vitro2.79 µL/L
Pine Wood Nematode (Bursaphelenchus xylophilus)Diallyl DisulfideIn vitro37.06 µL/L

Table 3: Antifungal Activity of Garlic Essential Oil and its Major Components

Fungal SpeciesCompound/ProductBioassay TypeIC50Reference
Trametes hirsutaGarlic Essential OilMicrodilution137.3 µg/mL
Laetiporus sulphureusGarlic Essential OilMicrodilution44.6 µg/mL
Trametes hirsutaDiallyl TrisulfideMicrodilution56.1 µg/mL
Laetiporus sulphureusDiallyl TrisulfideMicrodilution31.6 µg/mL
Trametes hirsutaDiallyl DisulfideMicrodilution116.2 µg/mL
Laetiporus sulphureusDiallyl DisulfideMicrodilution73.2 µg/mL

Experimental Protocols

The following are detailed protocols that can be adapted for the evaluation of this compound's pesticidal activity.

Insecticidal Bioassay Protocol (Contact Toxicity)

This protocol is designed to determine the contact toxicity of this compound against a target insect pest, such as the mealworm beetle (Tenebrio molitor).

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Micropipettes

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1, 9 cm diameter)

  • Test insects (e.g., adult mealworm beetles)

  • Incubator or environmental chamber (set to appropriate temperature and humidity for the test insect)

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10% w/v).

    • Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10% w/v).

    • Prepare a negative control solution of acetone only.

  • Treatment Application:

    • Place a filter paper in the bottom of each Petri dish.

    • Apply 1 mL of each test solution (including the control) evenly onto the filter paper.

    • Allow the solvent (acetone) to evaporate completely in a fume hood (approximately 10-15 minutes).

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 20 adult beetles) into each treated Petri dish.

    • Seal the Petri dishes with parafilm.

    • Place the Petri dishes in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).

  • Data Collection:

    • Assess insect mortality at 24, 48, and 72 hours post-exposure.

    • Insects are considered dead if they do not respond to gentle prodding with a fine brush.

    • Record the number of dead insects for each concentration and replicate.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.

    • Perform probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

Antifungal Bioassay Protocol (Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, as a solvent)

  • Fungal culture (e.g., Aspergillus niger, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring absorbance)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal culture on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest fungal spores by flooding the plate with sterile saline solution (0.85% NaCl) containing 0.1% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of PDB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Inoculation:

    • Add 10 µL of the fungal spore suspension to each well.

    • Include a positive control (a known fungicide), a negative control (medium with DMSO), and a sterility control (medium only).

  • Incubation:

    • Seal the plate and incubate at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Data Collection and Analysis:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

    • Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Nematicidal Bioassay Protocol (In Vitro Assay)

This protocol evaluates the direct toxicity of this compound to plant-parasitic nematodes.

Materials:

  • This compound

  • Ethanol or acetone (as a solvent)

  • Tween 20 (as an emulsifier)

  • Nematode suspension (e.g., second-stage juveniles (J2) of Meloidogyne incognita)

  • 24-well plates

  • Stereomicroscope

  • Micropipettes

Procedure:

  • Preparation of Nematode Suspension:

    • Extract J2s from infected plant roots using a standard method (e.g., Baermann funnel).

    • Adjust the concentration of the nematode suspension to approximately 100 J2s per 50 µL of sterile water.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions in sterile water containing a small amount of Tween 20 (e.g., 0.1%) to ensure emulsification.

  • Nematode Exposure:

    • In each well of a 24-well plate, add 450 µL of the test solution.

    • Add 50 µL of the nematode suspension to each well.

    • Include a negative control (water with solvent and emulsifier) and a positive control (a known nematicide).

  • Incubation:

    • Incubate the plates at room temperature (e.g., 25°C) for 24, 48, and 72 hours.

  • Data Collection and Analysis:

    • At each time point, count the number of dead nematodes under a stereomicroscope.

    • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 value using probit analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_data Data Collection & Analysis cluster_results Results prep_sol Prepare Stock & Serial Dilutions of this compound insect Insecticidal Assay (Contact Toxicity) prep_sol->insect Test Solutions fungi Fungicidal Assay (Microdilution) prep_sol->fungi Test Solutions nema Nematicidal Assay (In Vitro) prep_sol->nema Test Solutions prep_pest Prepare Pest Culture (Insects, Fungi, or Nematodes) prep_pest->insect Test Organisms prep_pest->fungi Test Organisms prep_pest->nema Test Organisms collect Assess Mortality / Inhibition at 24, 48, 72h insect->collect fungi->collect nema->collect analysis Calculate LC50 / EC50 / MIC (Probit Analysis) collect->analysis report Efficacy Report analysis->report

Caption: Workflow for evaluating the pesticidal activity of this compound.

Proposed Mechanism of Action: Oxidative Stress Pathway

The primary mode of action for many organosulfur compounds from Allium species is believed to be the induction of oxidative stress in target pests.[4] this compound likely shares this mechanism.

Mechanism_of_Action cluster_entry Cellular Entry & Interaction cluster_stress Oxidative Stress Induction cluster_damage Cellular Damage & Death APDS This compound (APDS) membrane Pest Cell Membrane APDS->membrane Penetrates GSH Glutathione (GSH) membrane->GSH Interacts with intracellular thiols ROS Reactive Oxygen Species (ROS) (e.g., H2O2, O2-) GSH->ROS Leads to imbalance and increased GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation lipid Lipid Peroxidation ROS->lipid Causes damage to protein Protein Damage ROS->protein Causes damage to dna DNA Damage ROS->dna Causes damage to depletion Depletion of Antioxidant Defense GSSG->depletion apoptosis Apoptosis / Cell Death lipid->apoptosis protein->apoptosis dna->apoptosis

Caption: Proposed mechanism of action of this compound via oxidative stress.

Safety Precautions

This compound is an irritant to the eyes, skin, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for Allyl Propyl Disulfide in Flavor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of allyl propyl disulfide in the development of new flavoring agents. This document outlines the synthesis, sensory evaluation, and quantitative analysis of this compound, along with its potential mechanism of action in flavor perception.

Introduction

This compound is a key organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1][2][3] It is a volatile, pale-yellow liquid with a characteristic pungent, sulfurous, and onion-like aroma.[2] This compound, along with other related disulfides, is a significant contributor to the desirable savory flavors in many food products. Its application in the food industry ranges from enhancing existing flavors to creating new, complex savory profiles in processed foods like soups, sauces, and meat products.[4] Understanding the synthesis, sensory properties, and analytical quantification of this compound is crucial for its effective and consistent application in flavor development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₂S₂[2]
Molecular Weight 148.3 g/mol [2]
Appearance Pale-yellow liquid[2]
Odor Strong, pungent, onion-like[2]
Boiling Point 66-69 °C at 16 mmHg[2]
Melting Point -15 °C[2]
Density 0.984 g/cm³[2]
Solubility Insoluble in water[2]
Flash Point 54.4 °C[2]

Experimental Protocols

Synthesis of this compound (Food Grade)

This protocol describes a method for the synthesis of unsymmetrical disulfides, which can be adapted for this compound. The reaction involves the oxidation of a mixture of the corresponding thiols. For food-grade applications, all reagents and solvents must be of high purity and approved for food use.

Materials:

  • Allyl mercaptan (food grade)

  • Propyl mercaptan (food grade)

  • Hydrogen peroxide (30%, food grade)

  • Formic acid (food grade)

  • Dichloromethane (food grade, for extraction)

  • Distilled water

  • Sodium bicarbonate (food grade, for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation

Procedure:

  • In a round-bottom flask cooled in an ice bath, combine equimolar amounts of allyl mercaptan and propyl mercaptan in formic acid.

  • Stir the mixture for 5 minutes at 0 °C.

  • Slowly add hydrogen peroxide (30%) dropwise to the mixture via a dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture for approximately 4 hours, allowing it to slowly warm to room temperature.

  • Quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and extract the product three times with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Note: This is a generalized procedure. Optimization of reaction conditions may be necessary to maximize yield and purity.[5]

Sensory Evaluation of this compound

This protocol outlines the sensory evaluation of this compound to determine its flavor profile and sensory threshold.

3.2.1. Panelist Selection and Training:

  • Select 10-12 panelists based on their sensory acuity, ability to describe flavors, and availability.

  • Train panelists on the recognition and intensity scaling of basic tastes (sweet, sour, salty, bitter, umami) and relevant aroma attributes associated with savory and sulfurous compounds (e.g., onion, garlic, cooked, pungent, metallic).

3.2.2. Sample Preparation:

  • Prepare a stock solution of this compound in a neutral, food-grade solvent such as propylene glycol or ethanol.

  • Prepare a series of dilutions from the stock solution in deionized, odorless water for threshold testing and descriptive analysis. Concentrations should be determined in preliminary tests to span from sub-threshold to clearly perceivable levels.

3.2.3. Sensory Evaluation Tests:

  • Triangle Test (for difference testing): Present panelists with three samples, two of which are identical, and ask them to identify the odd sample. This is useful for determining if a change in concentration is perceptible.[6]

  • Threshold Test (ASTM E679): Determine the detection threshold of this compound using an ascending forced-choice method. Present panelists with a series of increasing concentrations alongside a blank (water) and ask them to identify the sample with the aroma. The threshold is the concentration at which 50% of the panel can correctly identify the sample.

  • Descriptive Analysis: Using a trained panel, develop a lexicon of sensory attributes to describe the flavor profile of this compound. Panelists then rate the intensity of each attribute for different concentrations of the compound.

Table 2: Example Sensory Attributes for this compound

AttributeDescription
Onion-like The characteristic aroma of fresh-cut onions.
Garlic-like The pungent, sulfurous aroma associated with garlic.
Sulfurous A general sulfurous, slightly eggy note.
Pungent A sharp, irritating sensation in the nose.
Cooked/Sautéed Notes reminiscent of cooked or sautéed onions.
Green/Fresh A fresh, slightly green vegetable note.
Metallic A slight metallic off-note.
Quantitative Analysis of this compound in a Food Matrix by GC-MS

This protocol describes the quantitative analysis of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7][8]

Materials and Equipment:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with septa and caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • This compound standard

  • Internal standard (e.g., diallyl disulfide-d10)

  • Sodium chloride

  • Deionized water

  • Food sample

Procedure:

  • Sample Preparation:

    • Homogenize the food sample.

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

    • Immediately seal the vial.

    • Vortex the vial for 1 minute.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC inlet (e.g., at 250°C for 2 minutes).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to achieve good separation of the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

Table 3: Example GC-MS Parameters for this compound Analysis

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow
Oven Program 40°C (2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min)
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
SIM Ions (m/z) To be determined from the mass spectrum of the standard
  • Quantification:

    • Create a calibration curve by analyzing standard solutions of this compound with the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Flavor Perception

Organosulfur compounds from Allium species, such as diallyl disulfide, are known to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][9][10] TRPA1 is a non-selective cation channel expressed in sensory neurons and is responsible for the perception of pungent and irritating stimuli.[1] While direct evidence for this compound is limited, its structural similarity to diallyl disulfide suggests it may also act as a TRPA1 agonist.

The activation of TRPA1 by these compounds is thought to occur through the covalent modification of cysteine residues within the ion channel protein.[11][12] This leads to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and depolarization of the sensory neuron, which then transmits a signal to the brain that is perceived as a pungent, savory flavor.

Below is a diagram illustrating the proposed signaling pathway for the activation of TRPA1 by Allium-derived disulfides.

TRPA1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allyl_Propyl_Disulfide This compound TRPA1 TRPA1 Channel (Closed) Allyl_Propyl_Disulfide->TRPA1 Crosses membrane Cysteine Cysteine Residues TRPA1->Cysteine Interacts with TRPA1_open TRPA1 Channel (Open) Ca_ion Ca²⁺ TRPA1_open->Ca_ion Influx Na_ion Na⁺ TRPA1_open->Na_ion Influx Cysteine->TRPA1_open Causes conformational change Depolarization Neuron Depolarization Signal Signal to Brain (Pungent/Savory Sensation) Depolarization->Signal Ca_ion->Depolarization Na_ion->Depolarization

Caption: Proposed activation of the TRPA1 ion channel by this compound.

Application Workflow in Flavor Development

The development of a new flavoring agent using this compound typically follows a structured workflow.

Flavor_Development_Workflow Start Start Synthesis Synthesis & Purification of this compound Start->Synthesis Characterization Physicochemical Characterization (GC-MS, NMR) Synthesis->Characterization Sensory_Eval Sensory Evaluation (Threshold, Profile) Characterization->Sensory_Eval Formulation Flavor Formulation (with other components) Sensory_Eval->Formulation Application_Testing Application in Food Matrix Formulation->Application_Testing Application_Testing->Sensory_Eval Iterative Refinement Stability_Testing Stability & Shelf-life Analysis Application_Testing->Stability_Testing Regulatory Regulatory Review & Safety Assessment Stability_Testing->Regulatory End End Regulatory->End

Caption: A typical workflow for developing new flavoring agents with this compound.

Conclusion

This compound is a potent and versatile compound in the creation of savory flavors. A thorough understanding of its synthesis, sensory characteristics, and analytical quantification is essential for its successful application. The protocols and information provided in these application notes serve as a valuable resource for researchers and flavor chemists working to develop new and innovative flavoring agents. Further research into the specific interactions of this compound with other flavor molecules and its precise mechanism of action will continue to expand its potential in the food industry.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Allyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro assays to evaluate the bioactivity of allyl propyl disulfide, a key organosulfur compound found in onions and other Allium species. The described methods cover the assessment of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in various disease pathologies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: This assay is a rapid and straightforward method to assess the free radical scavenging activity of this compound. The DPPH radical is a stable free radical that, upon reduction by an antioxidant, loses its deep violet color. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity. It is important to note that while widely used, some studies suggest that the contribution of organosulfur compounds from Allium species to the total antioxidant capacity as measured by the DPPH assay might be minimal compared to phenolic compounds[1].

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in the dark at 4°C.

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox in the same solvent.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution and the standard solution in the solvent to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution of the sample or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader[1][2][3].

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of this compound and the standard.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Application Note: The ABTS assay is another common method for evaluating antioxidant capacity. It is applicable to both hydrophilic and lipophilic compounds. The assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.

    • Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each dilution of the sample or standard to respective wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • For the control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader[4][5][6].

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value as described for the DPPH assay.

Quantitative Data for Antioxidant Activity:

CompoundAssayIC50 Value (µg/mL)Notes
This compoundDPPH/ABTSData not readily available in reviewed literature.The antioxidant activity of organosulfur compounds in these assays is suggested to be low[1].
Ascorbic Acid (Standard)DPPH~2.4 - 8.5A potent water-soluble antioxidant[1].
Trolox (Standard)DPPH~3.8 - 4.0A water-soluble analog of Vitamin E[1].

Experimental Workflow for Antioxidant Assays

G Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis prep_sample Prepare Allyl Propyl Disulfide dilutions dpph_mix Mix sample/standard with DPPH solution in 96-well plate prep_sample->dpph_mix abts_mix Mix sample/standard with ABTS•+ solution in 96-well plate prep_sample->abts_mix prep_standard Prepare Standard (e.g., Ascorbic Acid) dilutions prep_standard->dpph_mix prep_standard->abts_mix prep_reagent_dpph Prepare 0.1 mM DPPH solution prep_reagent_dpph->dpph_mix prep_reagent_abts Prepare ABTS•+ working solution prep_reagent_abts->abts_mix dpph_incubate Incubate 30 min in the dark dpph_mix->dpph_incubate dpph_read Read absorbance at 517 nm dpph_incubate->dpph_read calc_inhibition Calculate % Inhibition dpph_read->calc_inhibition abts_incubate Incubate 6-10 min in the dark abts_mix->abts_incubate abts_read Read absorbance at 734 nm abts_incubate->abts_read abts_read->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity Assay

This assay evaluates the potential of this compound to inhibit inflammatory responses in vitro, typically using a cell-based model.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Application Note: Murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces the production of pro-inflammatory mediators like nitric oxide (NO). This assay measures the ability of this compound to inhibit NO production, indicating its anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare different concentrations of this compound in the culture medium.

    • Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of this compound.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the control group.

    • Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration in the samples[7][8].

  • Cell Viability (MTT Assay):

    • To ensure that the inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate (see protocol in the Anticancer Activity section).

Signaling Pathway for LPS-induced Inflammation

G LPS-Induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces transcription of NO Nitric Oxide (NO) iNOS->NO produces

Caption: Simplified LPS/TLR4/NF-κB signaling pathway.

Anticancer Activity Assay

This assay helps in determining the cytotoxic and anti-proliferative effects of this compound on cancer cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC-3 for prostate cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (medium with the solvent used to dissolve this compound).

  • MTT Assay:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution[9][10][11][12].

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Cell Viability = (Abs_sample / Abs_control) x 100

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Quantitative Data for Anticancer Activity:

CompoundCell LineAssayIC50 ValueNotes
This compoundVarious cancer cell linesMTTData not readily available.Research has focused more on diallyl disulfide (DADS) and diallyl trisulfide (DATS) for anticancer effects[4][13].
Diallyl Disulfide (DADS)PC-3 (Prostate Cancer)MTTDose-dependent inhibition observed. Specific IC50 values vary between studies.Induces cell cycle arrest at G2/M phase[2].
Diallyl Disulfide (DADS)SK-OV-3, OVCAR-3 (Ovarian Cancer)MTTConcentration-dependent inhibition of proliferation.Induces apoptosis[14].

Antimicrobial Activity Assay

This assay is used to determine the ability of this compound to inhibit the growth of or kill microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Application Note: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Inoculum:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours[10][15][16][17][18][19].

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Quantitative Data for Antimicrobial Activity:

CompoundMicroorganismAssayMIC (µg/mL)Inhibition Zone (mm)
This compoundVariousBroth MicrodilutionData not readily available.-
Diallyl Disulfide (DADS)S. aureus--15.9[20]
Diallyl Disulfide (DADS)P. aeruginosa--21.9[20]
Diallyl Disulfide (DADS)E. coli--11.4[20]
Diallyl Disulfide (DADS)T. hirsuta (fungus)-116.2 (IC50)-
Diallyl Disulfide (DADS)L. sulphureus (fungus)-73.2 (IC50)-

Workflow for Broth Microdilution Assay

G Workflow for Broth Microdilution MIC Assay prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of This compound in a 96-well plate with broth serial_dilution->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Note: Quantitative Analysis of Allyl Propyl Disulfide using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of allyl propyl disulfide, a key organosulfur compound found in many Allium species, using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes.[1][2][3][4][5] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, optimized SPME parameters, and GC-MS conditions. The presented methods are suitable for various sample matrices and can be adapted for quality control, flavor profiling, and impurity analysis in drug development.

Introduction

This compound is a volatile organosulfur compound that contributes significantly to the characteristic aroma and flavor of onions, garlic, and other Allium species.[6][7][8] Its analysis is crucial in the food and beverage industry for quality assessment and in pharmaceutical research for the characterization of natural product-derived medicines and for identifying potential impurities.[6] Traditional methods for the extraction of such volatile compounds often involve laborious and solvent-intensive techniques.[3][5]

Solid-Phase Microextraction (SPME) offers a superior alternative by combining sampling, isolation, and enrichment in a single step.[2][3] In HS-SPME, a coated fiber is exposed to the headspace of a sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.[9][10] This technique is highly sensitive, solvent-free, and can be easily automated.[1][2] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound.

Experimental Workflow

The overall experimental workflow for the HS-SPME-GC-MS analysis of this compound is depicted in the following diagram.

HS-SPME-GC-MS Workflow HS-SPME-GC-MS Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_SPME SPME cluster_Analysis GC-MS Analysis Sample_Aliquoting Sample Aliquoting (Liquid or Homogenized Solid) Matrix_Modification Matrix Modification (e.g., NaCl addition) Sample_Aliquoting->Matrix_Modification Vial_Sealing Vial Sealing Matrix_Modification->Vial_Sealing Equilibration Equilibration (Heating and Agitation) Vial_Sealing->Equilibration Fiber_Exposure SPME Fiber Exposure (Headspace Extraction) Equilibration->Fiber_Exposure Desorption Thermal Desorption in GC Injector Fiber_Exposure->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocol

This protocol provides a general procedure for the analysis of this compound. Optimization of parameters such as extraction time, temperature, and GC-MS conditions may be necessary for specific applications and sample matrices.[1][9]

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compound analysis.[6][9] A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is also highly effective.[9][11]

  • Headspace Vials: 10 mL or 20 mL glass vials with PTFE/silicone septa.[6][9]

  • Heating Block or Water Bath: With temperature control.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Deionized Water

  • This compound Standard: For calibration and quantification.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

2. SPME Fiber Conditioning

Before its first use, and briefly after each analysis, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector at a specified temperature to remove any contaminants.

3. Sample Preparation (HS-SPME)

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[6]

  • Matrix Modification: Add 1 g of NaCl to the vial.[6] The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[6]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.[6]

4. SPME Procedure

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[6]

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[6]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.[6]

GC-MS Analysis

The following table outlines recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
GC System
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL (for liquid injection), SPME fiber desorption
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-450) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The peak area of the target analyte is plotted against the concentration to establish a linear regression. Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

Table 2: Example Quantitative Data for Volatile Sulfur Compounds (Illustrative)

CompoundLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
This compound>0.990.01 - 0.50.03 - 1.585 - 110
Dipropyl Disulfide>0.990.02 - 0.80.06 - 2.488 - 105
Diallyl Disulfide>0.990.01 - 0.60.03 - 1.890 - 112

Note: The limits of detection, quantification, and linearity can vary depending on the specific instrumentation, SPME fiber, and matrix used.[9]

Logical Relationship of Key Steps in HS-SPME

The logical relationship between the key steps of the HS-SPME-GC-MS method is illustrated in the following diagram.

HS-SPME_Logic Key Steps and Equilibria in HS-SPME-GC-MS Sample_Matrix Analyte in Sample Matrix Headspace Analyte in Headspace Sample_Matrix->Headspace Partitioning SPME_Fiber Analyte on SPME Fiber Headspace->SPME_Fiber Adsorption GC_Column Analyte in GC Column SPME_Fiber->GC_Column Thermal Desorption MS_Detector Analyte at MS Detector GC_Column->MS_Detector Elution

Caption: Key steps and equilibria in HS-SPME-GC-MS.

Conclusion

The HS-SPME-GC-MS method is a highly effective technique for the analysis of this compound and other volatile sulfur compounds in a wide range of applications.[9] Its sensitivity, specificity, and ease of use make it an invaluable tool for researchers, scientists, and professionals in drug development and other fields.[9] Proper optimization of the experimental parameters is crucial for achieving the best results for a given sample matrix and target analytes.[9] This application note provides a solid foundation for developing and implementing robust analytical methods for this compound.

References

Application Notes and Protocols: Allyl Propyl Disulfide in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interactions of allyl propyl disulfide and its structural analogs with key enzyme systems. Detailed protocols for assessing these interactions are provided to facilitate research and development in areas such as drug metabolism and chemoprevention.

Introduction

This compound is a volatile organosulfur compound found in onions and other Allium species. It is a significant contributor to their characteristic aroma and has been investigated for its potential health benefits, including antioxidant and antidiabetic properties. In the context of enzymatic reactions, this compound and its related compounds, such as diallyl disulfide (DADS) and di-n-propyl disulfide, are known to interact with critical drug-metabolizing enzymes and cellular defense pathways. These interactions are of considerable interest to researchers in pharmacology and drug development for their implications in drug-drug interactions, chemoprevention, and as potential therapeutic agents.

This document details the role of this compound and its analogs as substrates and modulators of Cytochrome P450 (CYP) enzymes and Glutathione S-Transferases (GSTs), and as activators of the Nrf2 signaling pathway.

Application Note 1: Inhibition of Cytochrome P450 2A6

Quantitative Data for this compound Analogs against CYP2A6

CompoundEnzyme SourceSubstrateInhibition TypeKi (µM)
Di-n-propyl disulfideRecombinant human CYP2A6CoumarinCompetitive1.73[1]
Diallyl disulfideRecombinant human CYP2A6CoumarinMixed (Competitive/Noncompetitive)2.13[1]

Experimental Protocol: In Vitro CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

This protocol describes a fluorescence-based assay to determine the inhibitory potential of a test compound on CYP2A6 activity using coumarin as a substrate.

Materials:

  • Recombinant human CYP2A6 (e.g., from baculovirus-infected insect cells)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Coumarin (substrate)

  • Test compound (e.g., this compound or its analogs)

  • Positive control inhibitor (e.g., tranylcypromine)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept below 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the test compound dilutions, positive control, and a solvent control (vehicle) to their respective wells.

    • Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.

    • Add the master mix to each well and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add coumarin to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction and Fluorescence Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., 0.1 M Tris/HCl in 80% acetonitrile).

    • Measure the fluorescence of the product, 7-hydroxycoumarin, using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

    • If determining the Ki, repeat the assay with varying concentrations of both the substrate and the inhibitor.

Experimental Workflow for CYP2A6 Inhibition Assay

G prep Prepare Reagents (Buffer, Enzyme, NADPH, Substrate, Test Compound, Positive Control) plate Plate Setup (Add Test Compound, Positive Control, and Vehicle to 96-well plate) prep->plate preincubate Pre-incubation (Add Enzyme Master Mix, incubate at 37°C) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubation (37°C for a defined time) initiate->incubate terminate Terminate Reaction (Add Stop Solution) incubate->terminate measure Measure Fluorescence (Ex: 355 nm, Em: 460 nm) terminate->measure analyze Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze

Caption: Workflow for the in vitro CYP2A6 inhibition assay.

Application Note 2: Induction of Glutathione S-Transferase

Background: Glutathione S-Transferases (GSTs) are a family of Phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, thereby neutralizing them and facilitating their excretion. Induction of GSTs is a key mechanism of cellular defense against carcinogens and is an area of interest for chemoprevention research. Organosulfur compounds from garlic, such as diallyl disulfide (DADS), have been shown to induce the expression of GSTs.[3]

Quantitative Data for GST Induction by Diallyl Disulfide

CompoundModel SystemTarget Gene/EnzymeInduction Level
Diallyl disulfideMouse Liver (in vivo)mGSTP1 mRNAUp to 5.7-fold[3]
Diallyl disulfideMouse Forestomach (in vivo)mGSTP1 mRNAUp to 4.7-fold[3]
Diallyl disulfideRat Liver (in vivo)GST activitySignificantly increased[4]

Experimental Protocol: Measurement of GST Induction and Activity

This protocol describes a method to determine the induction of GST expression in cultured cells treated with a test compound, followed by a measurement of total GST enzymatic activity.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound or DADS)

  • Reagents for RNA extraction and qRT-PCR (for measuring mRNA induction)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA assay)

  • GST assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

Part A: GST Induction in Cell Culture

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24-48 hours).

  • Measurement of GST mRNA Induction (Optional):

    • Harvest the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of GST isoenzyme mRNAs (e.g., GSTP1, GSTA1), using a suitable housekeeping gene for normalization.

  • Preparation of Cell Lysate for Activity Assay:

    • Wash the treated cells with cold PBS and lyse them using a suitable cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate.

Part B: GST Activity Assay

  • Assay Setup:

    • In a UV-transparent 96-well plate, add the GST assay buffer.

    • Add a standardized amount of cell lysate (protein) to each well.

    • Include a blank control with lysis buffer instead of cell lysate.

  • Initiation of Reaction:

    • Prepare a reaction mixture containing GSH and CDNB in the assay buffer.

    • Add the reaction mixture to each well to start the reaction.

  • Measurement of GST Activity:

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the GST activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM-1cm-1) to calculate the specific activity of GST (nmol/min/mg protein).

    • Compare the specific activity of treated samples to the vehicle control to determine the fold induction.

Experimental Workflow for GST Induction and Activity Assay

G cluster_0 GST Induction cluster_1 GST Activity Assay seed Seed and Culture Cells treat Treat with Test Compound seed->treat harvest Harvest Cells treat->harvest lyse Prepare Cell Lysate harvest->lyse protein Determine Protein Concentration lyse->protein assay Perform GST Activity Assay (CDNB Substrate) protein->assay measure Measure Absorbance at 340 nm assay->measure analyze analyze measure->analyze Calculate Specific Activity and Fold Induction

Caption: Workflow for assessing GST induction and activity.

Application Note 3: Activation of the Nrf2 Signaling Pathway

Background: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, such as organosulfur compounds containing allyl groups, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a battery of cytoprotective genes, including GSTs and other antioxidant enzymes.[5][6]

Signaling Pathway of Nrf2 Activation by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus APDS This compound (Electrophile) Keap1 Keap1 APDS->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Keap1 Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Genes Cytoprotective Genes (e.g., GST, NQO1, HO-1) ARE->Genes Induces Transcription

Caption: Nrf2 activation by electrophiles like this compound.

Experimental Protocols for Measuring Nrf2 Activation

Two common methods to assess Nrf2 activation are presented: Western blotting for Nrf2 nuclear translocation and an ARE-luciferase reporter assay.

Protocol 1: Western Blot for Nrf2 Nuclear Translocation

Materials:

  • Cell line (e.g., HaCaT keratinocytes)

  • Test compound

  • Nuclear and cytoplasmic extraction kit

  • Protein assay reagent

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Fractionation:

    • Treat cells with the test compound for a specified time (e.g., 2-6 hours).

    • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts according to the kit manufacturer's protocol.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of both fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Re-probe the membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

    • Quantify the band intensities to determine the increase in nuclear Nrf2 levels in treated cells compared to controls.

Protocol 2: ARE-Luciferase Reporter Assay

Materials:

  • Cell line

  • ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a luciferase gene)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Test compound

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Allow the cells to recover and express the plasmids for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 12-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold induction of ARE-luciferase activity in treated cells relative to the vehicle control.

Experimental Workflow for Nrf2 Activation Assays

G cluster_0 Western Blot for Nrf2 Translocation cluster_1 ARE-Luciferase Reporter Assay start Cell Culture and Treatment with Test Compound frac Nuclear/Cytoplasmic Fractionation start->frac transfect Transfect with ARE-Luciferase and Control Plasmids wb SDS-PAGE and Western Blot frac->wb detect_wb Immunodetection of Nrf2, Lamin B1, and GAPDH wb->detect_wb analyze_wb Quantify Nuclear Nrf2 Levels detect_wb->analyze_wb treat_luc Treat with Test Compound transfect->treat_luc lyse_luc Cell Lysis treat_luc->lyse_luc measure_luc Measure Dual Luciferase Activity lyse_luc->measure_luc analyze_luc Calculate Fold Induction measure_luc->analyze_luc

Caption: Parallel workflows for measuring Nrf2 activation.

Applications in Drug Development

The enzymatic interactions of this compound and its analogs have several potential applications in drug development:

  • Chemoprevention: The induction of Phase II enzymes like GST via the Nrf2-ARE pathway is a well-established strategy for protecting against chemical carcinogenesis. Compounds like this compound could be investigated as potential chemopreventive agents.[7]

  • Smoking Cessation: Inhibition of CYP2A6, the primary enzyme responsible for nicotine metabolism, can increase the half-life of nicotine and reduce the urge to smoke. Potent CYP2A6 inhibitors derived from or inspired by the structure of organosulfur compounds could be developed as smoking cessation aids.[2][8]

  • Drug-Drug Interactions: A thorough understanding of how these compounds inhibit or induce drug-metabolizing enzymes is crucial for predicting and avoiding potential drug-drug interactions with co-administered therapeutic agents.

  • Development of Novel Therapeutics: The ability of asymmetric disulfides to interact with biological systems is being explored for the development of new drugs, including antimicrobial and anticancer agents.[9]

References

Formulation of Allyl Propyl Disulfide for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1] It is a volatile, pale-yellow liquid with a characteristic pungent odor.[2] Known for its presence in onion oil, this compound is utilized in the food and flavor industry. In the realm of scientific research, this compound and related organosulfur compounds are gaining attention for their potential biological activities, including antioxidant and anti-inflammatory properties.

These application notes provide a comprehensive guide for the formulation of this compound for both in vitro and in vivo experimental settings. The protocols detailed below cover the preparation of stock solutions, formulation for animal studies, and methodologies for key cellular assays to assess its biological effects.

Physicochemical Properties and Formulation Strategy

This compound is a lipophilic compound, meaning it is soluble in fats and oils but insoluble in water.[2][3] This property necessitates the use of an organic solvent or a lipid-based vehicle for its formulation in experimental studies. For in vitro cell culture applications, Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions.[3] For in vivo studies, oil-based vehicles such as corn oil are suitable for administration routes like oral gavage or intraperitoneal injection.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H12S2[2]
Molecular Weight148.29 g/mol [2]
AppearanceClear pale-yellow liquid[2]
OdorPungent, onion-like[2]
SolubilityInsoluble in water; Soluble in DMSO and ethanol[2][3]
Storage (Pure)-20°C for long-term
Storage (In solvent)-80°C for long-term

In Vitro Formulation and Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), dispense 990 µL of anhydrous DMSO into a sterile amber microcentrifuge tube.

  • Add 10 µL of this compound to the DMSO.

  • Vortex the tube thoroughly for at least 30 seconds to ensure complete dissolution. This will yield a 100 mM stock solution (assuming a density of approximately 1 g/mL).

  • Aliquot the stock solution into smaller volumes in sterile, amber tubes to minimize repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. When stored properly, the stock solution is stable for several months.

Experimental Workflow for In Vitro Studies

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Biological Assays stock Prepare 100 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with This compound working->treat seed Seed Cells in Multi-well Plates seed->treat mtt MTT Assay (Cell Viability) treat->mtt ros DCFH-DA Assay (Intracellular ROS) treat->ros

Caption: General workflow for in vitro studies with this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).[5][6][7]

Materials:

  • Target cell line

  • This compound working solutions

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical starting concentration range to test is 1 µM to 200 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).

  • After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Objective: To measure the levels of intracellular ROS in response to treatment with this compound.[8][9][10][11][12]

Materials:

  • Target cell line

  • This compound working solutions

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO.

  • Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubate for the desired treatment period.

  • Measure the fluorescence intensity with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

  • The level of intracellular ROS is proportional to the fluorescence intensity.

In Vivo Formulation and Protocol

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable formulation of this compound for oral administration in animal models.

Materials:

  • This compound

  • Anhydrous DMSO

  • Corn oil[4][13][14]

  • Sterile tubes

  • Vortex mixer

Protocol:

  • To prepare a dosing solution for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL:

    • Calculate the required amount of this compound: 20 mg/kg * 0.02 kg = 0.4 mg per mouse.

    • For a batch of 10 mice, you will need 4 mg of this compound.

  • Dissolve the required amount of this compound in a small volume of DMSO (e.g., 5% of the final volume). For 1 mL of dosing solution, this would be 50 µL of DMSO.

  • Add corn oil to the DMSO-dissolved compound to reach the final desired volume (e.g., 950 µL of corn oil for a 1 mL total volume).

  • Vortex the solution vigorously to ensure a homogenous suspension.

  • Prepare the formulation fresh on the day of dosing.

  • Administer the formulation to the animals via oral gavage at the calculated volume.

  • Always include a vehicle control group that receives the same DMSO and corn oil mixture without the this compound.

Table 2: Example In Vivo Formulation for Oral Gavage

ComponentConcentration for a 20 mg/kg dose
This compound4 mg/mL
DMSO5% (v/v)
Corn Oil95% (v/v)

Hypothesized Signaling Pathway

While the direct molecular targets of this compound are still under investigation, its structural similarity to diallyl disulfide (DADS) suggests a potential mechanism of action through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][15][16][17] DADS has been shown to induce the expression of antioxidant and phase II detoxifying enzymes by promoting the nuclear translocation of Nrf2.[15][17]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[16] Electrophilic compounds like DADS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[16] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[17] These genes encode for protective proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[16]

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Disclaimer: The provided protocols and information are intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling this compound and other chemicals. It is recommended to consult the relevant Safety Data Sheets (SDS) before use. The signaling pathway described is based on data from a structurally related compound and should be experimentally validated for this compound.

References

Troubleshooting & Optimization

Stability and degradation of allyl propyl disulfide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of allyl propyl disulfide under various experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Loss of Sample Purity Over Time - Improper storage conditions (e.g., exposure to light, elevated temperature).- Presence of oxidizing agents or incompatible substances.- Store this compound at 2-8°C in a tightly sealed, amber-colored vial in a cool, dry, and well-ventilated area.[1]- Ensure the storage area is free from oxidizing agents, strong acids, and other incompatible materials.[2]
Inconsistent Analytical Results - Degradation of the compound during sample preparation or analysis.- Adsorption of the analyte to container surfaces.- Prepare samples immediately before analysis.- Use silanized glassware to minimize adsorption.- Maintain the autosampler at a low temperature (e.g., 4°C) if possible.
Formation of Unknown Peaks in Chromatograms - Degradation of this compound into various byproducts.- Compare the chromatogram with a freshly prepared standard.- Use a mass spectrometry (MS) detector to identify the molecular weights of the unknown peaks, which may correspond to oxidation products, or other disulfides and trisulfides.
Precipitate Formation in Aqueous Solutions - this compound is insoluble in water.- Use a suitable organic co-solvent (e.g., ethanol, methanol) to dissolve the compound before preparing aqueous dilutions.
Pungent Odor in the Laboratory - High volatility of this compound.- Handle the compound in a well-ventilated fume hood.- Keep containers tightly sealed when not in use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored long-term at 2-8°C in a tightly-closed container, protected from light.[1] It should be kept in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and sources of ignition.[1][2]

Q2: What factors can cause the degradation of this compound?

A2: this compound is susceptible to degradation under several conditions:

  • Temperature: Elevated temperatures can accelerate degradation. While specific kinetic data for this compound is limited, studies on related organosulfur compounds in garlic show significant degradation at temperatures above 40°C.[3]

  • pH: this compound is expected to be most stable in a slightly acidic to neutral pH range. Analogous compounds like allicin are most stable at pH 5-6 and degrade rapidly in highly acidic (pH < 1.5) or alkaline (pH > 11) conditions.[3] Contact with strong acids can lead to the liberation of hydrogen sulfide.

  • Light: While some sources suggest it is not susceptible to direct photolysis by sunlight, it is good practice to protect it from light to prevent potential photodegradation.[1]

  • Oxidation: this compound can react vigorously with strong oxidizing agents.[2] Atmospheric degradation can occur via reaction with hydroxyl radicals, with an estimated half-life of 1.4 hours.[1]

  • Incompatible Materials: Contact with acids, diazo compounds, azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides can lead to degradation.[2]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar allyl sulfur compounds, the likely degradation products of this compound may include:

  • Oxidation Products: Sulfoxides and sulfones.

  • Thermal Degradation Products: Formation of other sulfides and disulfides (e.g., diallyl disulfide, dipropyl disulfide) through rearrangement reactions. At high temperatures, thiophenes may also be formed.

  • Hydrolysis Products: Under strongly acidic or basic conditions, the disulfide bond can be cleaved, potentially leading to the formation of allyl mercaptan and propyl mercaptan, and subsequent reaction products.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is recommended. A reverse-phase C18 column with a mobile phase of methanol and water, and UV detection, can be a good starting point for method development. Gas chromatography with a flame photometric detector (GC-FPD) or mass spectrometry (GC-MS) is also a suitable technique for analyzing this volatile compound.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₂S₂[4]
Molecular Weight148.29 g/mol [4]
AppearancePale-yellow liquid with a strong, pungent onion-like odor.[4]
Boiling Point66-69 °C at 2.1 kPa
Melting Point-15 °C
Flash Point56 °C
Density~0.999-1.005 g/cm³
Water SolubilityInsoluble
LogP3.70 (estimated)

Table 2: Analogous Stability Data for Related Organosulfur Compounds

CompoundConditionObservationReference(s)
AllicinpHMost stable at pH 5-6. Rapid degradation at pH < 1.5 and > 11.[3]
AllicinTemperatureRapid degradation above 40°C.[3]
Oil-soluble organosulfur compounds (from garlic)TemperatureCompounds like diallyl disulfide are very unstable at room temperature (25°C) and above, showing significant degradation over a 3-month period. Stability is improved at 4°C.[1]
AlliinTemperatureThermal degradation follows first-order kinetics. Heating at 60-89°C generates various organosulfur compounds.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl.

    • Dilute with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve/dilute the sample in mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the sample by HPLC. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. HPLC System and Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard and the samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation products.

  • The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Sample dissolve Dissolve in Methanol start->dissolve thermal Thermal Stress (80°C) start->thermal acid Acid Hydrolysis (1N HCl, 60°C) dissolve->acid base Base Hydrolysis (1N NaOH, 60°C) dissolve->base oxidation Oxidation (3% H₂O₂, RT) dissolve->oxidation photo Photolytic Stress (ICH Q1B) dissolve->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolysis (Acid/Base) APDS This compound sulfoxide Allyl Propyl Sulfoxide APDS->sulfoxide [O] rearrangement Rearrangement Products (e.g., Diallyl Disulfide, Dipropyl Disulfide) APDS->rearrangement Heat mercaptans Allyl Mercaptan + Propyl Mercaptan APDS->mercaptans H₂O, H⁺/OH⁻ sulfone Allyl Propyl Sulfone sulfoxide->sulfone [O] thiophenes Thiophenes (High Temperature) rearrangement->thiophenes High Heat

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Allyl Propyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl propyl disulfide.

Troubleshooting Guide

Low or no yield of this compound is a common issue that can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Low Conversion of Starting Materials

SymptomPossible CauseTroubleshooting Steps
Low conversion of propylthiol (in oxidation-based synthesis) - Inefficient oxidizing agent or insufficient amount. - Low reaction temperature.- Select a more potent oxidizing agent (e.g., hydrogen peroxide, iodine). - Increase the molar ratio of the oxidizing agent to the thiol. - Gradually and carefully increase the reaction temperature while monitoring for the formation of side products.
Significant amount of unreacted allyl halide and/or propylthiolate/disulfide source - Inefficient phase-transfer catalyst (PTC) or insufficient concentration. - Insufficient reaction time or temperature.- Screen various phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB). - Optimize the concentration of the chosen PTC. - Incrementally increase the reaction time. - Moderately raise the reaction temperature, being cautious of potential side reactions.[1]
Two distinct layers with minimal reaction (in phase-transfer catalysis) - Inefficient phase-transfer catalyst (PTC).- Experiment with different PTCs like tetrabutylammonium bromide (TBAB) or didecyldimethylammonium bromide (DDCB). - Adjust the concentration of the PTC to optimize interfacial reaction.[1]

Issue 2: Formation of Undesired Byproducts

SymptomPossible CauseTroubleshooting Steps
Presence of significant amounts of diallyl disulfide and dipropyl disulfide (symmetrical disulfides) - Thiol-disulfide exchange or "scrambling" when co-oxidizing a mixture of allylthiol and propylthiol.- Consider a stepwise synthesis approach. First, synthesize an activated intermediate of one thiol, then react it with the second thiol.
Formation of dipropyl trisulfide and other polysulfides - Presence of higher-order polysulfides in the sodium disulfide reactant.- Carefully prepare the sodium disulfide solution by reacting sodium sulfide with one equivalent of sulfur to minimize higher polysulfide formation.[1] - Analyze the disulfide source prior to the reaction to ensure its purity.[1]
Over-oxidation products (e.g., sulfonic acids) - Use of an overly aggressive oxidizing agent.- Employ a milder oxidizing agent. - Carefully control the reaction temperature to prevent over-oxidation.[1] - Adjust the pH of the reaction medium.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main strategies for synthesizing unsymmetrical disulfides like this compound:

  • Reaction of an Alkyl Halide with a Disulfide Source: This involves reacting an allyl halide (e.g., allyl bromide) with a propyl disulfide source or a propyl halide with an allyl disulfide source. The use of a phase-transfer catalyst is often necessary to facilitate the reaction between aqueous and organic phases.[1]

  • Oxidation of Thiols: This method involves the co-oxidation of a mixture of allylthiol and propylthiol. However, this can lead to a mixture of symmetrical (diallyl disulfide, dipropyl disulfide) and the desired unsymmetrical (this compound) products due to random condensation of the intermediate sulfenic acids.[2]

Q2: How can I improve the selectivity for the unsymmetrical this compound over symmetrical disulfides?

Achieving high selectivity is a significant challenge in unsymmetrical disulfide synthesis. To favor the formation of this compound, a stepwise approach is often more effective than a one-pot co-oxidation. One method involves reacting sodium 1-propenethiolate with S-propyl propanethiosulfonate, which can produce the desired propenyl propyl disulfide in good yield.[3]

Q3: What are common byproducts in this compound synthesis and how can they be minimized?

Common byproducts include:

  • Symmetrical disulfides: Diallyl disulfide and dipropyl disulfide. Minimized by using a stepwise synthesis approach.

  • Polysulfides (trisulfides, etc.): Result from impurities in the disulfide source or side reactions.[1][4] Minimized by using pure reagents and controlling reaction conditions.

  • Monosulfides: Can form as byproducts. Their formation can be minimized by carefully controlling the reaction temperature, preferably in the range of 40-60°C.[5]

  • Over-oxidation products: Such as sulfonic acids, can be avoided by using milder oxidizing agents and maintaining strict temperature control.[1]

Q4: What is the role of a phase-transfer catalyst (PTC) and how do I choose one?

In reactions involving immiscible aqueous and organic phases (like reacting an aqueous solution of sodium disulfide with an organic solution of an alkyl halide), a PTC is crucial for transporting the reactant from the aqueous phase to the organic phase where the reaction occurs. Tetrabutylammonium bromide (TBAB) is a commonly used PTC for disulfide synthesis.[1][6] The choice and concentration of the PTC may need to be empirically optimized for your specific reaction conditions.

Experimental Protocols

Synthesis of this compound via Reaction of Allyl Halide with Sodium Disulfide (Conceptual Protocol)

This protocol is based on general methods for disulfide synthesis and should be optimized for specific laboratory conditions.

  • Preparation of Sodium Disulfide Solution: In a reaction vessel, dissolve sodium sulfide (Na₂S) in water. To this solution, add one molar equivalent of elemental sulfur. Heat the mixture gently (e.g., to 50°C) with stirring until all the sulfur has dissolved to form a sodium disulfide (Na₂S₂) solution.[7] Cool the solution to room temperature.

  • Reaction Setup: In a separate reaction flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of allyl bromide in an organic solvent (e.g., dichloromethane). Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Reaction: Slowly add the prepared aqueous sodium disulfide solution to the organic solution of allyl bromide with vigorous stirring. Maintain the reaction temperature, for instance, between 40-50°C.[5] The reaction progress can be monitored by techniques like Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica gel to separate the this compound from any byproducts.[1]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_na2s2 Prepare Aqueous Sodium Disulfide reaction Combine Reactants with Vigorous Stirring (40-50°C) prep_na2s2->reaction prep_allyl Prepare Organic Solution of Allyl Halide & PTC prep_allyl->reaction monitor Monitor Progress (GC) reaction->monitor separation Separate Organic Layer monitor->separation washing Wash with Water & Brine separation->washing drying Dry over Anhydrous Agent washing->drying purification Solvent Removal & Purification (Distillation/Chromatography) drying->purification final_product final_product purification->final_product Pure Allyl Propyl Disulfide

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_conversion Low Conversion Issues cluster_byproducts Byproduct Issues start Low Yield? check_conversion Check Reactant Conversion start->check_conversion Yes check_byproducts Analyze for Byproducts start->check_byproducts Yes inefficient_reagents Inefficient Oxidizing Agent or PTC? check_conversion->inefficient_reagents suboptimal_conditions Suboptimal Temperature or Time? check_conversion->suboptimal_conditions symmetrical_disulfides Symmetrical Disulfides (Diallyl, Dipropyl)? check_byproducts->symmetrical_disulfides polysulfides Polysulfides Present? check_byproducts->polysulfides over_oxidation Over-oxidation Products? check_byproducts->over_oxidation solution1 solution1 inefficient_reagents->solution1 Change/Optimize Reagents solution2 solution2 suboptimal_conditions->solution2 Optimize Reaction Conditions solution3 solution3 symmetrical_disulfides->solution3 Use Stepwise Synthesis solution4 solution4 polysulfides->solution4 Purify Disulfide Source solution5 solution5 over_oxidation->solution5 Use Milder Conditions

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Overcoming Challenges in Allyl Propyl Disulfide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of allyl propyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from Allium species?

A1: The primary methods for extracting this compound from Allium species, such as onions and garlic, include steam distillation, solvent extraction, and Supercritical Fluid Extraction (SFE). The choice of method can significantly impact the yield and chemical profile of the extract.[1] Steam distillation is a widely used technique for volatile compounds, while solvent extraction offers an alternative using organic solvents. SFE, particularly with supercritical CO2, is a more environmentally friendly "green" technique that avoids organic solvents.[1]

Q2: Why is the yield of this compound often low or inconsistent?

A2: Low or inconsistent yields of this compound can be attributed to several factors. The concentration of its precursor, S-propyl-L-cysteine sulfoxide, varies depending on the Allium species, cultivar, and growing conditions.[2] Additionally, the compound is susceptible to thermal degradation during high-temperature extraction methods like steam distillation.[3][4] The enzymatic activity of alliinase, which is responsible for the formation of this compound from its precursor, is also a critical factor that can be influenced by sample preparation and extraction conditions.[5][6]

Q3: How does the choice of solvent affect the extraction of this compound?

A3: The choice of solvent in solvent extraction is critical for efficiency. Dichloromethane has been shown to be highly effective in extracting a wide range of organosulfur compounds from onion oil.[7][8] A study comparing different solvents for the extraction of organosulfides from steam-distilled onion oil found that dichloromethane yielded the highest number of identified compounds.[7][8][9]

Q4: What is the importance of sample preparation in this compound extraction?

A4: Sample preparation is a crucial step as this compound is not typically present in intact Allium tissues. It is formed enzymatically when the plant cells are disrupted, for instance, by cutting or crushing.[1] This disruption allows the enzyme alliinase to come into contact with the precursor, S-propyl-L-cysteine sulfoxide, initiating the formation of various volatile sulfur compounds, including this compound. Therefore, the degree of tissue disruption can significantly impact the final yield.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Insufficient Cell Disruption Ensure thorough homogenization of the plant material to maximize the interaction between alliinase and its substrate.
Thermal Degradation For steam distillation, optimize the distillation time and temperature to minimize heat exposure. Consider using vacuum steam distillation to lower the boiling point. For solvent extraction, use a rotary evaporator at a low temperature (below 40°C) for solvent removal.[1]
Suboptimal Solvent Choice If using solvent extraction, consider using dichloromethane, which has been shown to be effective for extracting a broad range of organosulfur compounds from onion oil.[7][8]
Enzyme Inactivation Avoid excessive heat during sample preparation that could denature the alliinase enzyme before the formation of this compound.
Extract Impurity
Potential Cause Troubleshooting Step
Co-extraction of Non-target Compounds Optimize the extraction parameters. For SFE, adjusting the pressure and temperature can enhance selectivity. For solvent extraction, a solvent with appropriate polarity should be chosen.
Presence of Water in the Extract After extraction, dry the organic phase with a drying agent like anhydrous sodium sulfate to remove residual water.[1]
Formation of Degradation Products Minimize exposure to high temperatures and prolonged extraction times to prevent the formation of thermal degradation byproducts.[3][4]
Issues in GC-MS Analysis
Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) Check for active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality capillary column. Ensure proper column installation to avoid dead volume.
Co-elution with Other Compounds Optimize the GC temperature program to improve the separation of analytes. If co-elution persists, consider using a column with a different stationary phase polarity.
Inaccurate Quantification Use a suitable internal standard for semi-quantitative analysis, such as diallyl disulfide, to compensate for variations in injection volume and instrument response.[7][8] Prepare a calibration curve with pure this compound for accurate quantification.

Experimental Protocols

Steam Distillation
  • Preparation of Plant Material: Finely chop or grind fresh Allium bulbs to facilitate cell disruption.

  • Apparatus Setup: Assemble a standard steam distillation apparatus.

  • Distillation: Place the plant material in the distillation flask with water. Heat the flask to generate steam, which will carry the volatile compounds, including this compound, to the condenser.

  • Collection: Collect the distillate, which will consist of an aqueous layer and an oil layer containing the this compound.

  • Separation and Drying: Separate the oil layer and dry it over anhydrous sodium sulfate.[1]

Solvent Extraction
  • Preparation of Plant Material: Homogenize fresh Allium material.

  • Extraction: Macerate the homogenized material in a suitable solvent (e.g., dichloromethane) at room temperature.

  • Filtration: Filter the mixture to separate the solvent extract from the solid plant material.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).[1]

Supercritical Fluid Extraction (SFE)
  • Preparation of Plant Material: Freeze-dry and grind the Allium material to a fine powder.

  • SFE System Parameters:

    • Pressure: 10-40 MPa

    • Temperature: 35-50°C

    • CO2 Flow Rate: 2-5 L/min

  • Extraction: Pack the ground material into the extraction vessel. Pressurize and heat the system to the desired supercritical conditions to extract the this compound.[1]

Data Presentation

Table 1: Comparison of Solvents for Extraction of Organosulfides from Onion Oil

SolventNumber of Identified Organosulfides
Dichloromethane27
n-Pentane19
Hexanes17
Diethyl Ether10

Data from a study on the liquid-liquid extraction of steam-distilled yellow onion oil.[7][8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing start Fresh Allium Material disrupt Cell Disruption (Chopping/Grinding) start->disrupt sd Steam Distillation disrupt->sd se Solvent Extraction disrupt->se sfe Supercritical Fluid Extraction (SFE) disrupt->sfe separate Separation/Concentration sd->separate se->separate sfe->separate analyze GC-MS Analysis separate->analyze

Caption: Experimental workflow for this compound extraction.

biosynthesis_degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation Pathways precursor S-propyl-L-cysteine sulfoxide alliinase Alliinase (Cell Disruption) precursor->alliinase intermediate Propyl sulfenic acid alliinase->intermediate apds This compound intermediate->apds heat Heat apds->heat oxidation Oxidation apds->oxidation acid Acid apds->acid degradation_products Degradation Products (e.g., Sulfur Oxides) heat->degradation_products oxidation->degradation_products acid->degradation_products liberates H2S

Caption: Biosynthesis and potential degradation pathways of this compound.

References

Allyl propyl disulfide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for handling Allyl Propyl Disulfide (APDS) in a laboratory setting. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (APDS)?

A1: this compound is a volatile, pale-yellow liquid with a strong, pungent odor characteristic of onions.[1] It is an organosulfur compound and a major component of onion oil.[1][2] APDS is utilized in various applications, including as a food additive and flavoring agent, and is a subject of research for its potential biological activities.

Q2: What are the primary solubility characteristics of APDS?

A2: this compound is practically insoluble in water.[1][2][3] It is, however, soluble in many organic solvents.

Q3: Which solvents are recommended for dissolving APDS for experimental use?

A3: For laboratory experiments, especially in biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of lipophilic compounds like APDS.[4] It is also soluble in other organic solvents such as diethyl ether, carbon disulfide, and chloroform.[3]

Q4: I've dissolved APDS in an organic solvent, but it precipitates when added to my aqueous buffer/cell culture medium. Why is this happening?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds like APDS. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound's solubility drastically decreases, causing it to precipitate out of the solution.

Q5: How can I prevent APDS from precipitating in my aqueous experimental setup?

A5: To prevent precipitation, it is crucial to carefully control the dilution process. Strategies include preparing a high-concentration stock solution in an appropriate organic solvent to minimize the volume added to the aqueous phase, ensuring the final concentration of the organic solvent is low (typically <1%), and adding the stock solution dropwise to the aqueous solution while vortexing or stirring to facilitate rapid dispersion.[5][6]

Q6: What is the recommended storage procedure for APDS and its stock solutions?

A6: Pure this compound should be stored in a dark place under an inert atmosphere at 2-8°C.[2] Stock solutions prepared in solvents like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4][7]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
WaterInsoluble (<0.1 g/100 mL at 20°C)[1][2][3]
EthanolSoluble[8]
Diethyl EtherSoluble[3]
Carbon DisulfideSoluble[3]
ChloroformSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[4]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The concentration of APDS in the final aqueous solution exceeds its solubility limit.- Lower the final working concentration of APDS.- Optimize the dilution process: pre-warm the aqueous medium to 37°C and add the APDS stock solution dropwise while vigorously vortexing.[5]
Precipitation Over Time The APDS solution is supersaturated and thermodynamically unstable, leading to crystal formation.- Prepare fresh working solutions immediately before each experiment.- Consider incorporating solubilizing agents such as co-solvents (e.g., PEG300, Tween 80) if your experimental design allows.[7]
Cloudy or Turbid Solution Fine particulate precipitation of APDS.- Visually inspect the solution. A cloudy appearance indicates undissolved compound.- Attempt to redissolve by gentle warming (to 37°C) and/or brief sonication.[5] If the solution does not clear, it should not be used for experiments as the effective concentration is unknown.
Inconsistent Experimental Results Variable amounts of dissolved APDS due to partial precipitation.- Ensure your stock solution is fully dissolved before preparing working solutions.- Strictly adhere to a consistent and validated dilution protocol.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol is adapted from methodologies for similar lipophilic organosulfur compounds.[4]

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), add 1.48 µL of this compound to 98.52 µL of anhydrous DMSO in a sterile amber tube.

  • Vortex the solution thoroughly for at least one minute to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no undissolved droplets.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions in Aqueous Media for Cell Culture

This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize precipitation.[5]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the 100 mM stock solution needed. Aim to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced toxicity.

  • Add the pre-warmed cell culture medium to a sterile tube or well.

  • While gently vortexing or swirling the medium, add the calculated volume of the APDS stock solution dropwise to the medium. Do not add the medium to the stock solution.

  • After adding the stock solution, continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation before applying it to your cells.

Signaling Pathway and Experimental Workflow Visualization

This compound and the NF-κB Signaling Pathway

Organosulfur compounds, such as this compound, have been reported to exert anti-inflammatory effects, in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this inhibitory action.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB_Complex IκBα-NF-κB (Inactive) APDS Allyl Propyl Disulfide APDS->IKK_Complex Inhibits DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing APDS Solubility

The following workflow provides a logical sequence for troubleshooting solubility issues encountered during experiments.

Solubility_Workflow Check_Stock Step 1: Verify Stock Solution Is it clear and fully dissolved? Stock_Issue Issue: Stock Not Dissolved Check_Stock->Stock_Issue No Check_Dilution Step 2: Review Dilution Method Was stock added to buffer with mixing? Check_Stock->Check_Dilution Yes Redissolve Action: Warm to 37°C, vortex/sonicate. If unresolved, prepare fresh stock. Stock_Issue->Redissolve Redissolve->Check_Dilution Dilution_Issue Issue: Improper Dilution Technique Check_Dilution->Dilution_Issue No Check_Concentration Step 3: Evaluate Final Concentration Is it too high for the aqueous system? Check_Dilution->Check_Concentration Yes Correct_Dilution Action: Add stock dropwise to pre-warmed, vigorously mixing buffer. Dilution_Issue->Correct_Dilution Correct_Dilution->Check_Concentration Concentration_Issue Issue: Concentration Exceeds Solubility Check_Concentration->Concentration_Issue Yes End End: Clear Solution Check_Concentration->End No Lower_Concentration Action: Decrease final APDS concentration. Consider a dose-response experiment. Concentration_Issue->Lower_Concentration Lower_Concentration->End

Caption: Troubleshooting workflow for APDS precipitation in aqueous solutions.

References

Technical Support Center: Method Validation for Allyl Propyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of allyl propyl disulfide. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting

Issue: Peak Tailing of this compound

  • Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for active sulfur compounds like this compound is a common issue in GC analysis. It is often caused by interactions with active sites within the GC system. Here is a systematic approach to troubleshoot this problem:

    • Inlet Maintenance: The GC inlet is the most frequent source of peak tailing.[1]

      • Action: Perform routine maintenance, including replacing the septum, inlet liner, and O-ring. A contaminated or worn-out liner can strongly adsorb sulfur compounds, and particles from a cored septum can create active sites.[1]

    • Column Contamination and Activity: The analytical column can be a major contributor to peak tailing.

      • Action:

        • Trim the first 15-20 cm from the inlet end of the column to remove non-volatile residues and active sites that may have accumulated.[1][2]

        • If tailing persists, consider conditioning the column at a high temperature (e.g., 200°C overnight for a low-sulfur column) to remove contaminants.[1][2]

        • Ensure you are using a column designed for inertness or a thick-film non-polar column, which is more suitable for active compounds.[1]

    • Improper Column Installation: A poorly installed column can introduce dead volume or cause leaks, leading to peak distortion.

      • Action: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends and the correct insertion depth into the inlet and detector.[3][4]

    • Method Parameters: Sub-optimal GC parameters can worsen peak tailing.

      • Action:

        • Inlet Temperature: Ensure the temperature is high enough for efficient vaporization (typically around 250°C) without causing thermal degradation.[1]

        • Oven Temperature Program: A slower initial temperature ramp can improve peak shape by focusing the analytes at the head of the column.[1]

    • Chemical Interactions: If only specific compounds are tailing, it points towards a chemical interaction rather than a physical problem with the system.[4]

      • Action: In this case, focus on the inertness of the liner and the column as described above.

Issue: Poor Resolution Between this compound and Other Sulfur Compounds

  • Question: I am having difficulty separating this compound from diallyl disulfide and dipropyl disulfide. What can I do to improve resolution?

  • Answer: Co-elution of similar sulfur compounds is a common challenge. To improve resolution:

    • Optimize the Temperature Program:

      • Action: Decrease the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction of the analytes with the stationary phase, allowing for better separation.

    • Select a More Appropriate Column:

      • Action: Consider a column with a different stationary phase that offers higher selectivity for organosulfur compounds. A longer column or one with a thicker film can also enhance resolution.

    • Adjust Carrier Gas Flow Rate:

      • Action: Lowering the carrier gas flow rate can sometimes improve the separation of closely eluting peaks, although this will increase the analysis time.

HPLC Troubleshooting

Issue: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline during my HPLC analysis of this compound. What could be the cause?

  • Answer: Baseline instability can obscure small peaks and affect integration accuracy. Common causes and solutions include:

    • Mobile Phase Issues:

      • Action:

        • Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.

        • Prepare fresh mobile phase daily, as dissolved gases can re-enter the solution over time.

        • If using a buffer, ensure it is completely dissolved and the pH is stable.

    • Detector and Column Temperature Fluctuations:

      • Action: Use a column oven and ensure the detector has reached thermal stability before starting your analysis.

    • Contamination:

      • Action: Flush the column and the entire HPLC system to remove any contaminants. Ensure high-purity solvents are used for the mobile phase.

Issue: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. How can I stabilize it?

  • Answer: Retention time variability can be due to several factors:

    • Pump Malfunction:

      • Action: Check the pump for leaks and ensure it is delivering a consistent flow rate. The system pressure should be stable.

    • Mobile Phase Composition:

      • Action: Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the gradient pump is functioning correctly.

    • Column Equilibration:

      • Action: Allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample. This is especially important when changing mobile phases or after the system has been idle.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is more suitable for this compound quantification, GC or HPLC?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the quantification of this compound.

  • GC , particularly with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), is a very common and robust method for analyzing volatile sulfur compounds.[5] It generally offers high sensitivity and selectivity.

  • HPLC with a UV detector is also a viable option.[6] It may be preferred for less volatile samples or when derivatization is not desirable.

The choice between GC and HPLC will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Q2: What are the key validation parameters I need to assess for my this compound quantification method?

A2: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q3: How should I prepare my samples for this compound analysis, especially from a complex matrix like onion oil?

A3: Sample preparation is crucial for accurate quantification and depends on the matrix. For a matrix like onion oil, a common approach involves:

  • Extraction: The organosulfur compounds can be extracted from the oil using a suitable solvent. Dichloromethane has been shown to be effective for extracting a wide range of organosulfides from onion oil.[7][8][9]

  • Cleanup: Depending on the complexity of the extract, a cleanup step may be necessary to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) can be employed for this purpose.

  • Semi-Quantitative Analysis: In some cases, a semi-quantitative evaluation can be performed using an internal reference standard, such as diallyl disulfide.[7][8][9]

Q4: What are typical acceptance criteria for the validation parameters?

A4: While specific acceptance criteria may vary depending on the application and regulatory requirements, some generally accepted values are presented in the table below.

Data Presentation

Table 1: Typical Method Validation Parameters for this compound Quantification

ParameterGC-FID/FPDHPLC-UVTypical Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.05 - 101.76% (for similar disulfides)[10]95 - 105%80 - 120% (depending on concentration)
Precision (% RSD)
- Repeatability≤ 2% (for similar disulfides)[10]≤ 2%≤ 2% for drug substance, may be higher for impurities
- Intermediate Precision≤ 5%≤ 5%Generally ≤ 5%
LOD 1 µg (analytical procedure)[5]~0.1 - 1 µg/mL (estimated)3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
LOQ 0.02 ppm (overall detection limit)[5]~0.3 - 3 µg/mL (estimated)10 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Specificity Demonstrated by baseline separation from other sulfur compoundsDemonstrated by baseline separation and peak purity analysisNo interference at the retention time of the analyte
Robustness Stable results with small variations in flow rate, temperatureStable results with small variations in mobile phase composition, pH, flow rate%RSD of results should be within acceptable limits

Note: Some values in this table are based on data for structurally similar disulfide compounds and serve as a general guideline. Actual validation results may vary.

Experimental Protocols

Protocol 1: GC-FPD Method for this compound Quantification (Based on OSHA Method PV2086) [5]

  • Sample Collection: Draw a known volume of air through a Chromosorb 106 tube.

  • Desorption: Desorb the sample from the tube with trichloroethylene.

  • GC-FPD Analysis:

    • Column: Appropriate capillary column for sulfur analysis (e.g., DB-5ms or similar).

    • Injector Temperature: 250 °C.

    • Detector: Flame Photometric Detector (FPD).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: Optimize for separation of this compound from other components.

  • Quantification: Create a calibration curve using standards of known this compound concentrations.

Protocol 2: General HPLC-UV Method for this compound Quantification

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and filter through a 0.45 µm filter.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (typically in the range of 210-254 nm).

    • Column Temperature: 30 °C.

  • Quantification: Prepare a calibration curve from standard solutions of this compound.

Mandatory Visualization

MethodValidationWorkflow Method Validation Workflow for this compound Quantification cluster_planning 1. Planning & Preparation cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_scope Define Scope & Acceptance Criteria prepare_standards Prepare Standard Solutions define_scope->prepare_standards select_method Select Method (GC/HPLC) define_scope->select_method optimize_params Optimize Parameters (Column, Mobile Phase/Temp Program, Flow Rate) select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: A flowchart illustrating the key stages of method validation.

GCTroubleshooting Troubleshooting GC Peak Tailing for this compound cluster_check1 Initial Checks cluster_check2 Column & Method cluster_check3 Advanced Solutions start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) start->inlet_maintenance column_install Check Column Installation inlet_maintenance->column_install trim_column Trim Column Inlet column_install->trim_column optimize_method Optimize GC Method (Temp Program, Flow Rate) trim_column->optimize_method inert_column Use Inert Column optimize_method->inert_column deactivate_liner Use Deactivated Liner inert_column->deactivate_liner end Peak Shape Improved deactivate_liner->end

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

References

Technical Support Center: Optimization of GC-MS Parameters for Allyl Propyl Disulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of allyl propyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing experimental parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample preparation technique for volatile sulfur compounds like this compound?

A1: For volatile compounds such as this compound, headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free sample preparation method.[1] This technique involves exposing an SPME fiber to the headspace above the sample, allowing volatile analytes to adsorb onto the fiber. The fiber is then directly desorbed in the GC inlet. Dynamic headspace, also known as purge and trap, is another powerful concentration technique. For liquid samples, liquid-liquid extraction with an appropriate organic solvent can also be utilized.

Q2: Which GC column is recommended for the analysis of this compound?

A2: A non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable choice for the analysis of this compound.[2][3] These columns provide good separation for a wide range of volatile and semi-volatile compounds. For challenging separations involving complex matrices, a column with a different polarity, such as a DB-Wax (polar), may be considered.

Q3: What are the key mass spectrometric parameters to consider for sensitive detection of this compound?

A3: For high sensitivity and selectivity, it is recommended to operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring for specific ions that are characteristic of this compound, which significantly enhances the signal-to-noise ratio compared to a full scan acquisition. Key parameters to optimize include the choice of quantifier and qualifier ions, ion source temperature, and electron energy (typically 70 eV for electron ionization).

Q4: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

A4: Poor peak shape for active compounds like this compound can be attributed to several factors:

  • Active sites in the inlet or column: Use a deactivated inlet liner and, if necessary, trim the first few centimeters of the GC column to remove any contamination.

  • Improper column installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and the detector.

  • Inappropriate initial oven temperature: For splitless injections, the initial oven temperature should be approximately 20°C below the boiling point of the sample solvent to ensure proper focusing of the analyte band at the head of the column.

  • Column overload: If the peak is fronting, it may be due to column overload. Try reducing the injection volume or increasing the split ratio.

Q5: My signal for this compound is weak or non-existent. What should I check?

A5: A weak or absent signal can be due to a variety of issues:

  • Analyte loss during sample preparation: Ensure that sample vials are properly sealed to prevent the loss of this volatile compound. Optimize extraction parameters such as time and temperature.

  • Leaks in the GC system: Perform a thorough leak check of the inlet, column connections, and gas lines.

  • Suboptimal MS parameters: Verify that the mass spectrometer is properly tuned. In SIM mode, confirm that the correct ions and appropriate dwell times are being used.

  • Contaminated ion source: A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound. These values should be used as a starting point and may require optimization for your specific instrumentation and sample matrix.

Table 1: GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column is generally suitable.
Injector Type Split/SplitlessSplitless mode is preferred for trace analysis.
Injector Temperature 250°C
Injection Mode Splitless (1 minute)Adjust split ratio if peak fronting occurs.
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 2 min; Ramp: 5°C/min to 150°C; Ramp: 20°C/min to 250°C, hold for 5 minThis is a starting point and should be optimized for your specific separation needs.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eVStandard for most EI applications.
Acquisition Mode Full Scan (for qualitative), SIM (for quantitative)SIM mode is crucial for achieving low detection limits.

Table 2: Mass Spectrometric and Quantitative Data for this compound

ParameterValueReference / Notes
Molecular Formula C₆H₁₂S₂[4]
Molecular Weight 148.3 g/mol [4]
Kovats Retention Index (non-polar column) ~1045 - 1088Varies with column and conditions.[5]
Quantifier Ion (m/z) 41 (C₃H₅⁺)The allyl cation is a prominent fragment.
Qualifier Ion 1 (m/z) 74 (C₃H₅S⁺)
Qualifier Ion 2 (m/z) 148 (M⁺)The molecular ion may be of low abundance.
LOD/LOQ Method-dependent, can reach low ppm/ppb levels with optimization.An OSHA method using GC-FPD reports a detection limit of 0.02 ppm.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl) (optional, for aqueous samples)

  • Deionized water (for solid samples)

Procedure:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.

  • Matrix Modification (Optional): For aqueous samples, add 1 g of NaCl to the vial to increase the ionic strength, which can enhance the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with the screw cap and septum to prevent the loss of volatile compounds.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes). This allows the analytes to partition into the headspace.

    • After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: GC-MS Analysis of this compound

Instrumentation and Conditions:

  • Use the parameters outlined in Table 1 as a starting point.

Procedure:

  • System Preparation:

    • Ensure the GC-MS system is leak-free and that the carrier gas is of high purity.

    • Condition the GC column according to the manufacturer's instructions, especially if it is new or has been unused for an extended period.

    • Tune the mass spectrometer to ensure optimal performance.

  • Sample Injection:

    • For HS-SPME, insert the fiber into the GC inlet for the specified desorption time.

    • For liquid injections, use an autosampler for best reproducibility.

  • Data Acquisition:

    • For initial method development and qualitative analysis, acquire data in full scan mode (e.g., m/z 35-350).

    • For quantitative analysis, create a SIM method using the quantifier and qualifier ions listed in Table 2 .

  • Calibration:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or dichloromethane) over the desired concentration range.

    • Analyze the calibration standards using the optimized GC-MS method.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Sample Analysis:

    • Analyze the prepared samples using the same method as the calibration standards.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Liquid or Solid) aliquot Aliquot into Headspace Vial sample->aliquot matrix_mod Matrix Modification (Optional) aliquot->matrix_mod seal Seal Vial matrix_mod->seal equilibrate Equilibrate and Extract (HS-SPME) seal->equilibrate desorb Thermal Desorption in GC Inlet equilibrate->desorb Introduce SPME Fiber separate Chromatographic Separation desorb->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify Troubleshooting_Tree Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No sol1 Check for active sites (inlet liner, column contamination). Trim the column. Ensure proper column installation. q1->sol1 Yes sol2 Reduce injection volume. Increase split ratio. q2->sol2 Yes sol3 Optimize initial oven temperature. Ensure solvent compatibility with stationary phase. q2->sol3 No

References

Technical Support Center: Allyl Propyl Disulfide Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the stability of allyl propyl disulfide in your formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound is susceptible to degradation through several pathways, primarily driven by environmental factors. The main routes of degradation are:

  • Oxidation: The disulfide bond is prone to oxidation, which can lead to the formation of thiosulfinates and, subsequently, sulfonic acids. This process can be accelerated by the presence of oxygen and transition metal ions.

  • Thermal Degradation: Exposure to high temperatures can cause the decomposition of this compound, leading to the formation of various volatile sulfur compounds and potentially toxic sulfur oxides.[1][2]

  • Photodegradation: Organosulfur compounds can be degraded by exposure to light, particularly UV radiation.[3] This process can be catalyzed by photosensitizers or metal ions present in the formulation.[4]

  • Acid/Base Catalyzed Degradation: this compound may liberate hydrogen sulfide upon reaction with an acid.[5] Extreme pH conditions can catalyze the cleavage of the disulfide bond.

Q2: My formulation is losing the characteristic pungent aroma of this compound over time. What is the likely cause?

A2: The loss of aroma is a common indicator of this compound degradation or physical loss. The primary causes include:

  • Volatility: this compound is a volatile compound.[6] Inadequate sealing of the container or use of permeable packaging can lead to its evaporation over time.

  • Chemical Degradation: The degradation pathways mentioned in Q1 (oxidation, thermal, or photodegradation) can alter the chemical structure of this compound, leading to a loss of its characteristic odor.

  • Adsorption: The compound may adsorb onto the surfaces of the container, especially with certain types of plastics, reducing its concentration in the formulation.

Q3: Can I use antioxidants to stabilize my this compound formulation? If so, which ones are recommended?

A3: Yes, incorporating antioxidants is a highly effective strategy. The choice of antioxidant depends on the formulation's base (aqueous or lipid).

  • For Lipid-Based Formulations: Lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E) are effective at preventing oxidation. Diallyl disulfide, a related compound, has been shown to act as a lipid peroxidation terminator.[7]

  • For Aqueous-Based Formulations: Water-soluble antioxidants like ascorbic acid (Vitamin C) and glutathione are suitable choices.[2] They can scavenge free radicals and reactive oxygen species.

  • Chelating Agents: To address oxidation catalyzed by metal ions, consider adding chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid.

Q4: What is microencapsulation and how can it improve the stability of this compound?

A4: Microencapsulation is a process where droplets of this compound (the core) are enclosed within a protective shell (the wall material). This technique offers significant advantages for stability:

  • Protection from Environment: The shell material acts as a physical barrier, protecting the this compound from oxygen, light, and moisture.[8][9]

  • Reduced Volatility: Encapsulation effectively reduces the evaporation of the volatile active ingredient.

  • Controlled Release: The release of this compound can be controlled by the choice of wall material and the encapsulation method.

  • Masking Odor: Encapsulation can effectively mask the strong, pungent odor of this compound, which can be beneficial for certain applications.[10]

Commonly used wall materials include gum arabic, maltodextrin, and cyclodextrins, often applied using techniques like spray drying or complex coacervation.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Rapid loss of active ingredient in early-stage stability studies. 1. Oxidation: Formulation is exposed to oxygen. 2. Volatility: Improper container sealing. 3. High Temperature: Storage temperature is too high.1. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Add an appropriate antioxidant (see FAQ Q3). 3. Packaging: Use airtight glass containers with tight-fitting seals. 4. Temperature Control: Store samples at recommended refrigerated temperatures.[5]
Phase separation or precipitation in a liquid formulation. 1. Poor Solubility: this compound is insoluble in water.[1] 2. Degradation Products: Degradation products may have different solubility profiles. 3. pH Shift: Changes in pH can affect the stability of the emulsion or solution.1. Solubilizing Agents: Use co-solvents or surfactants to improve solubility. 2. Encapsulation: Consider cyclodextrin complexation to enhance aqueous solubility.[12][13] 3. pH Buffering: Incorporate a buffering system to maintain a stable pH.
Discoloration of the formulation (e.g., turning yellow or brown). 1. Oxidative Degradation: Oxidation products can be colored. 2. Photodegradation: Light exposure can lead to the formation of chromophores.1. Light Protection: Store the formulation in amber or opaque containers to protect from light. 2. Inert Atmosphere & Antioxidants: Implement measures to prevent oxidation as described above.
Inconsistent results in analytical quantification. 1. Sample Preparation: Loss of analyte during sample extraction due to volatility. 2. Chromatographic Issues: Poor peak shape or resolution. 3. Standard Instability: Degradation of the analytical standard.1. Cold Chain Sample Prep: Perform sample dilutions and preparations at low temperatures to minimize evaporation. 2. Method Optimization: Optimize the GC or HPLC method (see Experimental Protocols). 3. Fresh Standards: Prepare fresh analytical standards for each run or verify the stability of stock solutions.

Quantitative Data on Stability Enhancement

The following tables summarize quantitative data from studies on stabilizing onion oil and related volatile sulfur compounds.

Table 1: Efficacy of Microencapsulation on Onion Oil Stability

Wall MaterialCore-to-Wall RatioEncapsulation MethodEncapsulation Efficiency (%)Reference
Arabic Gum & β-Cyclodextrin (4:3)1:4 (mL/g)Spray Drying92.35%[10]
Arabic Gum & Maltodextrin (1:1)1:4 (25% core content)Spray Drying80.70%[11]

Table 2: Stability of Organosulfur Compounds Under Photodegradation

CompoundInitial ConcentrationConditionsDegradation after 120 minReference
Allyl Methyl Sulfide (AMS)1.45 µg/LPhoto-Fenton Reaction (UV, H₂O₂, Oxalate, FeCl₃)~90%[14]
Dimethyl Disulfide (DMDS)Not specifiedPhoto-Fenton ReactionLower than AMS[14]

Note: Direct quantitative stability data for this compound with specific antioxidants or under varying pH is limited in publicly available literature. The data above for related compounds and formulations provides a strong indication of effective stabilization strategies.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an this compound Formulation

This protocol outlines a typical accelerated stability study to evaluate the chemical stability of this compound in a formulation.

1. Objective: To assess the stability of this compound under accelerated temperature and humidity conditions as per ICH guidelines.[15][16]

2. Materials:

  • Test formulation containing a known concentration of this compound.

  • Control formulation (placebo).

  • Stability chambers set to:

    • 25°C / 60% RH (Long-term)

    • 40°C / 75% RH (Accelerated)

  • Appropriate container closure system (e.g., amber glass vials with screw caps).

  • Gas Chromatography (GC) system with a Flame Photometric Detector (FPD) or Flame Ionization Detector (FID).[17]

  • This compound analytical standard.

3. Methodology:

  • Initial Analysis (T=0):

    • Dispense the test and control formulations into the final container closure systems.

    • Analyze a minimum of three samples of the test formulation to determine the initial concentration of this compound. This is your T=0 baseline.

    • Perform physical characterization (appearance, pH, etc.).

  • Sample Storage:

    • Place a sufficient number of samples in the stability chambers at both long-term and accelerated conditions.

  • Time Points for Testing:

    • Accelerated (40°C/75%RH): Test at 1, 3, and 6 months.[15]

    • Long-term (25°C/60%RH): Test at 3, 6, 9, 12, 18, and 24 months.

  • Analysis at Each Time Point:

    • Remove samples from the chambers. Allow them to equilibrate to room temperature.

    • Perform a visual inspection for any physical changes (color, phase separation).

    • Measure the pH of the formulation.

    • Quantify the concentration of this compound using a validated GC method (see Protocol 2).

    • Identify and quantify any significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 value.

    • Plot the degradation curve (concentration vs. time).

    • Use the data from the accelerated conditions to predict the shelf-life at the long-term storage condition, often using the Arrhenius equation.[18]

Protocol 2: Quantification of this compound by Gas Chromatography (GC-FPD)

This protocol provides a general method for the quantification of this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Detector: Flame Photometric Detector (FPD) in sulfur mode, or Flame Ionization Detector (FID).

  • Column: HP-1, DB-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Temperatures:

    • Injector: 200°C

    • Detector: 250°C

    • Oven Program: Start at 140°C, ramp at 1°C/min to 180°C.[19] (Note: This is an example; the program must be optimized for your specific formulation).

  • Injection: 1 µL, split mode (e.g., 25:1).

2. Sample and Standard Preparation:

  • Stock Standard: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like trichloroethylene or hexane.[17]

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.5 - 20 µg/mL).[19]

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Extract the this compound using a suitable solvent. This may involve liquid-liquid extraction or solid-phase extraction depending on the formulation matrix.

    • Dilute the extract to a concentration that falls within the range of the standard curve.

    • It is crucial to minimize headspace in vials and work at cool temperatures to prevent loss of the volatile analyte.

3. Analysis:

  • Inject the working standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

G cluster_degradation Degradation Pathways APDS This compound Oxidation Oxidation (O₂, Metal Ions) APDS->Oxidation Thermal Thermal Stress (Heat) APDS->Thermal Photo Photodegradation (UV/Light) APDS->Photo Thiosulfinates Thiosulfinates Oxidation->Thiosulfinates SulfurOxides Sulfur Oxides Thermal->SulfurOxides OtherVolatiles Other Volatile Sulfur Compounds Photo->OtherVolatiles

Caption: Primary degradation pathways for this compound.

G cluster_workflow Accelerated Stability Study Workflow Start Start: T=0 Analysis (Assay, Appearance, pH) Storage Place Samples in Chambers (25°C/60%RH & 40°C/75%RH) Start->Storage Timepoint Pull Samples at Scheduled Time Points Storage->Timepoint Analysis Perform Physical & Chemical Analysis (Assay, Degradants, pH) Timepoint->Analysis Evaluation Evaluate Data (Calculate % Remaining) Analysis->Evaluation Evaluation->Timepoint Next Time Point End End: Predict Shelf-Life Evaluation->End Final Time Point

Caption: Workflow for an accelerated stability study.

G cluster_troubleshooting Troubleshooting Logic for Loss of Potency Issue Issue: Rapid Loss of This compound CheckOxidation Check for Oxidation? (Discoloration) Issue->CheckOxidation AddAntioxidant Solution: Add Antioxidant / Use Inert Gas CheckOxidation->AddAntioxidant Yes CheckVolatility Check for Volatility? (Permeable Packaging) CheckOxidation->CheckVolatility No ImprovePackaging Solution: Use Airtight Glass Containers CheckVolatility->ImprovePackaging Yes CheckTemp Check Storage Temp? CheckVolatility->CheckTemp No ControlTemp Solution: Store at Refrigerated Temp. CheckTemp->ControlTemp Too High

Caption: Troubleshooting logic for potency loss.

References

Technical Support Center: Purification of Crude Allyl Propyl Disulfide Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude allyl propyl disulfide extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of crude this compound extract?

A1: The main natural source of this compound is onion oil, obtained from the bulbs of the common onion (Allium cepa L.). It is a major volatile component responsible for the characteristic odor of onions.[1] When onions are cut or crushed, an enzyme called alliinase acts on sulfur-containing precursors to produce a variety of volatile sulfur compounds, including this compound.[2]

Q2: What are the most common impurities in a crude extract?

A2: Crude this compound extract, typically derived from onion oil, contains a complex mixture of other sulfur compounds. Common impurities include:

  • Diallyl disulfide

  • Dipropyl disulfide

  • Methyl propyl disulfide

  • Various trisulfides and other polysulfides

  • Thiophenes

  • Propanal and other aldehydes[3]

The exact composition can vary depending on the onion variety and the extraction method used.[4]

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges include:

  • Thermal Instability: this compound and similar sulfur compounds can be sensitive to high temperatures, leading to degradation and the formation of artifacts during purification methods like distillation.[3]

  • Complex Mixture: The crude extract is a complex mixture of structurally similar compounds with close boiling points, making separation difficult.

  • Pungent Odor: The volatile nature and strong odor of the compounds require handling in a well-ventilated fume hood and appropriate personal protective equipment.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the separation, identification, and quantification of volatile compounds like this compound.[5][6][7] High-performance liquid chromatography (HPLC) can also be used for analysis.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound extract.

Low Yield After Extraction
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis of Plant Material Ensure the onion bulbs are finely chopped or homogenized to maximize the release of intracellular contents before extraction.
Inefficient Extraction Method For steam distillation, ensure the distillation time is sufficient (e.g., 2.5-3 hours) to allow for the complete volatilization of the target compounds. For solvent extraction, select a solvent with high affinity for organosulfur compounds, such as dichloromethane, and allow for adequate maceration time (e.g., 24 hours).[5][6][7]
Loss of Volatile Compounds Minimize exposure of the extract to air and heat. Store the crude extract in a sealed, dark glass vial at refrigerated temperatures.[1]
Poor Purity of the Final Product
Potential Cause Troubleshooting Steps
Co-distillation of Impurities During fractional distillation, use a column with a high number of theoretical plates and maintain a slow and steady distillation rate to improve separation of compounds with close boiling points.
Thermal Degradation If decomposition is suspected during distillation (indicated by discoloration or unexpected peaks in GC-MS), switch to vacuum distillation to lower the boiling point of the compounds.
Ineffective Chromatographic Separation For preparative GC, optimize the temperature program, carrier gas flow rate, and stationary phase to achieve better resolution between this compound and other sulfur compounds.
Inaccurate Quantification
Potential Cause Troubleshooting Steps
Improper Sample Preparation for GC-MS Ensure accurate dilution of the sample in a suitable solvent. Use an internal standard for more precise quantification.
Non-optimized GC-MS Parameters Optimize the GC oven temperature program, injector temperature, and MS parameters (scan range, ionization mode) to ensure proper separation and detection of this compound.[3][6]
Instrument Contamination Run blank samples to check for any carryover or contamination in the GC-MS system.

Data Presentation

Table 1: Comparison of Solvent Extraction Efficiency for Organosulfides from Onion Oil
SolventNumber of Organosulfides IdentifiedTotal Amount of Organosulfides (mg/kg)
Dichloromethane27108.72 ± 0.72
n-Pentane19Not specified
Hexanes17Not specified
Diethyl Ether10Not specified

Data adapted from a study by Cantrell et al. (2020). The total amount of organosulfides was determined semi-quantitatively using diallyl disulfide as an internal reference standard.[5][6][7]

Experimental Protocols

Steam Distillation of Onion Oil
  • Preparation of Plant Material:

    • Take 1 kg of fresh onion bulbs (Allium cepa).

    • Wash the bulbs thoroughly to remove any dirt.

    • Finely chop or grind the onions to facilitate cell disruption.

  • Steam Distillation:

    • Set up a steam distillation apparatus.

    • Place the chopped onion material in the distillation flask.

    • Pass steam through the onion material. The steam will vaporize the volatile compounds.

    • Condense the vapor and collect the distillate. The essential oil will form a separate layer on top of the water.

    • Continue the distillation for approximately 2.5 to 3 hours.

  • Oil Separation and Drying:

    • Separate the oil layer from the aqueous layer using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the crude onion oil in a sealed, dark glass vial at 4°C.

Solvent Extraction of Onion Oil
  • Preparation of Plant Material:

    • Prepare 500 g of fresh, chopped onions as described in the steam distillation protocol.

  • Extraction:

    • Place the chopped onion material in a large flask.

    • Add dichloromethane in a 2:1 solvent-to-sample ratio (v/w).

    • Macerate the mixture at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the solvent.

  • Storage:

    • Store the resulting crude extract in a sealed, dark glass vial at 4°C.

GC-MS Analysis of this compound
  • Sample Preparation:

    • Dilute 1 µL of the crude extract or purified fraction in 1 mL of a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 3 min.

      • Ramp to 150°C at 3°C/min, hold for 3 min.

      • Ramp to 250°C at 25°C/min, hold for 5 min.[6]

    • MS Detector:

      • Ion Source Temperature: 200°C.

      • Mass Range: 40-500 amu.[6]

  • Identification:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching with a mass spectral library (e.g., NIST).

Mandatory Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_methods cluster_purification Purification cluster_pur_options cluster_analysis Quality Control start Fresh Onion Bulbs prep Grinding/Homogenization start->prep extraction Extraction Method prep->extraction crude_extract Crude Allyl Propyl Disulfide Extract extraction->crude_extract steam_dist Steam Distillation extraction->steam_dist solvent_ext Solvent Extraction (e.g., Dichloromethane) extraction->solvent_ext purification_method Purification Technique crude_extract->purification_method pure_product Purified Allyl Propyl Disulfide purification_method->pure_product frac_dist Fractional Distillation purification_method->frac_dist prep_gc Preparative GC purification_method->prep_gc analysis Purity Analysis (GC-MS) pure_product->analysis report Purity Report analysis->report

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Purification Step issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes low_purity Low Purity issue->low_purity Yes end Problem Resolved issue->end No solution_yield Check Extraction Efficiency - Increase extraction time - Optimize solvent low_yield->solution_yield solution_purity Refine Purification Method - Use vacuum distillation - Optimize GC parameters low_purity->solution_purity solution_yield->end solution_purity->end

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Working with Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with volatile sulfur compounds (VSCs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with VSCs?

A1: The primary challenges in handling VSCs stem from their high volatility, reactivity, and tendency for adsorption.[1] These characteristics can lead to sample loss, contamination, and inaccurate analytical results. VSCs are known to be polar and reactive, with adsorptive and metal-catalytic properties, requiring inert sample pathways for reliable analysis.[1] They are also often present in low concentrations, making their measurement challenging.[2]

Q2: My VSC sample concentrations are lower than expected. What could be the cause?

A2: Several factors can contribute to lower-than-expected VSC concentrations:

  • Adsorption: VSCs can adsorb onto the surfaces of sampling containers, transfer lines, and analytical instrumentation.[1] Using inert materials, such as Sulfinert®-treated tubing, can mitigate this issue.[3][4]

  • Sample Stability: VSCs can degrade over time, especially at higher temperatures.[5] It is crucial to analyze samples as quickly as possible after collection and store them under appropriate conditions.

  • Leaks: Leaks in the injection port or gas lines can lead to sample loss.[6][7] Regularly check for leaks using an electronic leak detector.

  • Chemical Reactions: Some VSCs are labile and can undergo chemical transformations, such as thermal oxidation, during analysis.[2]

Q3: I'm observing poor peak shapes (tailing or fronting) in my gas chromatograms. How can I fix this?

A3: Poor peak shapes are a common issue in VSC analysis. Here are some potential causes and solutions:

  • Active Sites: Active sites in the GC column or inlet liner can interact with polar VSCs, causing peak tailing.[6] Using a column specifically designed for sulfur analysis, such as an Agilent J&W DB-Sulfur SCD column, can improve peak shape.[1]

  • Column Overloading: Injecting too much sample can lead to peak fronting.[6] Try reducing the sample concentration or using a split injection.

  • Improper Temperature: An initial column temperature that is too high for the injection technique can affect peak focusing.[7] Consider lowering the initial oven temperature.

  • Contamination: Contamination in the sample or system can also lead to distorted peaks.[6] Ensure proper sample preparation and regularly clean the GC system.

Q4: How can I improve the sensitivity of my VSC analysis?

A4: To enhance sensitivity, consider the following:

  • Detector Choice: A sulfur-specific detector, like a Sulfur Chemiluminescence Detector (SCD), offers high sensitivity and selectivity for VSCs.[3][8]

  • Sample Preconcentration: For trace-level analysis, a preconcentration step using a cryogenic cold trap can be employed to focus the analytes before they enter the GC column.[4]

  • Injection Volume: Increasing the injection volume, for example by using a larger sample loop for gas samples, can introduce more analyte into the system.[9]

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Results

This guide helps to diagnose and resolve issues related to variability in VSC measurements.

G start Inconsistent Results check_standards Are calibration standards freshly prepared and stored correctly? start->check_standards prep_new_standards Prepare fresh standards. Verify stock solution integrity. check_standards->prep_new_standards No check_pipettes Are pipettes calibrated and used correctly? check_standards->check_pipettes Yes prep_new_standards->check_pipettes calibrate_pipettes Calibrate pipettes and review pipetting technique. check_pipettes->calibrate_pipettes No check_sample_handling Is sample collection and storage consistent? check_pipettes->check_sample_handling Yes calibrate_pipettes->check_sample_handling standardize_protocol Standardize sample handling protocol. Minimize storage time. check_sample_handling->standardize_protocol No check_instrument Is the analytical instrument performing consistently? check_sample_handling->check_instrument Yes standardize_protocol->check_instrument instrument_maintenance Perform instrument maintenance (e.g., check for leaks, clean injector). check_instrument->instrument_maintenance No end Problem Resolved check_instrument->end Yes instrument_maintenance->end

Caption: Troubleshooting workflow for inconsistent VSC results.
Guide 2: Baseline Noise or Spikes in Gas Chromatogram

High baseline noise or the presence of spurious peaks can interfere with the quantification of VSCs.

G start Baseline Noise or Spikes check_gas Is the carrier gas pure and leak-free? start->check_gas replace_gas Replace gas cylinder and check for leaks in gas lines. check_gas->replace_gas No check_septum Is the septum leaking? check_gas->check_septum Yes replace_gas->check_septum replace_septum Replace the septum. check_septum->replace_septum Yes check_column_bleed Is there excessive column bleed? check_septum->check_column_bleed No replace_septum->check_column_bleed condition_column Condition the column or replace if old/damaged. check_column_bleed->condition_column Yes check_detector Is the detector stable and clean? check_column_bleed->check_detector No condition_column->check_detector clean_detector Clean or service the detector according to manufacturer's instructions. check_detector->clean_detector No end Problem Resolved check_detector->end Yes clean_detector->end

Caption: Troubleshooting workflow for baseline issues in GC analysis.

Quantitative Data

Table 1: Stability of Volatile Sulfur Compounds in Sampling Bags

The stability of VSCs is critical for accurate measurement. The following table summarizes the relative recoveries of various VSCs after 24 hours of storage at different temperatures in sampling bags.[5]

Volatile Sulfur CompoundRelative Recovery at 5°C (24h)Relative Recovery at 20°C (24h)Relative Recovery at 30°C (24h)
Hydrogen Sulfide (H₂S)up to 73%up to 73%50-54%
Methanethiol (MeSH)80-93%80-93%76-78%
Ethanethiol (EtSH)79-95%79-95%77-80%
Dimethyl Sulfide (DMS)83-103%83-103%83-103%
tert-Butanethiol (t-BuSH)82-98%82-98%87-89%
Ethylmethyl Sulfide (EMS)83-103%83-103%83-103%
1-Butanethiol (1-BuSH)76-98%76-98%61-73%
Dimethyl Disulfide (DMDS)83-103%83-103%83-103%
Diethyl Disulfide (DEDS)83-103%83-103%83-103%
Dimethyl Trisulfide (DMTS)74-87%74-87%74-87%

Data synthesized from a study on VSC stability in Tedlar, Mylar, and Nalophan bags.[5]

Experimental Protocols

Protocol 1: Analysis of VSCs in Gaseous Samples by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

This protocol outlines a general method for the analysis of VSCs using a GC system equipped with an SCD.

G cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis a Collect gaseous sample in an inert sampling bag (e.g., Tedlar) b Store sample at low temperature (e.g., 5°C) and protect from light a->b c Introduce sample via gas sampling valve with inert sample loop b->c d Separate VSCs on a specialized column (e.g., DB-Sulfur SCD) c->d e Detect sulfur compounds with SCD d->e f Acquire and process data e->f

Caption: General experimental workflow for VSC analysis by GC-SCD.

1. Materials and Reagents

  • VSC gas standards (e.g., from a certified gas supplier)

  • Inert dilution gas (e.g., nitrogen or helium)

  • Inert sampling bags (e.g., Tedlar®, Mylar®, Nalophan®)

  • Gas-tight syringes

2. Instrumentation

  • Gas chromatograph (GC) with a split/splitless inlet or a volatiles interface.[1]

  • Sulfur Chemiluminescence Detector (SCD).[1][3]

  • Gas sampling valve with an inert sample loop (e.g., 2 mL).[9]

  • GC column optimized for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD, 70 m x 0.53 mm, 4.3 µm).[1]

  • All sample pathways, including tubing and valves, should be inert (e.g., Sulfinert® treated).[3][4]

3. Calibration Standards Preparation

  • Prepare a series of calibration standards by diluting the stock VSC gas standard with an inert gas.

  • A point-of-use gas blending system can be used for preparing low-level samples.[1]

  • Due to the equimolar response of the SCD, a single sulfur compound standard can be sufficient for calibration.[4][8]

4. GC-SCD Analytical Conditions

  • Inlet:

    • Temperature: 275 °C[3]

    • Mode: Split (e.g., 10:1 ratio to improve peak shape for early eluting compounds like hydrogen sulfide)[9]

  • Column:

    • Carrier Gas: Helium[3]

    • Flow Rate: Constant flow mode (e.g., 2.8 mL/min)[3]

    • Oven Temperature Program: 40 °C (hold for 3 min), then ramp at 10 °C/min to 250 °C (hold for 16 min).[3] (Note: The temperature program should be optimized for the specific VSCs of interest).

  • SCD Detector:

    • Interface Temperature: 275 °C[3]

    • Follow manufacturer's guidelines for gas flows (e.g., hydrogen, air) and detector temperature.

5. Sample Analysis

  • Connect the sampling bag to the gas sampling valve.

  • Allow the sample loop to be flushed and filled with the sample gas.

  • Inject the sample onto the GC column by actuating the valve.

  • Acquire the chromatogram.

  • Identify and quantify the VSCs based on the retention times and peak areas of the calibration standards.

6. Quality Control

  • Analyze a blank (inert gas) to check for system contamination.

  • Periodically re-analyze a calibration standard to check for instrument drift.

  • Ensure that the sample storage time is minimized to prevent degradation. At ≤20°C and without light exposure, Tedlar bags can achieve at least 75% recovery for many VSCs after 18 hours.[10]

References

Technical Support Center: Allyl Propyl Disulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of allyl propyl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound samples for analysis?

A1: The choice of sample preparation method for this compound largely depends on the sample matrix. For air samples, solid-phase microextraction (SPME) or collection on sorbent tubes followed by thermal or solvent desorption are common.[1][2] For liquid or homogenized solid samples, such as those from food products, headspace SPME (HS-SPME) and solvent extraction are widely used techniques.[2][3][4][5] Distillation can also be employed for purification, particularly for commercial products.[6]

Q2: I am observing inconsistent peak areas for my this compound standards in the GC-MS. What could be the cause?

A2: Inconsistent peak areas can stem from several factors. This compound is a volatile compound, and sample loss can occur if vials are not sealed properly.[2] It is also susceptible to degradation, especially in complex matrices or when exposed to heat and light.[1][7] Additionally, issues with the GC-MS system, such as injector discrimination or detector fouling, can lead to variability. Ensure your vials are tightly sealed, minimize sample exposure to adverse conditions, and perform regular maintenance on your instrument.

Q3: My sample recovery is low. How can I improve it?

A3: Low recovery of this compound can be due to several factors during sample preparation and analysis. For SPME methods, optimizing parameters such as fiber coating, extraction time, and temperature is crucial.[2] In solvent extraction, the choice of solvent and the number of extraction steps can significantly impact recovery.[4][5] For all methods, minimizing analyte loss through volatilization by ensuring a closed system and reducing the number of sample transfer steps is important. The use of an internal standard, particularly a stable isotope-labeled one, can help to correct for analyte loss during the entire analytical process.[8]

Q4: I'm seeing a higher response for my analyte in the sample matrix compared to the standard in a clean solvent. Is this normal?

A4: Yes, this phenomenon is a strong indication of a matrix-induced signal enhancement.[8] Co-extracted components from the sample matrix can "protect" the analyte from degradation or adsorption in the GC inlet and column, leading to a stronger signal compared to a clean standard.[8] To mitigate this, it is recommended to use matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[8]

Troubleshooting Guides

Problem: Matrix Effects in GC-MS Analysis

Symptoms:

  • Signal enhancement or suppression of the this compound peak in the sample compared to a pure standard.[8]

  • Poor accuracy and reproducibility of quantitative results.[8]

Possible Causes:

  • Co-eluting compounds from the sample matrix (e.g., fats, sugars, pigments) interfere with the ionization or transfer of the analyte in the MS source.[8]

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.[8]

  • Stable Isotope Dilution Assay (SIDA): Use a stable isotope-labeled internal standard (e.g., diallyl disulfide-d10, as a proxy if this compound-d14 is unavailable) which behaves similarly to the analyte throughout the sample preparation and analysis process, thus correcting for matrix effects.[8]

  • Sample Cleanup: Implement or optimize a sample cleanup step to remove interfering matrix components. This could involve solid-phase extraction (SPE) or other purification techniques.[8]

Problem: Contamination and Carryover

Symptoms:

  • Presence of this compound peaks in blank injections.

  • Ghost peaks appearing in subsequent chromatograms.

Possible Causes:

  • Contamination of the syringe, injector port, or GC column.[9]

  • Leaching of contaminants from sample preparation materials like filters or vials.[9][10]

Solutions:

  • System Cleaning: Thoroughly clean the GC system, including the syringe, injector liner, and column, according to the manufacturer's instructions.

  • Material Selection: Use high-quality, inert materials for all sample preparation steps. Ensure that any filters used are compatible with the solvents and sample matrix to prevent leaching of plasticizers or other contaminants.[10] Rinsing the filter with a small amount of solvent before use can help remove potential leachates.[10]

  • Blank Injections: Run solvent blanks between samples to monitor for and mitigate carryover.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

This protocol is a general guideline and may require optimization for specific matrices.[2]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[2]

  • 20 mL headspace vials with screw caps and septa[2]

  • Heating block or water bath[2]

  • Sodium chloride (NaCl)[2]

Procedure:

  • Sample Aliquoting: Place a measured amount of the liquid or homogenized solid sample into a 20 mL headspace vial. For solid samples, adding a small amount of deionized water may be necessary.[2]

  • Matrix Modification: Add NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[2]

  • Vial Sealing: Immediately seal the vial.[2]

  • Equilibration: Place the vial in a heating block at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[2]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.[2]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[2]

Solvent Extraction from Onion Oil

This method is adapted from a study on the analysis of organosulfides in onion oil.[4][5]

Materials:

  • Dichloromethane (DCM)[4][5]

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Extraction: Dissolve a known amount of onion oil in a suitable solvent like dichloromethane. Perform a liquid-liquid extraction by adding the solution to a separatory funnel with water.[5]

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.[5]

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh solvent to maximize recovery.[5]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the concentrated extract.[5]

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.[5]

Quantitative Data Summary

ParameterValueSample Matrix/MethodReference
Desorption Efficiency 96.83% (overall average)This compound from Chromosorb 106 with trichloroethylene[1]
Analytical Detection Limit 1 µgThis compound, diallyl disulfide, and dipropyl disulfide[1]
Overall Detection Limit 0.02 ppm (based on a 10-liter air volume)This compound, diallyl disulfide, and dipropyl disulfide[1]
Recommended Sample Concentration for GC-MS ~10 µg/mLGeneral GC-MS[9]
HS-SPME Equilibration Temperature 60°C (example)General HS-SPME[2]
HS-SPME Equilibration Time 15 minutes (example)General HS-SPME[2]
HS-SPME Extraction Time 30 minutes (example)General HS-SPME[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample (e.g., Food Matrix) homogenize Homogenization start->homogenize extract Extraction (e.g., HS-SPME or Solvent Extraction) homogenize->extract cleanup Optional Cleanup (e.g., SPE) extract->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition gcms->data process Chromatogram Processing data->process quantify Quantification process->quantify report Reporting quantify->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Inconsistent Results? check_matrix Is analyte response different in matrix vs. clean solvent? start->check_matrix matrix_effects Likely Matrix Effects check_matrix->matrix_effects Yes check_blanks Are there peaks in blank injections? check_matrix->check_blanks No use_matched_cal Use Matrix-Matched Calibration or Isotope Dilution matrix_effects->use_matched_cal contamination Contamination/Carryover Issue check_blanks->contamination Yes check_recovery Is recovery consistently low? check_blanks->check_recovery No clean_system Clean GC System and Check Consumables contamination->clean_system optimize_prep Optimize Sample Prep (e.g., extraction time, solvent) check_recovery->optimize_prep Yes

Caption: A logical troubleshooting guide for common issues in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Organosulfur Compounds in Allium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of organosulfur compounds found in various species of the Allium genus, including garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these bioactive compounds. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Abstract

Organosulfur compounds are the primary bioactive constituents of Allium species, responsible for their characteristic flavor and numerous health benefits. These compounds and their precursors, such as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), undergo enzymatic transformation into a variety of volatile and non-volatile sulfur-containing molecules when the plant tissues are disrupted. This guide offers a side-by-side comparison of the organosulfur profiles of different Allium species, details the experimental protocols for their analysis, and illustrates the key signaling pathways they modulate.

Data Presentation: Quantitative Comparison of Organosulfur Compounds

The concentration and composition of organosulfur compounds vary significantly among different Allium species. Garlic is notably rich in alliin, which is the precursor to allicin, a potent but unstable thiosulfinate. Onions, on the other hand, contain a different profile of ACSOs, leading to the formation of different sulfur compounds upon processing. The following table summarizes the quantitative data for key organosulfur compounds across various Allium species. It is important to note that values can vary depending on the cultivar, growing conditions, and analytical methods used.

Organosulfur CompoundGarlic (Allium sativum)Onion (Allium cepa)Elephant Garlic (A. ampeloprasum)Leek (Allium porrum)Chives (A. schoenoprasum)
Alliin (mg/g DW) 10 - 25[1][2]< 1[1][2]2 - 6[1][2]PresentPresent
Allicin (mg/g FW) 2.5 - 4.5LowLower than garlicLowLow
γ-Glutamyl Peptides PresentHighHigh[1]PresentPresent
Diallyl Disulfide (DADS) HighLowPresentLowLow
Diallyl Trisulfide (DATS) HighLowPresentLowLow
Dipropyl Disulfide LowHighLowPresentHigh

DW: Dry Weight; FW: Fresh Weight. Data compiled from multiple sources and should be considered indicative.

Experimental Protocols

The analysis of organosulfur compounds in Allium species typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) is often used for the analysis of non-volatile precursors like alliin, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds formed after enzymatic action.[3]

High-Performance Liquid Chromatography (HPLC) for Alliin Quantification

This protocol is a generalized procedure based on common practices in the cited literature.

1. Sample Preparation and Extraction:

  • Freeze-dry fresh Allium samples and grind them into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 10 mL of a methanol/water solution (e.g., 70:30 v/v) to the tube.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A gradient or isocratic elution can be used. A common isocratic mobile phase is a mixture of water (with 0.1% formic acid) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at a wavelength of 210 nm or 254 nm.[4][6]

  • Injection Volume: 20 µL.[5]

  • Quantification: Use a calibration curve prepared from a certified alliin standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosulfur Compounds

This protocol outlines a general method for analyzing volatile sulfur compounds.

1. Sample Preparation and Extraction:

  • Mince a known weight of fresh Allium sample (e.g., 1 g) and place it in a headspace vial.

  • Allow the sample to stand at room temperature for a defined period (e.g., 30 minutes) to allow for the enzymatic formation of volatile compounds.

  • For solvent extraction, a simultaneous distillation-extraction (SDE) apparatus or headspace solid-phase microextraction (HS-SPME) can be used.[7][8]

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).[9]

  • Injector Temperature: 250°C.[9]

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Identification: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with literature values.

Mandatory Visualization

Signaling Pathways Modulated by Allium Organosulfur Compounds

Organosulfur compounds from Allium species have been shown to modulate various signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene_Expression Inflammatory Gene Expression NF-κB->Gene_Expression translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression Organosulfur_Compounds Allium Organosulfur Compounds (e.g., Allicin, DADS) Organosulfur_Compounds->IKK Organosulfur_Compounds->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by Allium organosulfur compounds.

Experimental Workflow for Organosulfur Compound Analysis

The following diagram illustrates a typical workflow for the analysis of organosulfur compounds from Allium species.

Experimental_Workflow Sample_Collection Allium Sample Collection (e.g., Garlic, Onion) Sample_Preparation Sample Preparation (Freeze-drying, Grinding) Sample_Collection->Sample_Preparation Extraction Solvent Extraction (Methanol/Water) Sample_Preparation->Extraction Analysis Chromatographic Analysis Extraction->Analysis HPLC HPLC-UV/MS (Non-volatile compounds) Analysis->HPLC GCMS GC-MS (Volatile compounds) Analysis->GCMS Data_Processing Data Processing and Quantification HPLC->Data_Processing GCMS->Data_Processing Report Comparative Analysis Report Data_Processing->Report

Caption: A generalized workflow for the analysis of organosulfur compounds in Allium species.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Allyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of allyl propyl disulfide: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This compound is a key organosulfur compound found in onions and other Allium species, contributing to their characteristic aroma and potential health benefits. Accurate and reliable quantification of this volatile compound is crucial in food science, natural product chemistry, and the development of therapeutic agents.

Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results. This guide presents a side-by-side comparison of GC and HPLC methods, supported by available experimental data, to assist researchers in selecting the most appropriate method for their specific application and in understanding the principles of method cross-validation.

Data Presentation: Comparison of Analytical Method Performance
Performance ParameterGas Chromatography (GC-FPD)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.99 (for related compounds)>0.999 (for related compounds)
Accuracy (% Recovery) 97.10 ± 0.13 (for related compounds)98.05 - 101.76 (for related compounds)
Precision (% RSD) < 2.0 (for related compounds)< 2.0 (for related compounds)
Limit of Detection (LOD) 0.02 ppm[1]Data not readily available for this compound
Limit of Quantitation (LOQ) Data not readily available for this compoundData not readily available for this compound
Typical Run Time Minutes10-60 minutes
Compound Volatility RequiredNot required
Thermal Stability RequiredNot required

Experimental Protocols

Detailed methodologies for both GC and HPLC are essential for reproducibility and cross-validation.

Gas Chromatography (GC) with Flame Photometric Detector (FPD)

This protocol is based on the OSHA Method PV2086 for the analysis of this compound in air samples.[1]

1. Sample Preparation:

  • Samples are collected by drawing a known volume of air through a Chromosorb 106 tube.

  • The collected analytes are desorbed from the tube using 1 mL of trichloroethylene.

2. GC-FPD Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD).

  • Column: Appropriate capillary column for organosulfur compound analysis (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp at 3°C/min to 150°C, hold for 3 minutes.

    • Ramp at 25°C/min to a final temperature of 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode).

3. Calibration:

  • A standard stock solution of this compound is prepared in trichloroethylene.

  • A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • A calibration curve is generated by plotting the peak area versus the concentration of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound.[2]

1. Sample Preparation:

  • Samples containing this compound are dissolved in the initial mobile phase composition to ensure good peak shape.

  • If necessary, samples are filtered through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: HPLC system with a suitable UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[2]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL.

3. Calibration:

  • A standard stock solution of this compound is prepared in the mobile phase.

  • A series of calibration standards are prepared by diluting the stock solution to bracket the expected sample concentrations.

  • A calibration curve is constructed by plotting the peak area against the concentration of this compound.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as GC and HPLC, for the analysis of a specific analyte.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., GC) cluster_method2 Method 2 (e.g., HPLC) M1_Dev Method Development & Optimization M1_Val Method Validation (Linearity, Accuracy, Precision) M1_Dev->M1_Val Analyze_Samples Analyze Same Set of Samples by Both Validated Methods M1_Val->Analyze_Samples M2_Dev Method Development & Optimization M2_Val Method Validation (Linearity, Accuracy, Precision) M2_Dev->M2_Val M2_Val->Analyze_Samples Compare_Results Compare Results Using Statistical Methods Analyze_Samples->Compare_Results Conclusion Conclusion on Method Comparability and Interchangeability Compare_Results->Conclusion

Caption: A general workflow for the cross-validation of two analytical methods.

Logical Flow for Method Selection and Cross-Validation

This diagram outlines the decision-making process for selecting and cross-validating an analytical method for this compound.

MethodSelection cluster_evaluation Method Evaluation Define_Needs Define Analytical Needs (Sample Matrix, Required Sensitivity, Throughput) GC_Eval Evaluate GC Method (Volatility, Thermal Stability) Define_Needs->GC_Eval HPLC_Eval Evaluate HPLC Method (Solubility, Non-volatility) Define_Needs->HPLC_Eval Select_Method Select Primary Method GC_Eval->Select_Method HPLC_Eval->Select_Method Select_Secondary Select Secondary Method for Cross-Validation (Optional) Select_Method->Select_Secondary Cross-validation needed? Validate_Primary Validate Primary Method Select_Method->Validate_Primary Cross_Validate Perform Cross-Validation Select_Secondary->Cross_Validate Yes Validate_Primary->Cross_Validate

References

Allyl Propyl Disulfide: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Allyl propyl disulfide is an organosulfur compound found in onions and garlic, contributing to their characteristic aroma and flavor. While research into its specific biological effects is ongoing, significant insights can be drawn from comparative studies of structurally similar compounds, primarily diallyl disulfide (DADS) and dipropyl disulfide (DPDS). This guide provides a comparative analysis of the known in vivo and in vitro effects of these compounds to infer the potential bioactivity of this compound, presenting available experimental data, detailed protocols, and visualizations of key signaling pathways.

Disclaimer: Direct comparative studies on the in vivo and in vitro effects of this compound are limited. The following data is largely based on studies of its close structural analogs, diallyl disulfide (DADS) and dipropyl disulfide (DPDS), to provide a predictive overview. DADS contains two allyl groups, DPDS contains two propyl groups, and this compound contains one of each. The presence of the allyl group is considered crucial for many of the observed biological activities.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data from in vitro studies comparing the anticancer and anti-inflammatory effects of diallyl disulfide (DADS) and dipropyl disulfide (DPDS).

Table 1: In Vitro Anticancer Activity

CompoundCell LineAssayConcentrationEffectReference
Diallyl Disulfide (DADS)HCT-15 (Human Colon Cancer)Growth InhibitionNot SpecifiedMore effective than DPDS[1]
HCT-15 (Human Colon Cancer)Apoptosis Induction100 µMInduced apoptosis[1]
CCRF-CEM (Leukemia)Growth Inhibition10 µmol/L27% inhibition[2]
MOLT-4 (Leukemia)Growth Inhibition10 µmol/L21% inhibition[2]
MCF7 (Breast Cancer)Growth Inhibition10 µmol/L~15% inhibition[2]
Dipropyl Disulfide (DPDS)HCT-15 (Human Colon Cancer)Growth InhibitionNot SpecifiedLess effective than DADS[1]
HCT-15 (Human Colon Cancer)Apoptosis Induction100 µMDid not induce apoptosis[1]
CCRF-CEM (Leukemia)Growth Inhibition10 µmol/L27% inhibition[2]
MOLT-4 (Leukemia)Growth Inhibition10 µmol/L21% inhibition[2]
MCF7 (Breast Cancer)Growth Inhibition10 µmol/L~15% inhibition[2]

Table 2: In Vitro Anti-Inflammatory Activity in LPS-induced RAW 264.7 Macrophage Cells

CompoundParameterConcentrationInhibitionReference
Diallyl Disulfide (DADS)Nitric Oxide (NO) Production200 µMMore potent than DPDS[1]
500 µMMore potent than DPDS[1]
Prostaglandin E2 (PGE2) Production50-500 µMDose-dependent inhibition[1]
Dipropyl Disulfide (DPDS)Nitric Oxide (NO) Production200 µMLess potent than DADS[1]
500 µMLess potent than DADS[1]
Prostaglandin E2 (PGE2) Production50-500 µMDose-dependent inhibition[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT-15, MCF7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound, DADS, DPDS) is prepared in a suitable solvent like DMSO.[3]

  • Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.

  • The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added to each well.

  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for another 4 hours at 37°C.

  • The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[3]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the control (untreated) cells.

  • The half-maximal inhibitory concentration (IC50) value can be determined from the dose-response curve.

Signaling Pathways and Visualizations

Organosulfur compounds exert their effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways influenced by DADS and the hypothesized pathway for DPDS.

Diallyl Disulfide (DADS) Modulated Signaling Pathways

DADS has been shown to impact critical pathways involved in inflammation, cell survival, and apoptosis.

DADS_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus DADS Diallyl Disulfide (DADS) IKK IKK DADS->IKK Inhibits PI3K PI3K DADS->PI3K Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_translocation->Gene_Expression DPDS_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus DPDS Dipropyl Disulfide (DPDS) Keap1 Keap1 DPDS->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE PhaseII_Enzymes Phase II Enzyme Expression (e.g., GST, NQO1) ARE->PhaseII_Enzymes

References

A Comparative Guide to the Antioxidant Potential of Various Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of several key disulfide-containing compounds. Disulfides, characterized by their S-S linkage, play diverse roles in biological systems, including acting as crucial components of the cellular antioxidant defense network. Their mechanisms of action are varied, ranging from direct radical scavenging to the induction of endogenous antioxidant enzymes. This document summarizes their mechanisms, presents available quantitative data from common antioxidant assays, and provides detailed experimental protocols for researchers.

Comparative Analysis of Disulfide Antioxidants

Alpha-Lipoic Acid (ALA)

Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple.[1] Both the oxidized (disulfide) and reduced (dithiol) forms of ALA exhibit antioxidant properties.[2] Its antioxidant action is multifaceted, involving direct scavenging of reactive oxygen species (ROS) like hydroxyl radicals and hypochlorous acid, chelation of transition metals such as iron and copper, and the regeneration of other endogenous antioxidants like Vitamin C, Vitamin E, and glutathione.[3][4] ALA is often termed a "universal antioxidant" because it is soluble in both water and fat, allowing it to function in various cellular compartments.[2]

N-Acetylcysteine (NAC)

N-Acetylcysteine is a derivative of the amino acid L-cysteine and is a well-established antioxidant. Its primary antioxidant mechanism is indirect, serving as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in cells.[5] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize free radicals and detoxify harmful compounds.[5][6] Under conditions of significant GSH depletion, NAC can also exert direct antioxidant effects on certain oxidant species.[7] Furthermore, NAC possesses disulfide-breaking activity, which contributes to its mucolytic properties and can help restore reduced protein thiols, further supporting the cellular redox balance.[5]

Diallyl Disulfide (DADS)

Diallyl disulfide is a major organosulfur compound found in garlic and is responsible for many of its health benefits, including its antioxidant effects.[8] Unlike direct radical scavengers, a key antioxidant mechanism of DADS involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes (e.g., glutathione S-transferases, heme oxygenase-1).[2][9] By inducing these protective enzymes, DADS enhances the cell's intrinsic defense capabilities against oxidative stress.

Glutathione Disulfide (GSSG)

Glutathione disulfide is the oxidized form of glutathione (GSH). While not an antioxidant itself, it is a critical component of the glutathione redox cycle. The ratio of reduced GSH to oxidized GSSG is a primary indicator of cellular oxidative stress. In a healthy cell, GSH levels are significantly higher than GSSG. During oxidative stress, GSH is oxidized to GSSG as it donates an electron to neutralize ROS. The enzyme glutathione reductase then reduces GSSG back to GSH, using NADPH as an electron donor. This cycle is fundamental to maintaining the cellular redox environment and protecting against oxidative damage.

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant capacity of the discussed disulfides.

Important Note: The data presented below are compiled from various studies. Direct comparison of IC50 values between different compounds is challenging and should be approached with caution, as experimental conditions (e.g., solvent, reaction time, temperature) can significantly influence the results. These values are provided for reference and to indicate the general potency observed in specific assays.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 ValueNotes / Source
N-Acetylcysteine (NAC) 21.8% inhibition at 25 µg/mLData indicates scavenging ability but not a direct IC50 value.
Diallyl Disulfide (DADS) Low activityOrganosulfur compounds from garlic often show a lack of reactivity in the DPPH assay. The primary mechanism is not direct scavenging.
Glutathione (Reduced, GSH) ~11.63 µg/mL (in acetone)Included for reference as the active form.
Ascorbic Acid (Standard) ~4.97 µg/mLPotent antioxidant standard.
Trolox (Standard) ~3.77 µg/mLPotent antioxidant standard.

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 ValueNotes / Source
Alpha-Lipoic Acid (ALA) Less effective than its reduced form (DHLA)Direct IC50 value not specified, but comparative analysis shows lower activity than DHLA.
Glutathione (Reduced, GSH) ~15.93 µg/mL (in buffer)Included for reference as the active form.
Ascorbic Acid (Standard) --
Trolox (Standard) ~2.93 µg/mLPotent antioxidant standard.

Mandatory Visualizations

Experimental_Workflow reagent Prepare Radical Solution (e.g., DPPH or ABTS) mix Mix Radical Solution with Sample/Standard/Control reagent->mix compound Prepare Disulfide Solutions (Multiple Concentrations) compound->mix standard Prepare Standard Solutions (e.g., Trolox, Ascorbic Acid) standard->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro chemical antioxidant assays (DPPH/ABTS).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DADS Diallyl Disulfide (DADS) Keap1 Keap1 DADS->Keap1 Modifies Cysteine Residues ROS Oxidative Stress ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates to Proteasome Proteasomal Degradation Cul3->Proteasome Targets for ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GST, NQO1) ARE->Genes Induces Transcription Defense Enhanced Cellular Antioxidant Defense Genes->Defense

Caption: Activation of the Nrf2 antioxidant pathway by Diallyl Disulfide (DADS).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Disulfide test compounds

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Samples: Prepare stock solutions of the disulfide compounds and standards in methanol. Create a series of dilutions to establish a dose-response curve.

  • Assay: a. To a 96-well plate, add 50 µL of the various concentrations of the sample or standard solutions. b. Add 150 µL of the 0.1 mM DPPH working solution to each well. c. For the control well, add 50 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Disulfide test compounds and standards

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay: a. Add 20 µL of the sample or standard at various concentrations to a test tube or microplate well. b. Add 180 µL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Determine the IC50 value from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound. It uses the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

  • Quercetin (as a standard)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density that will yield a confluent monolayer after 24 hours.

  • Cell Treatment: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with 100 µL of medium containing the test disulfide or quercetin standard at various concentrations for 1 hour.

  • Probe Loading: a. Remove the treatment medium and wash the cells. b. Add 100 µL of medium containing 25 µM DCFH-DA to each well and incubate for 60 minutes at 37°C.

  • Induction of Oxidative Stress: a. Remove the DCFH-DA solution and wash the cells with PBS. b. Add 100 µL of the AAPH radical initiator (e.g., 600 µM in PBS) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader (pre-warmed to 37°C). Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: The antioxidant capacity is calculated based on the area under the curve of fluorescence versus time. The results are often expressed as Quercetin Equivalents (QE), where a higher QE value indicates greater antioxidant activity.

References

A Comparative Guide to Steam Distillation and Solvent Extraction for Allyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Allyl propyl disulfide, a key organosulfur compound found in onions (Allium cepa) and other Allium species, has garnered significant interest for its potential therapeutic properties. The choice of extraction method profoundly impacts the yield, purity, and overall quality of the final product. This guide provides an objective comparison of two primary extraction techniques—steam distillation and solvent extraction—for obtaining this compound, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The selection of an appropriate extraction method hinges on a variety of factors, including the desired purity of the extract, the acceptable yield, and practical considerations such as cost and scalability. Below is a summary of the key performance metrics for steam distillation and solvent extraction in the context of isolating this compound.

Performance MetricSteam DistillationSolvent Extraction
Overall Yield (Onion Oil) Lower (e.g., ~1.78%)Higher
Purity of this compound Generally yields a cleaner essential oil with fewer non-volatile impurities.Purity is dependent on the selectivity of the solvent; may co-extract other compounds.
Efficiency Can be time-consuming and energy-intensive.Generally faster and can be more efficient in extracting a broader range of compounds.
Cost-Effectiveness Lower initial equipment cost, but can have higher operational costs due to energy consumption.[1]Higher initial equipment and solvent costs, but can be more cost-effective at larger scales if the solvent is recycled.[2]
Scalability Readily scalable for industrial production.[3]Scalable, with considerations for solvent handling and recovery systems.
Environmental Impact Considered a "green" technique as it uses water as the solvent.[3]Dependent on the solvent used; many organic solvents are hazardous and require careful disposal and recovery.
Selectivity for this compound Effective for volatile compounds like this compound.The choice of solvent is crucial for selectivity. Dichloromethane has been shown to be effective for a wide range of organosulfur compounds.[4][5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data gathered from various studies on the extraction of onion oil and its organosulfur constituents. It is important to note that the yield and composition of the extracted oil can vary significantly depending on the onion variety, growing conditions, and specific extraction parameters.

Extraction MethodParameterValueSource
Steam DistillationOnion Oil Yield1.779% (maximum)[7]
Steam Distillation (HS-SPME-GC-MS analysis of volatiles)This compound Content7.14 ± 0.03% of total volatile compounds[8]
Solvent Extraction of Steam-Distilled Onion Oil (Dichloromethane)Total Organosulfides108.72 ± 0.72 mg/kg of onion oil[9]
Solvent Extraction of Steam-Distilled Onion Oil (Dichloromethane)This compound ConcentrationSemi-quantitatively determined to be between 3-5 mg/kg of onion oil[4][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. The following sections provide methodologies for steam distillation and solvent extraction of this compound from onions.

Steam Distillation Protocol

This method is ideal for separating volatile compounds from non-volatile plant matter.

Materials:

  • Fresh onion bulbs (Allium cepa)

  • Distilled water

  • Steam distillation apparatus (including a steam generator, still pot, condenser, and collection flask, e.g., Clevenger-type apparatus)

  • Anhydrous sodium sulfate

  • Grinder or blender

  • Heating mantle or steam source

Procedure:

  • Preparation of Plant Material: Take 1 kg of fresh onion bulbs. Wash them thoroughly to remove any soil and debris. Finely chop or grind the onions to increase the surface area and facilitate the release of volatile compounds.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground onion material into the still pot. Add distilled water to the still pot, typically in a 1:1 ratio with the raw material.

  • Distillation: Heat the steam generator to produce steam and pass it through the onion material in the still pot. The steam will cause the volatile compounds, including this compound, to vaporize.

  • Condensation and Collection: The steam and volatile compound mixture will travel to the condenser. The cold water circulating through the condenser will cool the vapor, causing it to condense back into a liquid. Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil, in the collection flask.

  • Extraction Duration: Continue the distillation process for approximately 2.5 to 3 hours.

  • Oil Separation and Drying: After distillation is complete, separate the essential oil layer from the aqueous layer using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified onion oil in a sealed, dark glass vial at 4°C to prevent degradation.

Solvent Extraction Protocol

This method utilizes an organic solvent to dissolve the essential oil from the plant matrix. The choice of solvent is critical for extraction efficiency.

Materials:

  • Fresh onion bulbs (Allium cepa)

  • Dichloromethane (or another suitable organic solvent)

  • Large flask with a stopper

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

  • Grinder or blender

Procedure:

  • Preparation of Plant Material: Prepare 500 g of fresh, chopped onions as described in the steam distillation protocol.

  • Maceration: Place the chopped onion material in a large flask. Add the selected solvent, such as dichloromethane, in a 2:1 solvent-to-sample ratio (v/w).

  • Extraction: Seal the flask and macerate the mixture at room temperature for 24 hours. Occasional stirring or agitation using a shaker will improve the extraction efficiency.

  • Filtration: After maceration, filter the mixture to separate the solvent extract from the solid plant residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. The remaining substance is the crude onion oil extract.

  • Storage: Store the crude extract in a sealed, dark glass vial at 4°C.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for steam distillation and solvent extraction.

SteamDistillationWorkflow start Start: Fresh Onions prep Preparation of Plant Material (Wash, Chop/Grind) start->prep distillation Steam Distillation (Steam passed through plant material) prep->distillation condensation Condensation (Vapor cooled to liquid) distillation->condensation collection Collection of Distillate (Oil and Water) condensation->collection separation Phase Separation (Separatory Funnel) collection->separation drying Drying of Essential Oil (Anhydrous Sodium Sulfate) separation->drying end End: Purified this compound (in Onion Oil) drying->end

Steam Distillation Experimental Workflow

SolventExtractionWorkflow start Start: Fresh Onions prep Preparation of Plant Material (Wash, Chop/Grind) start->prep maceration Maceration (Soaking in Solvent) prep->maceration filtration Filtration (Separation of solid residue) maceration->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation end End: Crude this compound Extract (in Onion Oil) evaporation->end

References

Unveiling the Antimicrobial Potential of Allyl Propyl Disulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl propyl disulfide, a prominent organosulfur compound found in onions and other Allium species, has garnered interest for its potential antimicrobial properties. This guide provides a comprehensive validation of its antimicrobial spectrum, offering a comparative analysis against established therapeutic agents and related disulfide compounds. The information presented herein is supported by experimental data and detailed methodologies to assist in research and development endeavors.

Comparative Antimicrobial Spectrum: A Quantitative Overview

To contextualize the antimicrobial efficacy of this compound, its activity is compared with that of diallyl disulfide (a structurally similar compound with documented antimicrobial effects), ciprofloxacin (a broad-spectrum antibacterial agent), and fluconazole (a common antifungal drug).

Disclaimer: Specific minimum inhibitory concentration (MIC) data for this compound against a wide range of microbial species is not extensively available in the reviewed literature. The data for diallyl disulfide is presented as a pertinent surrogate for an allyl-containing disulfide, highlighting the established importance of the allyl group for antimicrobial activity.

Table 1: Antibacterial Spectrum

MicroorganismThis compound (APD)Diallyl Disulfide (DADS)Ciprofloxacin
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusData not available12 - 490.12 - 2
Methicillin-resistant S. aureus (MRSA)Data not available< 120.5 - >128
Gram-Negative Bacteria
Escherichia coliData not availableInhibition zone: 11.4 mm≤ 0.004 - 1
Pseudomonas aeruginosaData not availableInhibition zone: 21.9 mm0.06 - 8
Helicobacter pyloriData not available100 - 2000.12 - 1

Table 2: Antifungal Spectrum

MicroorganismThis compound (APD)Diallyl Disulfide (DADS)Fluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Yeast
Candida albicansData not available< 120.25 - 4
Filamentous Fungi
Aspergillus spp.Data not available< 121 - >64

Deciphering the Mechanism of Action

The antimicrobial activity of this compound and related allyl sulfides is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The presence of the allyl group is considered fundamental to this activity. The proposed mechanism involves the disruption of microbial cell membranes and the inactivation of critical enzymes through the formation of disulfide bonds with free sulfhydryl groups in proteins.

G Proposed Antimicrobial Mechanism of this compound APD This compound MicrobialCell Microbial Cell APD->MicrobialCell Penetrates CellMembrane Cell Membrane Disruption APD->CellMembrane Interacts with Enzyme Sulfhydryl-Containing Enzymes APD->Enzyme Reacts with -SH groups MicrobialCell->CellMembrane MicrobialCell->Enzyme CellDeath Inhibition of Growth & Cell Death CellMembrane->CellDeath EnzymeInactivation Enzyme Inactivation Enzyme->EnzymeInactivation EnzymeInactivation->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: A Guide to Validation

The following are standardized methods for determining the antimicrobial spectrum of a compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method ascertains the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

G Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare stock solution of this compound SerialDilution Perform 2-fold serial dilutions of compound in microplate CompoundPrep->SerialDilution InoculumPrep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

G Disk Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PlatePrep Prepare Mueller-Hinton agar plate SwabPlate Swab inoculum evenly onto agar surface PlatePrep->SwabPlate InoculumPrep Prepare standardized microbial inoculum InoculumPrep->SwabPlate DiskPrep Impregnate sterile disks with This compound PlaceDisks Place impregnated disks on agar DiskPrep->PlaceDisks SwabPlate->PlaceDisks Incubation Incubate at 37°C for 18-24 hours PlaceDisks->Incubation MeasureZone Measure the diameter of the zone of inhibition (mm) Incubation->MeasureZone Interpretation Interpret results as Susceptible, Intermediate, or Resistant MeasureZone->Interpretation

Caption: Workflow for the disk diffusion susceptibility test.

Conclusion

While direct quantitative data for the antimicrobial spectrum of this compound is limited, the available evidence for structurally related allyl sulfides strongly suggests its potential as an antimicrobial agent. The crucial role of the allyl group in the antimicrobial activity of disulfide compounds is a significant finding.[1] Further research is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other potential antimicrobial compounds.

References

A Comparative Analysis of Allyl Propyl Disulfide and Other Natural Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current scientific literature provides a comparative analysis of allyl propyl disulfide and other leading natural food preservatives, offering valuable insights for researchers, scientists, and drug development professionals in the food industry. This guide synthesizes available data on the antimicrobial efficacy, mechanisms of action, and optimal application of this compound, nisin, natamycin, and rosemary extract.

This compound, a key organosulfur compound found in onions and garlic, demonstrates notable antimicrobial properties. Its efficacy, along with that of other natural preservatives, is critical in the ongoing effort to replace synthetic additives in food preservation, driven by consumer demand for "clean label" products.

Executive Summary of Comparative Antimicrobial Efficacy

The following tables summarize the minimum inhibitory concentrations (MIC) of this compound (often as a component of onion essential oil), nisin, natamycin, and rosemary extract against a range of foodborne pathogens and spoilage microorganisms. This data, compiled from various studies, provides a quantitative basis for comparing their effectiveness. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

Table 1: Antibacterial Activity of Natural Preservatives (Minimum Inhibitory Concentration)

PreservativeTarget MicroorganismMIC
This compound (as Onion Essential Oil) Listeria monocytogenes125 µg/mL[1]
Nisin Listeria monocytogenes12.5 IU/mL[1]
Lactic Acid Bacteria (from spoiled meats)<1.25 µg/g
Clostridium difficile1.09 ± 0.38 mg/L[2]
Clostridium sporogenes1.11 ± 0.48 mg/L[2]
Clostridium beijerinckii3.47 ± 1.50 mg/L[2]
Rosemary Extract Leuconostoc mesenteroides1% (of a 100 mg/mL solution)[3]
Listeria monocytogenes0.5% (of a 100 mg/mL solution)[3]
Staphylococcus aureus0.5% (of a 100 mg/mL solution)[3]
Bacillus cereus0.06% (of a 100 mg/mL solution)[3]

Table 2: Antifungal Activity of Natural Preservatives (Minimum Inhibitory Concentration)

PreservativeTarget MicroorganismMIC
Natamycin Most Molds0.5 - 6.0 µg/mL[1][4]
Most Yeasts1.0 - 5.0 µg/mL[1][4]
Aspergillus fumigatus5.08 mg/L[5]
Aspergillus parasiticus40.1 mg/L[5]
Paecilomyces spp.2.15 mg/L[5]
Rhizopus spp.5.80 mg/L[5]
Rosemary Extract Penicillium roquefortiiSlowed growth[3]
Botrytis cinereaSlowed growth[3]

Mechanisms of Action: A Comparative Overview

The antimicrobial activity of these natural preservatives stems from distinct biochemical interactions with microbial cells.

This compound: The antimicrobial action of organosulfur compounds like this compound is primarily attributed to their ability to disrupt microbial cell membranes and inhibit essential thiol-dependent enzymes.[1] These reactive compounds can form disulfide bonds with the sulfhydryl groups of enzymes, leading to their inactivation and subsequent inhibition of vital cellular processes.[4]

Nisin: This bacteriocin exhibits a dual mechanism of action against Gram-positive bacteria. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation.[6] This binding also facilitates the formation of pores in the cell membrane, leading to the leakage of cellular contents and cell death.[2]

Natamycin: As a polyene macrolide, natamycin specifically targets ergosterol, a key component of fungal cell membranes. By binding to ergosterol, it disrupts the membrane's integrity and function, leading to the inhibition of fungal growth. It has no effect on bacteria as their membranes lack ergosterol.[1]

Rosemary Extract: The antimicrobial and antioxidant properties of rosemary extract are largely due to its phenolic compounds, such as carnosic acid and rosmarinic acid. These compounds are believed to act by disrupting the cell membrane, altering its permeability, and interfering with cellular functions.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, a detailed understanding of the experimental methodologies is crucial. The following sections outline the typical protocols used for evaluating the antimicrobial activity of these natural preservatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test microorganisms (bacteria or fungi) cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Stock solutions of the natural preservatives. For essential oils like onion oil, an emulsifier such as Tween 80 may be used to ensure proper dispersion in the aqueous medium.
  • 96-well microtiter plates.
  • Sterile broth medium.

2. Procedure:

  • A serial two-fold dilution of each preservative is prepared directly in the microtiter plate wells with the appropriate broth.
  • The microbial inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
  • Each well is inoculated with the microbial suspension.
  • Positive (microorganism and broth without preservative) and negative (broth only) controls are included.
  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.
  • The MIC is determined as the lowest concentration of the preservative at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate inoculated with a microorganism.

1. Preparation of Materials:

  • Petri plates containing a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi).
  • Test microorganisms cultured in broth.
  • Stock solutions of the natural preservatives.
  • Sterile cork borer or pipette tips to create wells in the agar.

2. Procedure:

  • The surface of the agar plate is uniformly inoculated with the microbial suspension.
  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
  • A defined volume of the preservative solution is added to each well.
  • A control with the solvent used to dissolve the preservative is also included.
  • The plates are incubated under suitable conditions.
  • The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the experimental processes and the mechanism of action, the following diagrams are provided in the DOT language.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Preservative Prepare Preservative Stock Solution Dilution Serial Dilution of Preservative in 96-well Plate Preservative->Dilution Microbe Culture Microorganism (e.g., Bacteria, Fungi) Inoculation Inoculate Wells with Microbial Suspension Microbe->Inoculation Media Prepare Sterile Broth Medium Media->Dilution Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for MIC Determination.

Antimicrobial_Mechanisms cluster_APD This compound cluster_Nisin Nisin cluster_Natamycin Natamycin cluster_Rosemary Rosemary Extract APD Allyl Propyl Disulfide Membrane_Disruption_APD Cell Membrane Disruption APD->Membrane_Disruption_APD Enzyme_Inhibition_APD Inhibition of Thiol-dependent Enzymes APD->Enzyme_Inhibition_APD Nisin Nisin Lipid_II_Binding Binds to Lipid II Nisin->Lipid_II_Binding Cell_Wall_Inhibition Inhibits Cell Wall Synthesis Lipid_II_Binding->Cell_Wall_Inhibition Pore_Formation Pore Formation in Cell Membrane Lipid_II_Binding->Pore_Formation Natamycin Natamycin Ergosterol_Binding Binds to Ergosterol Natamycin->Ergosterol_Binding Membrane_Disruption_Nata Fungal Cell Membrane Disruption Ergosterol_Binding->Membrane_Disruption_Nata Rosemary Rosemary Extract (Phenolic Compounds) Membrane_Disruption_Rosemary Cell Membrane Disruption Rosemary->Membrane_Disruption_Rosemary

References

Reproducibility of Experiments Involving Allyl Propyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl propyl disulfide, a key organosulfur compound found in onions and other Allium species, has garnered scientific interest for its potential therapeutic properties. These include antidiabetic, anticarcinogenic, and enzyme-inhibiting activities. This guide provides a comparative analysis of the existing experimental data for this compound and its structurally related compounds, diallyl disulfide and di-n-propyl disulfide, to offer insights into the reproducibility and consistency of these findings.

Hypoglycemic Effects: An Unreplicated Foundational Study

A seminal study published in 1975 reported that the administration of this compound to six healthy human volunteers led to a significant decrease in blood glucose levels and a concurrent increase in serum insulin.[1] This effect was attributed to an "insulin sparing" action.[1] However, a thorough review of the subsequent literature reveals a lack of direct replication of this specific experiment in humans with isolated this compound.

An earlier study in 1974 investigated the effect of this compound on alloxan-induced diabetic rabbits and noted an improvement in glucose tolerance. While this supports the hypoglycemic potential of the compound, the different model system and lack of detailed publicly available data make direct comparison and assessment of reproducibility challenging.

Table 1: Comparison of In Vivo Hypoglycemic Effects of this compound

CompoundModel SystemKey FindingsReported Dosage/AdministrationStudy
This compoundHuman (n=6)Significant decrease in blood glucose, significant increase in serum insulin.Not specified in abstractAugusti et al., 1975[1]
This compoundAlloxan Diabetic RabbitsImproved glucose tolerance.Not specified in abstractRoy et al., 1974
Experimental Protocol: Hypoglycemic Effect in Humans (Augusti et al., 1975)

The following is a summary of the experimental protocol based on the available abstract:

  • Subjects: Six normal, healthy human volunteers.

  • Condition: Subjects were in a fasting state for 12 hours prior to the experiment.

  • Intervention: Administration of this compound (details of formulation and dosage are not available in the abstract).

  • Measurements: Blood glucose and serum insulin levels were monitored for 4 hours post-administration.

  • Control: While not explicitly stated in the abstract, a baseline measurement before administration is implied.

The following diagram illustrates the general workflow of this type of clinical investigation.

cluster_0 Subject Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent 12-Hour Fasting 12-Hour Fasting Informed Consent->12-Hour Fasting Baseline Blood Sample Baseline Blood Sample 12-Hour Fasting->Baseline Blood Sample Administer this compound Administer this compound Baseline Blood Sample->Administer this compound Serial Blood Sampling (4 hours) Serial Blood Sampling (4 hours) Administer this compound->Serial Blood Sampling (4 hours) Measure Blood Glucose Measure Blood Glucose Serial Blood Sampling (4 hours)->Measure Blood Glucose Measure Serum Insulin Measure Serum Insulin Serial Blood Sampling (4 hours)->Measure Serum Insulin Measure Blood Glucose->Measure Serum Insulin Statistical Analysis Statistical Analysis Measure Serum Insulin->Statistical Analysis

Fig. 1: Generalized workflow for a human hypoglycemic study.

Inhibition of Cytochrome P450 2A6 (CYP2A6)

This compound and its analogs have been investigated as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. Specifically, the inhibition of CYP2A6, an enzyme involved in the metabolism of nicotine, has been a subject of study.

A key study screened a variety of organosulfur compounds and found that di-n-propyl disulfide , a saturated analog of this compound, was a potent competitive inhibitor of human CYP2A6, with a reported Ki of 1.73 µM.[2] The same study found that diallyl disulfide also inhibited CYP2A6 in a mixed competitive/noncompetitive manner with a Ki of 2.13 µM.[2] This suggests that the disulfide bond is a key feature for the inhibitory activity. While direct data for this compound is not provided in this specific study, the findings for its close analogs strongly suggest it would also exhibit inhibitory effects on CYP2A6.

Table 2: Comparative Inhibition of Human CYP2A6 by Allyl Disulfide Analogs

CompoundType of InhibitionKi (µM)Study
Di-n-propyl disulfideCompetitive1.73Fujita et al., 2001[2]
Diallyl disulfideMixed competitive/noncompetitive2.13Fujita et al., 2001[2]
Experimental Protocol: CYP2A6 Inhibition Assay (Fujita et al., 2001)

The following protocol is a summary of the methodology used to determine CYP2A6 inhibition:

  • Enzyme Source: Membrane fraction of genetically engineered E. coli expressing human CYP2A6 and NADPH-cytochrome P450 reductase.[2]

  • Substrate: Coumarin, which is hydroxylated by CYP2A6 to 7-hydroxycoumarin.

  • Inhibitors: Various organosulfur compounds, including di-n-propyl disulfide and diallyl disulfide.

  • Assay: The rate of coumarin 7-hydroxylation was measured in the presence and absence of the inhibitors.

  • Analysis: The mechanism of inhibition and the inhibition constant (Ki) were determined by analyzing the enzyme kinetics.

The diagram below illustrates the principle of competitive inhibition at the enzyme's active site.

cluster_0 No Inhibition cluster_1 Competitive Inhibition Enzyme_A CYP2A6 Product_A 7-Hydroxycoumarin Enzyme_A->Product_A binds to active site Substrate_A Coumarin Substrate_A->Enzyme_A Enzyme_B CYP2A6 Inhibitor Di-n-propyl disulfide Enzyme_B->Inhibitor binds to active site Substrate_B Coumarin Substrate_B->Enzyme_B binding blocked

Fig. 2: Mechanism of competitive inhibition of CYP2A6.

Induction of Glutathione S-Transferase (GST) and Anticancer Effects

While direct evidence for this compound's role in the induction of the phase II detoxification enzyme Glutathione S-Transferase (GST) is limited, extensive research on the related compound diallyl disulfide (DADS) provides a strong basis for comparison. Studies have shown that DADS induces the expression of Pi class GST (mGSTP1-1), an enzyme critical for detoxifying carcinogens.[3][4] This induction is dependent on the presence of the allyl groups and the disulfide chain.[3]

The anticancer effects of DADS have been documented in various cancer cell lines, including skin, lung, and breast cancer.[5][6][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through pathways involving p53, Bax, and Bcl-2 proteins.

Table 3: Comparison of Anticancer Effects of Diallyl Disulfide in Different Cancer Cell Lines

CompoundCancer Cell LineEffectProposed MechanismStudy
Diallyl disulfideSkin Cancer (A375, BCC)Growth inhibition, apoptosisIncreased ROS, Ca2+ mobilization, p53 activationWang et al., 2010[5]
Diallyl disulfideNon-small cell lung cancer (H460, H1299)ApoptosisIncreased p53, increased Bax/Bcl-2 ratioHong et al., 2000[6]
Diallyl disulfideBreast Cancer (KPL-1, MCF-7, MDA-MB-231)Growth inhibition, apoptosisUpregulation of Bax, downregulation of Bcl-XL, caspase-3 activationNakagawa et al., 2001[7]

Given the structural similarities, it is plausible that this compound may share some of these anticancer properties, but dedicated studies are required to confirm this and to determine its relative potency.

The following diagram depicts a simplified signaling pathway for DADS-induced apoptosis, which could serve as a working hypothesis for future investigations into this compound.

DADS Diallyl Disulfide ROS Increased ROS DADS->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 3: Simplified pathway of DADS-induced apoptosis.

Conclusion and Future Directions

The current body of research on this compound suggests a compound with interesting biological activities, particularly in the areas of glucose metabolism and enzyme inhibition. However, a critical analysis reveals a significant lack of direct reproducibility studies for its foundational hypoglycemic effects. While comparative data from structurally similar compounds like diallyl disulfide and di-n-propyl disulfide provide valuable context and suggest plausible mechanisms of action, they are not a substitute for direct experimental validation.

For researchers and drug development professionals, this highlights both an opportunity and a caution. The promising initial findings warrant further investigation, but the lack of robust, replicated data, especially for the in vivo effects of isolated this compound, underscores the need for carefully designed and controlled studies to confirm and expand upon these early observations. Future research should prioritize:

  • Replicating the human hypoglycemic studies with pure this compound, including detailed dose-response analysis.

  • Directly assessing the GST-inducing and anticancer properties of this compound in comparison to DADS and other analogs.

  • Elucidating the specific signaling pathways modulated by this compound.

By addressing these gaps, the scientific community can build a more complete and reproducible understanding of the therapeutic potential of this intriguing natural compound.

References

Comparative Efficacy of Allyl Propyl Disulfide and Its Precursor Alliin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of a compound versus its natural precursor is critical for targeted therapeutic development. This guide provides a comprehensive comparison of the efficacy of allyl propyl disulfide, a key organosulfur compound found in onions, and its precursor, alliin, a stable S-alk(en)yl-L-cysteine sulfoxide.

While direct comparative studies quantifying the efficacy of this compound against alliin are limited in the scientific literature, this guide synthesizes available data on their individual biological activities, relevant experimental protocols, and associated signaling pathways to offer a valuable resource for further research.

Introduction to this compound and its Precursors

This compound is a volatile organosulfur compound that contributes to the characteristic aroma of onions (Allium cepa)[1]. It is not present in intact onion bulbs but is instead formed through a series of enzymatic reactions upon tissue damage. The primary precursor to many of the bioactive sulfur compounds in Allium species is alliin (S-allyl-L-cysteine sulfoxide)[2]. When an onion is cut or crushed, the enzyme alliinase is released and comes into contact with alliin, converting it into the highly reactive intermediate, allicin (diallyl thiosulfinate)[2]. Allicin is unstable and rapidly decomposes into a variety of more stable organosulfur compounds, including diallyl disulfide, diallyl trisulfide, and this compound[3][4].

Data Presentation: A Comparative Overview of Biological Efficacy

The following tables summarize the available quantitative and qualitative data on the antioxidant, anti-inflammatory, and anticancer activities of alliin and related organosulfur compounds. It is important to note the absence of direct comparative data for this compound versus alliin in many cases, highlighting a significant gap in the current research landscape.

Table 1: Comparative Antioxidant Activity

CompoundAssayQuantitative DataKey Findings
Alliin Hydroxyl Radical ScavengingRate constant: 1.4-1.7 x 10¹⁰ M⁻¹s⁻¹[5]Effective hydroxyl radical scavenger.[5]
Superoxide ScavengingActive[5]Scavenges superoxide radicals.[5]
Lipid PeroxidationNo inhibition[5]Does not prevent induced microsomal lipid peroxidation.[5]
Allyl Disulfide *Hydroxyl Radical ScavengingRate constant: 0.7-1.5 x 10¹⁰ M⁻¹s⁻¹[5]Effective hydroxyl radical scavenger.[5]
Superoxide ScavengingInactive[5]Does not react with superoxide radicals.[5]
Lipid PeroxidationTerminator[5]Acts as a lipid peroxidation terminator.[5]
This compound Antioxidant ActivityData not availableGenerally recognized as contributing to the antioxidant properties of onion.[6]

Note: Data for allyl disulfide is presented as a structurally related disulfide for comparative context in the absence of direct data for this compound.

Table 2: Comparative Anti-inflammatory Activity

CompoundModel/AssayKey Findings
Alliin Lipopolysaccharide (LPS)-stimulated macrophagesReduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
This compound GeneralContributes to the anti-inflammatory effects of onion oil.[7]

Table 3: Comparative Anticancer Activity

CompoundCancer Cell Line(s)IC₅₀ ValuesKey Findings
Alliin VariousGenerally higher than its metabolitesOften considered a pro-drug that requires conversion to more active forms like allicin and its derivatives.
Allicin VariousVaries by cell line (e.g., µg/mL to mM range)Induces apoptosis and cell cycle arrest in various cancer cells.[8]
Diallyl Disulfide DU145 (Prostate)~50-100 µMInduces apoptosis via modulation of JNK and PI3K/Akt signaling pathways.[8][9]
This compound Data not availableData not availableOnion extracts containing this compound have demonstrated antiproliferative activity.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. The following are representative protocols for key assays used to evaluate the efficacy of organosulfur compounds.

Protocol 1: Enzymatic Conversion of Alliin to Allicin

This protocol describes the in-vitro conversion of alliin to allicin using alliinase, a critical step in generating the more bioactive downstream compounds from their stable precursor.

Materials:

  • Alliin standard

  • Purified alliinase enzyme or fresh garlic extract as a source of alliinase

  • Phosphate-buffered saline (PBS), pH 6.5

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of alliin in PBS.

  • Prepare a solution of alliinase in PBS. The amount of enzyme should be sufficient to convert the desired amount of alliin.

  • Combine the alliin and alliinase solutions in a reaction vessel. A typical conversion ratio of alliin to allicin is approximately 3:1 by weight when using fresh garlic as the alliinase source[11][12].

  • Incubate the reaction mixture at room temperature (approximately 25°C) for a period of 2 to 4 hours[12].

  • Monitor the conversion of alliin to allicin using High-Performance Liquid Chromatography (HPLC) (see Protocol 2).

Protocol 2: Quantification of Alliin and Allicin by HPLC

This protocol provides a method for the separation and quantification of alliin and allicin.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A gradient of water (A) and acetonitrile (B) is commonly used.

  • Alliin and allicin standards

  • Sample extracts

Procedure:

  • Prepare a calibration curve using serial dilutions of the alliin and allicin standards.

  • Filter the sample extracts through a 0.45 µm filter before injection.

  • Inject the sample onto the HPLC column.

  • Run the HPLC with a suitable gradient program to separate alliin and allicin.

  • Detect the compounds using a UV detector, typically at a wavelength of 210 nm for alliin and 254 nm for allicin.

  • Quantify the amount of alliin and allicin in the sample by comparing the peak areas to the calibration curve.

Protocol 3: In-Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (alliin, this compound) at various concentrations

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 4: In-Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds (alliin, this compound)

  • Griess reagent

  • Cell culture medium and supplements

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 5: In-Vitro Anticancer Activity - MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Test compounds (alliin, this compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates and cell culture reagents

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

The biological activities of organosulfur compounds are often mediated through the modulation of key cellular signaling pathways. While specific pathways for this compound are not well-elucidated, related compounds from garlic and onion are known to influence pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

Biosynthesis of this compound

The formation of this compound from its precursor alliin is a multi-step process initiated by tissue damage.

G Alliin Alliin (S-allyl-L-cysteine sulfoxide) Alliinase Alliinase (upon tissue damage) Alliin->Alliinase Allicin Allicin (Diallyl thiosulfinate) Disulfides Di- and Trisulfides (e.g., this compound) Allicin->Disulfides Decomposition Allylsulfenic_acid Allylsulfenic Acid Condensation Spontaneous Condensation & Rearrangement Allylsulfenic_acid->Condensation Propanethial_S_oxide Propanethial S-oxide (Lachrymatory Factor) Alliinase->Allylsulfenic_acid Enzymatic Cleavage Alliinase->Propanethial_S_oxide Condensation->Allicin G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases IkB_P P-IκB NFkB_IkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Proteasome->IkB Degrades DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., AP-1, Elk-1) ERK_nuc->TF Activates Response Cellular Response (Proliferation, Differentiation, Apoptosis) TF->Response

References

Comparative Genomics of Allyl Propyl Disulfide Biosynthesis in Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic pathways leading to allyl propyl disulfide in various plants, with a primary focus on the genus Allium. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the genetic and biochemical diversity that underpins the production of this and related organosulfur compounds.

Overview of this compound Biosynthesis

This compound is a volatile organosulfur compound, notably contributing to the characteristic aroma and flavor of onions and garlic. Its biosynthesis is a multi-step enzymatic process that is initiated upon tissue damage. In intact plant cells, the precursor molecules, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are compartmentalized separately from the enzyme alliinase. When the plant tissue is crushed or cut, this separation is disrupted, leading to the rapid formation of a variety of volatile sulfur compounds, including this compound.

The generalized biosynthetic pathway begins with the assimilation of sulfate and its incorporation into cysteine. Cysteine then serves as the precursor for the synthesis of various ACSOs through a series of reactions involving enzymes such as γ-glutamyl transpeptidases (GGT) and flavin-containing monooxygenases (FMO). Upon tissue disruption, alliinase cleaves the ACSOs into pyruvate, ammonia, and highly reactive sulfenic acids. These sulfenic acids then spontaneously condense to form thiosulfinates, which are unstable and further decompose into a complex mixture of sulfides, including disulfides like this compound.

This compound Biosynthesis Pathway cluster_precursor Precursor Biosynthesis (in intact cells) cluster_breakdown Breakdown upon Tissue Disruption Sulfate Sulfate Cysteine Cysteine Sulfate->Cysteine Sulfate Assimilation γ-Glutamyl-S-alk(en)yl-cysteine γ-Glutamyl-S-alk(en)yl-cysteine Cysteine->γ-Glutamyl-S-alk(en)yl-cysteine γ-Glutamyl Transpeptidase (GGT) S-alk(en)yl-L-cysteine S-alk(en)yl-L-cysteine γ-Glutamyl-S-alk(en)yl-cysteine->S-alk(en)yl-L-cysteine GGT ACSOs S-alk(en)yl-L-cysteine sulfoxides (ACSOs) S-alk(en)yl-L-cysteine->ACSOs Flavin-containing Monooxygenase (FMO) Sulfenic Acids Sulfenic Acids ACSOs->Sulfenic Acids Alliinase Thiosulfinates Thiosulfinates Sulfenic Acids->Thiosulfinates Spontaneous Condensation This compound This compound Thiosulfinates->this compound Decomposition Comparative Biosynthesis of this compound Precursors cluster_garlic Garlic (Allium sativum) cluster_onion Onion (Allium cepa) Alliinase_G Alliinase (High Diversity) GGT_G GGTs FMO_G FMOs GGT_G->FMO_G Alliin Alliin (S-allyl-L-cysteine sulfoxide) (High Concentration) FMO_G->Alliin Allyl Sulfenic Acid Allyl Sulfenic Acid Alliin->Allyl Sulfenic Acid Alliinase_G Alliinase_O Alliinase GGT_O GGTs FMO_O FMOs GGT_O->FMO_O Propiin Propiin (S-propyl-L-cysteine sulfoxide) (High Concentration) FMO_O->Propiin Propyl Sulfenic Acid Propyl Sulfenic Acid Propiin->Propyl Sulfenic Acid Alliinase_O This compound This compound Allyl Sulfenic Acid->this compound Propyl Sulfenic Acid->this compound Experimental Workflow for Comparative Genomics Plant Material Select Allium Species DNA_RNA_Extraction DNA/RNA Extraction Plant Material->DNA_RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant Material->Metabolite_Extraction Gene_Sequencing Gene Sequencing & Analysis DNA_RNA_Extraction->Gene_Sequencing qRT_PCR Gene Expression (qRT-PCR) DNA_RNA_Extraction->qRT_PCR HPLC_MS Metabolite Profiling (HPLC-MS) Metabolite_Extraction->HPLC_MS Comparative_Analysis Comparative Analysis Gene_Sequencing->Comparative_Analysis qRT_PCR->Comparative_Analysis HPLC_MS->Comparative_Analysis

Safety Operating Guide

Proper Disposal of Allyl Propyl Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Allyl propyl disulfide, a pale yellow liquid with a strong, pungent odor, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a combustible liquid that can cause skin, eye, and respiratory irritation.[4][5][6] In case of fire, use dry chemical, CO2, or foam extinguishers.[1] Poisonous gases, including sulfur oxides, may be produced in a fire.[1][2]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:

  • Gloves: Protective gloves are essential to prevent skin contact.[4][6]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[4][6][7]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contamination.[4][6]

  • Respiratory Protection: Use only in a well-ventilated area.[4][6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used, especially where the potential exists for exposure over 2 ppm.[1]

Spill Response Protocol

In the event of a spill or leak, immediate and decisive action is required to mitigate risks.

Small Spills:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1][7][8]

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the liquid.[1][2] Absorbent paper can also be used for very small spills.[7][8]

  • Contain the Waste: Place the contaminated absorbent material into a sealed, vapor-tight container for disposal.[1][7][8]

  • Decontaminate the Area: Wash the spill area with 60-70% ethanol followed by a soap and water solution.[7][8]

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[1]

Large Spills:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1] For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[7][8]

  • Isolate the Area: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[7][8]

  • Follow Small Spill Procedures: Once the area is secured, follow the procedures for small spills regarding removal of ignition sources, absorption, containment, and decontamination, ensuring all personnel involved are wearing appropriate PPE.

Disposal Plan for this compound

The disposal of this compound must be conducted in accordance with all federal, state, and local hazardous waste regulations.[4] It is generally considered a hazardous waste.[1]

Step-by-Step Disposal Procedure:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[4]

  • Containerization:

    • Collect the waste this compound in a compatible, properly labeled container. The original container can often be used.[9]

    • Ensure the container is in good condition and has a secure, tight-fitting cap.[9]

    • The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]

  • Storage:

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

    • Keep the container tightly closed when not in use.[4]

    • Segregate from other incompatible waste materials.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][9] Provide them with a complete list of the waste constituents and their concentrations.[9]

  • Documentation: Maintain records of the disposal as required by your institution and regulatory agencies.

Recycling any unused portion of the material for its approved use or returning it to the manufacturer are favorable alternatives to disposal.[10]

Quantitative Data Summary
ParameterValueReference
OSHA PEL (TWA)2 ppm (12 mg/m³)[3]
NIOSH REL (TWA)2 ppm (12 mg/m³)[1]
NIOSH REL (STEL)3 ppm (18 mg/m³)[1]
ACGIH TLV (TWA)2 ppm[1]
ACGIH TLV (STEL)3 ppm[1]
Flash Point56°C (133.3°F)[2][8]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_assessment Spill or Waste? cluster_spill Spill Response cluster_waste Routine Waste Disposal cluster_final Final Disposal start Start: Have Allyl Propyl Disulfide for Disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill remove_ignition Remove Ignition Sources is_spill->remove_ignition Yes collect_waste Collect in a Labeled, Compatible Container is_spill->collect_waste No absorb Absorb with Inert Material remove_ignition->absorb contain_spill Contain in a Sealed Bag/Container absorb->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate contact_ehs Contact EHS or Licensed Waste Disposal Contractor decontaminate->contact_ehs store_waste Store in a Cool, Dry, Ventilated Area collect_waste->store_waste store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allyl propyl disulfide, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

This compound is a pale yellow liquid with a strong, pungent odor, commonly known as a key component of onion oil.[1][2] It is classified as a combustible liquid that can cause skin and eye irritation, and may also cause respiratory irritation.[3][4] Adherence to proper safety protocols is crucial when working with this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is recommended when handling this compound:

  • Eye and Face Protection : To prevent eye contact, wear chemical splash-resistant safety glasses or goggles with side protection.[3] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][3] Contact lenses should not be worn when working with this substance.[1]

  • Hand Protection : Wear protective gloves to avoid skin contact.[1][3] The selection of glove material should be based on the specific operational hazards, duration of use, and the chemical resistance of the glove material.[3]

  • Body Protection : A laboratory coat is the minimum requirement.[3] In cases of potential significant exposure, a chemical protection suit may be necessary.[4] Contaminated clothing should be removed promptly and laundered by trained individuals aware of the hazards.[1]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3] If ventilation is inadequate, a NIOSH- or CEN-certified respirator appropriate for organic vapors should be used.[3]

Exposure Limits and Physical Properties

Understanding the exposure limits and physical properties of this compound is fundamental to a comprehensive safety plan.

ParameterValueSource
OSHA PEL (8-hour TWA)2 ppm[1]
NIOSH REL (10-hour TWA)2 ppm[1]
NIOSH STEL (15-minute)3 ppm[1]
ACGIH TLV (8-hour TWA)2 ppm[1]
Flash Point> 56°C[4]
Specific Gravity0.93 at 59°F[5]
Water SolubilityInsoluble[5][6]
Safe Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[1][3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]

  • Keep away from ignition sources such as open flames, sparks, and hot surfaces.[1][5]

  • Use non-sparking tools.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Refrigerated storage is recommended.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][4][5]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3][6]

  • Skin Contact : Immediately wash the affected skin with soap and plenty of water while removing contaminated clothing.[1][3][6] If irritation persists, get medical attention.[3]

  • Inhalation : Move the person to fresh air immediately.[3] If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[3][6] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][6]

Spill and Disposal Plan

A clear and concise plan for spills and waste disposal is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate : Immediately evacuate all personnel from the spill area who are not wearing appropriate protective equipment.[1]

  • Isolate and Ventilate : Isolate the spill area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][5]

  • Containment : For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1] For large spills, consider downwind evacuation.[5]

  • Collection : Place the absorbed material into a sealed, vapor-tight plastic bag or container for disposal.[5]

  • Decontamination : Clean the spill area with 60-70% ethanol followed by a soap and water solution.[5] Do not re-enter the area until it has been verified as clean by a safety officer.[5]

Waste Disposal:

  • This compound and any contaminated materials may need to be disposed of as hazardous waste.[1]

  • All waste materials should be collected in sealed containers.

  • Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service for proper disposal procedures in accordance with local, state, and federal regulations.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_dispense Carefully Dispense Chemical prep_materials->handling_dispense handling_reaction Perform Experimental Procedure handling_dispense->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure First Aid for Exposure handling_reaction->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.